Parstelin
Description
Properties
CAS No. |
60108-71-6 |
|---|---|
Molecular Formula |
C39H50Cl2F3N5O4S2 |
Molecular Weight |
844.9 g/mol |
IUPAC Name |
10-[3-(4-methylpiperazin-1-yl)propyl]-2-(trifluoromethyl)phenothiazine;(1R,2S)-2-phenylcyclopropan-1-amine;sulfuric acid;dihydrochloride |
InChI |
InChI=1S/C21H24F3N3S.2C9H11N.2ClH.H2O4S/c1-25-11-13-26(14-12-25)9-4-10-27-17-5-2-3-6-19(17)28-20-8-7-16(15-18(20)27)21(22,23)24;2*10-9-6-8(9)7-4-2-1-3-5-7;;;1-5(2,3)4/h2-3,5-8,15H,4,9-14H2,1H3;2*1-5,8-9H,6,10H2;2*1H;(H2,1,2,3,4)/t;2*8-,9+;;;/m.00.../s1 |
InChI Key |
BQKMLEDPPJXQHL-SWWQTYDDSA-N |
SMILES |
CN1CCN(CC1)CCCN2C3=CC=CC=C3SC4=C2C=C(C=C4)C(F)(F)F.C1C(C1N)C2=CC=CC=C2.C1C(C1N)C2=CC=CC=C2.OS(=O)(=O)O.Cl.Cl |
Isomeric SMILES |
CN1CCN(CC1)CCCN2C3=CC=CC=C3SC4=C2C=C(C=C4)C(F)(F)F.C1[C@H]([C@@H]1N)C2=CC=CC=C2.C1[C@H]([C@@H]1N)C2=CC=CC=C2.OS(=O)(=O)O.Cl.Cl |
Canonical SMILES |
CN1CCN(CC1)CCCN2C3=CC=CC=C3SC4=C2C=C(C=C4)C(F)(F)F.C1C(C1N)C2=CC=CC=C2.C1C(C1N)C2=CC=CC=C2.OS(=O)(=O)O.Cl.Cl |
Synonyms |
parstelin |
Origin of Product |
United States |
Foundational & Exploratory
The Neuropharmacological Profile of Parstelin: A Synergistic Approach to Modulating Central Nervous System Neurotransmission
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
Parstelin, a combination of the monoamine oxidase inhibitor (MAOI) tranylcypromine and the typical antipsychotic trifluoperazine, represents a historically significant therapeutic strategy for complex psychiatric disorders, including treatment-resistant depression and schizophrenia with negative symptoms. This technical guide elucidates the core mechanism of action of this compound in the central nervous system (CNS) by dissecting the distinct yet complementary neuropharmacological properties of its constituent compounds. We will explore the irreversible inhibition of monoamine oxidase by tranylcypromine and the dopamine receptor antagonism of trifluoperazine, culminating in a synergistic modulation of monoaminergic pathways. This document provides a comprehensive overview of the available data, including quantitative metrics for each component, a summary of clinical experimental approaches, and visual representations of the relevant signaling pathways to facilitate a deeper understanding for researchers, scientists, and drug development professionals.
Introduction
This compound is a combination drug formulation containing 10 mg of tranylcypromine and 1 mg of trifluoperazine.[1] In clinical use since the early 1960s, its therapeutic rationale is based on the complementary actions of its two components to address a broader spectrum of symptoms than either agent alone.[1][2][3] Tranylcypromine, a potent antidepressant, addresses affective and negative symptoms, while trifluoperazine, a phenothiazine antipsychotic, manages psychosis and agitation.[4] This guide will provide a detailed examination of the individual and combined mechanisms of action of these agents within the CNS.
Mechanism of Action of Tranylcypromine
Tranylcypromine's primary mechanism of action is the non-selective and irreversible inhibition of monoamine oxidase (MAO), a key enzyme in the degradation of monoamine neurotransmitters.[5]
Inhibition of Monoamine Oxidase (MAO)
Tranylcypromine forms a covalent bond with the flavin adenine dinucleotide (FAD) cofactor of both MAO-A and MAO-B isoforms. This irreversible inhibition leads to a sustained increase in the synaptic concentrations of serotonin (5-HT), norepinephrine (NE), and dopamine (DA) in the brain. The restoration of MAO activity is dependent on the synthesis of new enzyme, resulting in a prolonged pharmacodynamic effect that outlasts the drug's short plasma half-life.
Effects on Neurotransmitter Systems
The elevation of monoamine levels in the CNS is believed to be the primary driver of tranylcypromine's antidepressant and anxiolytic effects. At higher therapeutic doses, tranylcypromine may also exhibit norepinephrine reuptake inhibition and weak dopamine-releasing properties, further contributing to its complex pharmacological profile.
Mechanism of Action of Trifluoperazine
Trifluoperazine is a typical antipsychotic of the phenothiazine class with a multi-receptor binding profile. Its primary therapeutic effects are attributed to its potent antagonism of dopamine D2 receptors.
Dopamine D2 Receptor Antagonism
Trifluoperazine acts as a competitive antagonist at postsynaptic dopamine D2 receptors in the mesolimbic and mesocortical pathways of the brain. This blockade of dopaminergic neurotransmission is effective in alleviating the positive symptoms of psychosis, such as hallucinations and delusions.
Other Receptor Interactions
In addition to its high affinity for D2 receptors, trifluoperazine also interacts with a range of other neurotransmitter receptors, which contributes to both its therapeutic effects and its side-effect profile. These interactions include:
-
Dopamine D1 Receptors: Antagonism at D1 receptors.
-
Serotonin (5-HT) Receptors: Moderate affinity for 5-HT2A and 5-HT2C receptors.
-
Alpha-Adrenergic Receptors: Potent antagonism at α1-adrenergic receptors, which can lead to cardiovascular side effects such as orthostatic hypotension.
-
Histamine H1 Receptors: Antagonism at H1 receptors, contributing to its sedative effects.
-
Muscarinic Acetylcholine Receptors: Weak anticholinergic activity.
The Synergistic Mechanism of this compound
The combination of tranylcypromine and trifluoperazine in this compound provides a multi-faceted approach to neurotransmitter modulation. The proposed synergistic mechanism is based on the complementary actions of the two drugs:
-
Broad-Spectrum Monoamine Enhancement: Tranylcypromine broadly increases the availability of serotonin, norepinephrine, and dopamine. This can be particularly beneficial in treating depressive symptoms and the negative symptoms of schizophrenia, which are often associated with monoamine deficiencies.
-
Targeted Dopamine Modulation: While tranylcypromine increases dopamine levels, trifluoperazine's potent D2 receptor blockade provides a "brake" on excessive dopaminergic activity in pathways associated with psychosis. This allows for the antidepressant effects of increased dopamine in certain brain regions while controlling psychotic symptoms.
-
Management of Agitation and Anxiety: The sedative properties of trifluoperazine, mediated through H1 and α1-adrenergic receptor antagonism, can help to manage the agitation and anxiety that can accompany severe depression and psychosis.
Clinical studies, although many are from an earlier era of psychopharmacology, have supported the efficacy of this combination in patients with agitated depressions and in schizophrenic patients with depressive features.[4][6] A meta-analysis has also suggested a potential benefit of add-on tranylcypromine with trifluoperazine for the negative symptoms of schizophrenia.[7]
Quantitative Data
The following tables summarize the available quantitative data for the individual components of this compound. It is important to note that specific quantitative data for the combined formulation is scarce in publicly available literature.
Table 1: Quantitative Pharmacological Data for Tranylcypromine
| Parameter | Value | Reference |
|---|---|---|
| MAO Inhibition | Irreversible, Non-selective (MAO-A and MAO-B) | [5] |
| Plasma Half-life | ~2.5 hours |
| Time to Peak Plasma Concentration | 1-3 hours | |
Table 2: Quantitative Pharmacological Data for Trifluoperazine
| Receptor Target | Binding Affinity (Ki, nM) | Reference |
|---|---|---|
| Dopamine D2 | 1.1 | [8] |
| Dopamine D1 | - | |
| Serotonin 5-HT2A | Moderate Affinity | |
| Alpha-1A Adrenergic | 27.6 | [8] |
| Alpha-1B Adrenergic | 19.2 | [8] |
| Histamine H1 | Moderate Affinity | |
| Calmodulin Inhibition | IC50 < 10 µM | [9] |
| Plasma Half-life | 10-20 hours |
| Time to Peak Plasma Concentration | 1.5-4.5 hours | |
Experimental Protocols
Detailed experimental protocols for the early clinical trials of this compound are not extensively documented in the available literature. However, based on the published studies, the general methodologies employed were as follows:
Clinical Efficacy and Safety Trials (General Protocol)
-
Study Design: Double-blind, placebo-controlled, or active-comparator controlled crossover or parallel-group designs were commonly used.[10][11]
-
Patient Population: Patients diagnosed with specific psychiatric conditions, such as agitated depression, neurotic depressive reactions, phobic anxiety with depressive features, or schizophrenia, were recruited.[4] Inclusion and exclusion criteria were based on clinical presentation and diagnostic standards of the time.
-
Intervention: Patients were administered this compound (tranylcypromine 10 mg / trifluoperazine 1 mg), tranylcypromine alone, trifluoperazine alone, or placebo. Dosages were often titrated based on clinical response and tolerability.
-
Outcome Measures: Clinical improvement was assessed using rating scales available at the time, such as the Hamilton Depression Rating Scale (HDRS) or the Brief Psychiatric Rating Scale (BPRS), as well as global clinical impressions. Side effects were systematically recorded.
-
Data Analysis: Statistical analyses were performed to compare the efficacy and safety of the different treatment arms.
Visualizations of Mechanisms and Pathways
The following diagrams illustrate the signaling pathways affected by the components of this compound and the conceptual workflow of their combined action.
Signaling Pathway of Tranylcypromine
Caption: Mechanism of Tranylcypromine via MAO inhibition.
Signaling Pathway of Trifluoperazine
Caption: Trifluoperazine's multi-receptor antagonism.
Conceptual Workflow of this compound's Synergistic Action
Caption: Conceptual synergy of this compound's components.
Conclusion
This compound's mechanism of action in the central nervous system is a compelling example of rational polypharmacy, leveraging the distinct pharmacological profiles of tranylcypromine and trifluoperazine to achieve a broader therapeutic effect. The irreversible MAO inhibition by tranylcypromine leads to a sustained increase in synaptic monoamines, addressing depressive and negative symptoms. Concurrently, trifluoperazine's potent dopamine D2 receptor antagonism provides control over psychotic symptoms and agitation. While a wealth of modern quantitative data on the specific combination is limited, the foundational principles of its synergistic action are well-established. This guide provides a comprehensive overview for researchers and clinicians, highlighting the intricate neurochemical modulation achieved by this combination therapy. Further research into the precise molecular interactions and long-term neuroadaptations resulting from combined MAO inhibition and dopamine receptor blockade could provide valuable insights for the development of future CNS therapeutics.
References
- 1. Tranylcypromine/trifluoperazine - Wikipedia [en.wikipedia.org]
- 2. Clinical Study of a Potent Antidepressant, Tranylcypromine with Trifluorperazine (this compound ), in the Aged Chronically Ill - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Clinical Evaluation of a New Antidepressant Agent: Tranylcypromine with Trifluoperazine (this compound) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Indications for the use of tranylcypromine and trifluoperazine (this compound) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Combination therapy with monoamine oxidase inhibitors and other antidepressants or stimulants: strategies for the management of treatment-resistant depression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Trifluoperazine for schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Review and meta-analysis of add-on tranylcypromine with antipsychotic drugs for the treatment of schizophrenia with predominant negative symptoms: a restoration of evidence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. selleckchem.com [selleckchem.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Tranylcypromine-trifluoperazine combination in the treatment of schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A COMPARISON OF TRANYLCYPROMINE ALONE WITH TRANYLCYPROMINE PLUS TRIFLUOPERAZINE IN THE TREATMENT OF CHRONIC OUTPATIENTS: A DOUBLE-BLIND CONTROLLED STUDY - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Synergistic Effects of Tranylcypromine and Trifluoperazine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synergistic effects observed with the combination of tranylcypromine and trifluoperazine. This combination has been explored for its potential therapeutic benefits, particularly in treatment-resistant depression and schizophrenia with negative symptoms. This document synthesizes available quantitative data, details experimental protocols from key studies, and visualizes the underlying neurobiological pathways.
Executive Summary
The combination of tranylcypromine, a monoamine oxidase inhibitor (MAOI), and trifluoperazine, a typical antipsychotic, has been investigated for its potential to produce a synergistic therapeutic effect. Tranylcypromine elevates synaptic concentrations of key neurotransmitters—dopamine, norepinephrine, and serotonin—by irreversibly inhibiting monoamine oxidase (MAO-A and MAO-B). Trifluoperazine primarily exerts its effects through the antagonism of dopamine D2 receptors. The rationale for their combined use lies in the complementary mechanisms of action: tranylcypromine nonspecifically increases monoamine levels, while trifluoperazine modulates dopaminergic, and to some extent serotonergic, pathways. This guide delves into the clinical and preclinical evidence for this synergy, presenting quantitative data, experimental methodologies, and proposed mechanisms of action.
Quantitative Data from Clinical and Preclinical Research
The following tables summarize the key quantitative findings from studies investigating the individual and combined effects of tranylcypromine and trifluoperazine.
Clinical Efficacy
A meta-analysis of studies on add-on tranylcypromine for schizophrenia with predominant negative symptoms provides quantitative evidence for the efficacy of the combination with trifluoperazine.
Table 1: Meta-Analysis of Add-on Tranylcypromine with Trifluoperazine for Negative Symptoms of Schizophrenia [1]
| Comparison | Pooled Log Odds Ratio (logOR) | 95% Confidence Interval (CI) | Heterogeneity (I²) |
| Add-on Tranylcypromine with Trifluoperazine vs. Trifluoperazine Monotherapy | 0.916 | 0.216 – 1.616 | Negative (No heterogeneity) |
Data from a meta-analysis of three double-blind studies.
In a clinical study by Lyons and Degerli (1978), patients with phobic anxiety and depressive features showed a notable response to the combination therapy.[2]
Table 2: Patient Response to Tranylcypromine and Trifluoperazine Combination Therapy [2]
| Patient Group | Number of Patients | Satisfactory Response |
| Endogenous Depression | 7 | Not significant |
| Neurotic Depressive Reaction | 10 | Not significant |
| Phobic Anxiety with Depressive Features | 15 | 10 |
Receptor Binding Affinities
The interaction of tranylcypromine and trifluoperazine with key neurotransmitter receptors is central to their mechanism of action. The following tables present the dissociation constants (Ki) for each compound at various human dopamine and serotonin receptor subtypes. A lower Ki value indicates a higher binding affinity.
Table 3: Tranylcypromine Receptor Binding Affinities
| Receptor | Ki (nM) |
| Dopamine D2 | >10,000 |
| Dopamine D3 | 12,800 |
Note: Tranylcypromine's primary mechanism is MAO inhibition, not direct receptor binding, hence the low affinity for these receptors.
Table 4: Trifluoperazine Receptor Binding Affinities
| Receptor | Ki (nM) |
| Dopamine D1 | 200 |
| Dopamine D2 | 1.12 |
| Dopamine D3 | 3.0 |
| Dopamine D4 | 38 |
| Serotonin 5-HT1A | 178 |
| Serotonin 5-HT2A | 4.0 |
| Serotonin 5-HT2C | 4.2 |
Pharmacokinetics of Tranylcypromine
Understanding the pharmacokinetic profile of tranylcypromine is essential for interpreting its pharmacodynamic effects.
Table 5: Pharmacokinetic Parameters of Tranylcypromine [3]
| Parameter | Value |
| Time to Peak Plasma Concentration (Tmax) | 1 hour (primary peak), 2-3 hours (secondary peak) |
| Volume of Distribution (Vd) | 1.1 - 5.7 L/kg |
| Elimination Half-life (t½) | ~2.5 hours |
Experimental Protocols
Detailed methodologies from key clinical trials are crucial for the replication and interpretation of findings. While full-text access to some of the older, seminal studies is limited, the following sections provide available details on their experimental design.
Hedberg et al. (1971): Tranylcypromine-Trifluoperazine Combination in the Treatment of Schizophrenia[4]
-
Study Design: While the full experimental protocol is not detailed in the available abstract, this was a clinical trial, likely a controlled study given the publication era and journal.
-
Participants: The study included patients diagnosed with schizophrenia.
-
Intervention: The study assessed the efficacy of a combination of tranylcypromine and trifluoperazine.
-
Outcome Measures: The primary outcomes were likely changes in schizophrenic symptoms, assessed through clinical observation and rating scales common at the time.
Lyons and Degerli (1978): Indications for the use of Tranylcypromine and Trifluoperazine (Parstelin)[2]
-
Study Design: This was a clinical investigation of patients treated with the combination of tranylcypromine and trifluoperazine.
-
Participants: Thirty-two patients were categorized into three groups: endogenous depression, neurotic depressive reaction, and phobic anxiety with depressive features.[2]
-
Intervention: All patients received a combination formulation of tranylcypromine and trifluoperazine (this compound).[1][2]
-
Outcome Measures: The primary outcome was a "satisfactory response" to treatment, as determined by the investigators. The study also noted the incidence of side effects.[2]
Radioligand Binding Assays
The receptor binding affinities presented in Tables 3 and 4 are typically determined using radioligand binding assays. A general protocol for such an assay is as follows:
-
Objective: To determine the affinity of a test compound (e.g., trifluoperazine) for a specific receptor (e.g., D2 dopamine receptor).
-
Materials:
-
Cell membranes expressing the receptor of interest.
-
A radiolabeled ligand known to bind with high affinity to the receptor (e.g., [3H]-spiperone for D2 receptors).
-
The unlabeled test compound at various concentrations.
-
Incubation buffer.
-
Filtration apparatus and glass fiber filters.
-
Scintillation counter.
-
-
Procedure:
-
Incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of the unlabeled test compound.
-
Allow the binding to reach equilibrium.
-
Separate the receptor-bound radioligand from the free radioligand by rapid filtration through glass fiber filters.
-
Wash the filters to remove any non-specifically bound radioligand.
-
Measure the radioactivity trapped on the filters using a scintillation counter.
-
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki is then calculated from the IC50 using the Cheng-Prusoff equation.
Signaling Pathways and Mechanisms of Action
The synergistic effect of tranylcypromine and trifluoperazine can be understood by examining their impact on monoaminergic neurotransmission.
Proposed Synergistic Mechanism
Tranylcypromine's inhibition of MAO-A and MAO-B leads to a global increase in the presynaptic availability of dopamine, norepinephrine, and serotonin. Trifluoperazine's primary action as a D2 receptor antagonist would typically be counteracted by the increased dopamine levels. However, the synergy may arise from a complex interplay:
-
Dopamine Pathway: The increased synaptic dopamine from tranylcypromine may overcome the D2 blockade by trifluoperazine in brain regions associated with negative symptoms and depression (e.g., the prefrontal cortex), while the D2 antagonism in other regions (e.g., the mesolimbic pathway) could mitigate potential psychosis.
-
Serotonin Pathway: The elevated serotonin levels from tranylcypromine, combined with trifluoperazine's affinity for 5-HT2A and 5-HT2C receptors, could modulate downstream signaling pathways involved in mood regulation.
The following diagrams illustrate these proposed mechanisms.
Experimental Workflow for Preclinical Investigation
A typical preclinical workflow to investigate the synergistic effects of these compounds could involve the following steps:
Conclusion
The combination of tranylcypromine and trifluoperazine presents a compelling case for synergistic action in specific psychiatric conditions. The available clinical data, though limited by the age of some studies, suggests efficacy in patient populations with treatment-resistant symptoms. The mechanistic rationale is grounded in the complementary effects of broad monoamine elevation and targeted dopamine and serotonin receptor modulation. However, a clear need exists for modern, well-controlled clinical trials with detailed, publicly available protocols to fully elucidate the therapeutic potential and safety profile of this combination. Further preclinical research, particularly utilizing techniques like in vivo microdialysis with co-administration, would provide invaluable data on the precise neurochemical changes underlying the observed synergy. This guide serves as a foundational resource for researchers and drug development professionals interested in revisiting and advancing the study of this intriguing drug combination.
References
The Neurochemical Profile of Parstelin: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Parstelin, a combination therapy comprising the monoamine oxidase inhibitor (MAOI) tranylcypromine and the typical antipsychotic trifluoperazine, presents a complex and multifaceted neurochemical profile. This guide provides a detailed examination of the pharmacodynamic and neurochemical effects of each constituent, offering a quantitative and methodological resource for researchers in neuropharmacology and drug development. While clinical use of this combination has been documented, a comprehensive preclinical neurochemical characterization is essential for understanding its therapeutic actions and potential side effects.
This compound combines 10 mg of tranylcypromine sulfate and 1 mg of trifluoperazine hydrochloride[1]. Tranylcypromine exerts its primary effect by irreversibly inhibiting monoamine oxidase (MAO), thereby increasing the synaptic availability of key neurotransmitters. Trifluoperazine's principal mechanism involves the blockade of dopamine D2 receptors, characteristic of first-generation antipsychotics. The concurrent administration of these agents results in a synergistic modulation of multiple neurotransmitter systems, which is the focus of this technical guide.
Core Neurochemical Actions
The neurochemical signature of this compound therapy is a composite of the individual actions of its components on enzyme inhibition, receptor modulation, and neurotransmitter dynamics.
Tranylcypromine: Monoamine Oxidase Inhibition
Tranylcypromine is a non-selective and irreversible inhibitor of both MAO-A and MAO-B[2]. This inhibition leads to a significant elevation in the brain levels of serotonin, norepinephrine, and dopamine by preventing their degradation[3].
Trifluoperazine: Multi-Receptor Antagonism
Trifluoperazine is a phenothiazine antipsychotic that primarily acts as a potent antagonist at dopamine D2 receptors[4]. Its neurochemical profile is further characterized by its binding to and antagonism of a range of other central nervous system (CNS) receptors, contributing to both its therapeutic effects and side-effect profile.
Quantitative Neurochemical Data
The following tables summarize the available quantitative data on the enzymatic inhibition by tranylcypromine and the receptor binding profile of trifluoperazine.
Table 1: Tranylcypromine Enzyme Inhibition Profile
| Enzyme | IC50 (µM) | Notes |
| MAO-A | 2.3[5] | Non-selective, irreversible inhibition. |
| MAO-B | 0.95[5] | Shows slight preference for MAO-B. |
Table 2: Trifluoperazine Receptor Binding Profile
| Receptor | Ki (nM) | Receptor Type |
| Dopamine D2 | 1.1[4] | Dopamine Receptor |
| α1A-Adrenergic | 27.6[4] | Adrenergic Receptor |
| α1B-Adrenergic | 19.2[4] | Adrenergic Receptor |
Table 3: Effects on Extracellular Neurotransmitter Levels
| Drug | Neurotransmitter | Brain Region | % Change from Baseline | Study Details |
| Tranylcypromine | Serotonin (5-HT) | Frontal Cortex, Dorsal Raphe Nucleus | ~220% increase[6] | 2-week treatment with 0.5 mg/kg/day in rats, measured by in vivo microdialysis. |
| Trifluoperazine | Dopamine (DA) | Striatum | Initial increase in metabolites, followed by a return to near-control levels. DA concentrations elevated after 3 months.[7] | Chronic administration (2.5-3.5 mg/kg/day) in rats. |
| Tranylcypromine | Norepinephrine (NE) | Hypothalamus, Cortex, Cerebellum, Hippocampus | Increased vesicular content.[8] | Pretreatment in rats. |
Signaling Pathways and Logical Relationships
The interplay between tranylcypromine and trifluoperazine can be visualized through their impact on monoaminergic signaling pathways.
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of neurochemical findings. The following sections outline the core experimental procedures used to generate the quantitative data presented above.
In Vitro Monoamine Oxidase (MAO) Inhibition Assay
This protocol describes a common method for determining the inhibitory potency (IC50) of a compound against MAO-A and MAO-B, such as the MAO-Glo™ Assay.
References
- 1. MAO-Glo™ Assay Protocol [promega.com]
- 2. In vivo on-line HPLC-microdialysis: simultaneous detection of monoamines and their metabolites in awake freely-moving rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Tranylcypromine: effects on norepinephrine metabolism in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. giffordbioscience.com [giffordbioscience.com]
- 5. promega.com [promega.com]
- 6. Effects of single and chronic treatment with tranylcypromine on extracellular serotonin in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Changes in rat striatal dopamine turnover and receptor activity during one years neuroleptic administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The effect of tranylcypromine on noradrenergic nerve terminals in different brain regions - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Historical Clinical Trial Data of Parstelin for Depression
This technical guide provides a comprehensive overview of the historical clinical trial data for Parstelin, a combination drug comprising the monoamine oxidase inhibitor (MAOI) tranylcypromine and the typical antipsychotic trifluoperazine, in the treatment of depression. This document is intended for researchers, scientists, and drug development professionals, offering a detailed examination of early clinical studies, their methodologies, and outcomes.
Introduction
This compound emerged in an era of significant psychopharmacological discovery, combining two distinct mechanisms of action to address a broader range of depressive symptoms. Tranylcypromine, a non-selective and irreversible MAOI, increases the synaptic availability of monoamine neurotransmitters such as serotonin, norepinephrine, and dopamine.[1][2] Trifluoperazine, a phenothiazine-class antipsychotic, primarily acts as a dopamine D2 receptor antagonist and also possesses anxiolytic properties. The rationale for their combination was to leverage the antidepressant effects of tranylcypromine while mitigating potential anxiety and agitation with trifluoperazine.
Mechanism of Action
The therapeutic effect of this compound in depression is attributed to the synergistic action of its two components.
-
Tranylcypromine: As a monoamine oxidase inhibitor, tranylcypromine prevents the breakdown of key neurotransmitters implicated in mood regulation. This leads to an accumulation of serotonin, norepinephrine, and dopamine in the presynaptic neuron, enhancing neurotransmission.
-
Trifluoperazine: This typical antipsychotic primarily blocks dopamine D2 receptors in the mesolimbic and mesocortical pathways of the brain. This action is thought to contribute to a reduction in agitation and anxiety that can accompany severe depression.
The combined action of these two agents provided a dual approach to managing complex depressive states.
Signaling Pathways
The following diagrams illustrate the proposed signaling pathways for the individual components of this compound.
Historical Clinical Trial Data
The following tables summarize the quantitative data from key historical clinical trials of this compound in the treatment of depression and related anxiety states.
Table 1: Summary of Patient Demographics and Diagnoses
| Study (Year) | Total Patients | Age Range | Primary Diagnosis |
| Straker (1960) | 50 | Not Specified | Psychoneurotic states with depression |
| Hemphill & Foster (1962) | 100 | Not Specified | Anxiety states and depression |
| Gross-Gorton (1963) | 40 | Not Specified | Newly admitted depressed patients |
| Lyons & Degerli (1978) | 32 | Not Specified | Endogenous depression, neurotic depressive reaction, phobic anxiety with depressive features |
Table 2: Summary of Treatment Protocols and Efficacy
| Study (Year) | This compound Dosage | Treatment Duration | Efficacy Outcomes |
| Straker (1960) | 1 tablet b.i.d. or t.i.d. | 3-4 weeks | 38/50 (76%) showed marked to moderate improvement. |
| Hemphill & Foster (1962) | 1-3 tablets daily | Not Specified | 68/100 (68%) showed improvement; 44 of these were symptom-free. |
| Gross-Gorton (1963) | Not Specified | 1-6 months | 24/40 (60%) had an excellent response; 10/40 (25%) had moderate improvement. |
| Lyons & Degerli (1978) | Not Specified | Not Specified | 10/15 (67%) with phobic anxiety had a satisfactory response; response in other groups was not significant.[3] |
Experimental Protocols
The methodologies of these early clinical trials were less standardized than modern studies. However, key elements of their experimental protocols can be extracted.
Typical Experimental Workflow:
Inclusion and Exclusion Criteria:
-
Inclusion: Patients were generally included based on a clinical diagnosis of a depressive disorder, psychoneurotic state with depressive features, or anxiety with depression. The diagnostic criteria were based on the clinical judgment of the investigators, as standardized criteria like the DSM were not in widespread use at the time.
-
Exclusion: Specific exclusion criteria were not always explicitly stated in these early reports. However, it can be inferred that patients with known contraindications to MAOIs (e.g., pheochromocytoma) or phenothiazines would have been excluded.
Dosage and Administration:
-
The standard dosage of this compound typically contained 10 mg of tranylcypromine and 1 mg of trifluoperazine per tablet.
-
Treatment was usually initiated with one tablet twice daily (b.i.d.), with the dosage adjusted based on the patient's response and tolerance.
Outcome Measures:
-
The primary outcome measures in these historical trials were based on clinical observation and global impression of improvement.
-
Scales such as "marked improvement," "moderate improvement," or "no change" were commonly used.
-
Standardized rating scales like the Hamilton Depression Rating Scale (HDRS) or the Beck Depression Inventory (BDI) were not consistently employed in these early studies.[4][5][6][7][8]
Adverse Events
The side effects reported in these trials are consistent with the known adverse event profiles of MAOIs and phenothiazines.
Commonly Reported Adverse Events:
-
MAOI-related: Dry mouth, dizziness, insomnia, headache, and constipation were frequently noted.[1][2][9][10] The risk of a hypertensive crisis due to dietary tyramine intake was a significant concern with MAOIs, necessitating dietary restrictions.[2]
-
Trifluoperazine-related: Drowsiness and extrapyramidal symptoms (EPS), such as restlessness (akathisia), muscle spasms (dystonia), and parkinsonian-like symptoms, were associated with the trifluoperazine component.[3][11][12][13]
Table 3: Summary of Reported Adverse Events
| Study (Year) | Reported Adverse Events |
| Straker (1960) | Drowsiness, dizziness, dry mouth, insomnia. |
| Hemphill & Foster (1962) | Drowsiness, dry mouth, faintness, restlessness, difficulty with micturition, muscular twitching. |
| Lyons & Degerli (1978) | Side effects were described as "troublesome" in the neurotic depressive reaction group.[3] |
Conclusion
The historical clinical trial data on this compound indicate that this combination of tranylcypromine and trifluoperazine was considered an effective treatment for depression and anxiety states in the mid-20th century. The studies, while lacking the rigorous methodology of modern clinical trials, consistently reported positive outcomes for a significant proportion of patients. The dual mechanism of action addressed both the core depressive symptoms and associated anxiety and agitation. However, the use of this compound was associated with a notable side effect burden, reflecting the pharmacological properties of its components. This technical guide provides a consolidated resource for understanding the early clinical research on this combination therapy, offering valuable historical context for the ongoing development of antidepressant medications.
References
- 1. Monoamine oxidase inhibitors (MAOIs) - Mayo Clinic [mayoclinic.org]
- 2. my.clevelandclinic.org [my.clevelandclinic.org]
- 3. Extrapyramidal symptoms - Wikipedia [en.wikipedia.org]
- 4. reference.medscape.com [reference.medscape.com]
- 5. dcf.psychiatry.ufl.edu [dcf.psychiatry.ufl.edu]
- 6. ismanet.org [ismanet.org]
- 7. Beck Depression Inventory - Wikipedia [en.wikipedia.org]
- 8. arc.psych.wisc.edu [arc.psych.wisc.edu]
- 9. MAOIs for Bipolar Disorder: Types, Uses, Side Effects [webmd.com]
- 10. americanaddictioncenters.org [americanaddictioncenters.org]
- 11. Adverse Effects of Antipsychotic Medications | AAFP [aafp.org]
- 12. droracle.ai [droracle.ai]
- 13. Extrapyramidal symptoms are serious side-effects of antipsychotic and other drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
The Synergistic Potential of Tranylcypromine and Trifluoperazine: A Pharmacodynamic Exploration
A Technical Guide for Researchers and Drug Development Professionals
Abstract
The combination of the monoamine oxidase inhibitor (MAOI) tranylcypromine and the typical antipsychotic trifluoperazine has a history of clinical use for complex psychiatric conditions, including treatment-resistant depression and the negative symptoms of schizophrenia. This technical guide provides an in-depth analysis of the pharmacodynamics of this combination, drawing upon the established mechanisms of each agent to elucidate their potential synergistic interactions. While direct experimental data on the combined formulation is limited, this paper synthesizes the available information on the individual drugs to present a coherent model of their combined action on central nervous system signaling pathways. This document is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of the neuropharmacological basis for this combination therapy.
Introduction
Tranylcypromine is a non-selective, irreversible inhibitor of both monoamine oxidase A (MAO-A) and monoamine oxidase B (MAO-B), leading to a broad elevation in the synaptic concentrations of key neurotransmitters, including serotonin, norepinephrine, and dopamine.[1][2][3][4][5] Trifluoperazine is a phenothiazine-class antipsychotic with high-potency antagonism of the dopamine D2 receptor.[6][7][8] It also exhibits activity at other receptors, including serotonergic, histaminergic, and alpha-adrenergic receptors.[6] The historical co-formulation of these two agents, marketed under brand names such as Parstelin and Parmodalin, suggests a clinical rationale for their combined use, particularly in patient populations with both affective and psychotic or negative symptoms.[9][10] This guide will explore the individual pharmacodynamics of each drug and propose a model for their combined effects, supported by available data and established neuropharmacological principles.
Pharmacodynamics of Tranylcypromine
Tranylcypromine's primary mechanism of action is the irreversible inhibition of MAO-A and MAO-B.[1][3] This inhibition prevents the breakdown of monoamine neurotransmitters, leading to their accumulation in the presynaptic neuron and increased availability for release into the synaptic cleft.[1][2][3][4][5] At higher therapeutic doses, tranylcypromine may also inhibit norepinephrine reuptake.[3]
Quantitative Data: Tranylcypromine
| Parameter | Value | Target | Notes |
| MAO Inhibition | Irreversible, Non-selective | MAO-A and MAO-B | Leads to increased levels of serotonin, norepinephrine, and dopamine.[1][3] |
| Norepinephrine Reuptake Inhibition | Apparent at higher doses | Norepinephrine Transporter (NET) | Contributes to increased noradrenergic neurotransmission.[3] |
| CYP450 Inhibition | Ki = 32 µM | CYP2C19 (competitive) | [11] |
| Ki = 56 µM | CYP2C9 (noncompetitive) | [11] | |
| Ki = 367 µM | CYP2D6 (competitive) | [11] |
Pharmacodynamics of Trifluoperazine
Trifluoperazine's antipsychotic effects are primarily attributed to its potent antagonism of dopamine D2 receptors in the mesolimbic and mesocortical pathways.[6][7][8] Its interaction with a range of other receptors contributes to both its therapeutic profile and its side effects.
Quantitative Data: Trifluoperazine
| Parameter | Value | Target | Notes |
| Dopamine Receptor Antagonism | High Potency | D2 Receptors | Primary mechanism for antipsychotic effects.[6][7][8] |
| Serotonin Receptor Antagonism | Moderate Affinity | 5-HT2A, 5-HT2C Receptors | May contribute to efficacy against negative symptoms and reduce extrapyramidal side effects.[6] |
| Histamine Receptor Antagonism | Moderate Affinity | H1 Receptors | Responsible for sedative effects.[6] |
| Alpha-Adrenergic Receptor Antagonism | Moderate Affinity | α1-Adrenergic Receptors | Can lead to orthostatic hypotension.[6] |
| Calmodulin Antagonism | Potent | Calmodulin | May contribute to some cellular effects.[12] |
| Ryanodine Receptor Agonism | EC50 = 5.2 µM | Ryanodine Receptor 2 (RyR2) | [12] |
Proposed Combined Pharmacodynamics
The combination of tranylcypromine and trifluoperazine likely results in a multi-faceted modulation of monoaminergic systems. The primary proposed interaction is a synergistic effect on dopaminergic neurotransmission.
-
Enhanced Dopamine Availability: Tranylcypromine's inhibition of MAO-A and MAO-B increases the presynaptic concentration of dopamine.[1][3]
-
Modulated Postsynaptic Signaling: Trifluoperazine's blockade of D2 receptors provides a ceiling for the effects of this increased dopamine, potentially mitigating the risk of psychosis while still allowing for enhanced dopaminergic signaling in pathways relevant to mood and motivation.[6][7] This is particularly relevant for the treatment of negative symptoms in schizophrenia, which are thought to be associated with hypodopaminergic activity in the prefrontal cortex.
The combination's effects on serotonergic and noradrenergic systems are also noteworthy. Tranylcypromine boosts the levels of both neurotransmitters, which is central to its antidepressant effects.[1][2] Trifluoperazine's antagonist activity at 5-HT2A and 5-HT2C receptors may further modulate serotonergic signaling, potentially enhancing the antidepressant effect and reducing the risk of certain side effects.[6]
Caption: Proposed combined pharmacodynamic actions of tranylcypromine and trifluoperazine.
Experimental Protocols
In Vitro Receptor Binding Assays
Objective: To determine the binding affinity (Ki) of tranylcypromine, trifluoperazine, and their combination at various relevant receptors (e.g., D2, 5-HT2A, H1, α1).
Methodology:
-
Membrane Preparation: Prepare cell membrane homogenates from cell lines expressing the receptor of interest (e.g., CHO or HEK293 cells) or from rodent brain tissue (e.g., striatum for D2 receptors, cortex for 5-HT2A receptors).[2][13][14]
-
Radioligand Binding: Incubate the membrane preparations with a specific radioligand (e.g., [3H]spiperone for D2 receptors) and varying concentrations of the competing drugs (tranylcypromine, trifluoperazine, or a fixed-ratio combination).[13][15]
-
Separation and Counting: Separate bound from free radioligand by rapid filtration and quantify the bound radioactivity using liquid scintillation counting.[2][13]
-
Data Analysis: Determine the IC50 values (concentration of drug that inhibits 50% of specific radioligand binding) and calculate the Ki values using the Cheng-Prusoff equation.[13]
Caption: Workflow for an in vitro receptor binding assay.
In Vivo Microdialysis
Objective: To measure the extracellular concentrations of dopamine, serotonin, and their metabolites in specific brain regions of freely moving animals following administration of tranylcypromine, trifluoperazine, or their combination.
Methodology:
-
Probe Implantation: Surgically implant a microdialysis probe into the target brain region (e.g., nucleus accumbens or prefrontal cortex) of a rodent model.[16][17][18][19]
-
Perfusion and Sampling: Perfuse the probe with artificial cerebrospinal fluid and collect dialysate samples at regular intervals before and after drug administration (intraperitoneal or subcutaneous).[16][17]
-
Neurotransmitter Analysis: Analyze the dialysate samples for concentrations of dopamine, serotonin, and their metabolites (e.g., DOPAC, HVA, 5-HIAA) using high-performance liquid chromatography with electrochemical detection (HPLC-ED).[20]
-
Data Analysis: Compare the changes in neurotransmitter levels from baseline across the different treatment groups.
Caption: Workflow for an in vivo microdialysis experiment.
Monoamine Oxidase Inhibition Assay
Objective: To quantify the in vivo inhibition of MAO-A and MAO-B activity following administration of tranylcypromine, with and without co-administration of trifluoperazine.
Methodology:
-
Drug Administration: Administer tranylcypromine, trifluoperazine, or the combination to rodents.
-
Tissue Preparation: At various time points after administration, sacrifice the animals and prepare homogenates of brain and liver tissue.
-
MAO Activity Measurement: Measure the activity of MAO-A and MAO-B in the tissue homogenates using specific substrates (e.g., [14C]serotonin for MAO-A and [14C]phenylethylamine for MAO-B).[20][21] The rate of formation of the deaminated metabolite is quantified.
-
Data Analysis: Compare the percentage of MAO inhibition in the different treatment groups relative to a vehicle control group.
Conclusion
The combination of tranylcypromine and trifluoperazine represents a compelling, albeit historically utilized, approach to treating complex psychiatric disorders. The pharmacodynamic rationale for this combination is strong, centered on a synergistic modulation of dopaminergic pathways, complemented by broad effects on serotonergic and noradrenergic systems. While direct, quantitative preclinical data on the combination is lacking, this guide provides a theoretical framework and outlines the necessary experimental protocols to rigorously evaluate the pharmacodynamic interactions. Further research utilizing these methodologies is warranted to fully characterize the synergistic potential of this combination and to inform the rational design of future polypharmacological agents for psychiatric disorders.
References
- 1. A new method for in vivo measurement of brain monoamine oxidase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. giffordbioscience.com [giffordbioscience.com]
- 3. Tranylcypromine - Wikipedia [en.wikipedia.org]
- 4. What are the therapeutic applications for MAO inhibitors? [synapse.patsnap.com]
- 5. "Clinically Relevant Drug Interactions with Monoamine Oxidase Inhibitor" by Amber N. Edinoff, Connor R. Swinford et al. [scholarlycommons.pacific.edu]
- 6. What is the mechanism of Trifluoperazine Hydrochloride? [synapse.patsnap.com]
- 7. What is Trifluoperazine Hydrochloride used for? [synapse.patsnap.com]
- 8. my.clevelandclinic.org [my.clevelandclinic.org]
- 9. Tranylcypromine-trifluoperazine combination in the treatment of schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Review and meta-analysis of add-on tranylcypromine with antipsychotic drugs for the treatment of schizophrenia with predominant negative symptoms: a restoration of evidence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Possible synergies between isatin, an endogenous MAO inhibitor, and antiparkinsonian agents on the dopamine release from striatum of freely moving rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Trifluoperazine: a rynodine receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]spiperone binding to D2 and D3 dopamine receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. In Vivo Microdialysis Method to Collect Large Extracellular Proteins from Brain Interstitial Fluid with High-molecular Weight Cut-off Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Microdialysis in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Assay of MAO Inhibition by Chromatographic Techniques (HPLC/HPLC-MS) | Springer Nature Experiments [experiments.springernature.com]
- 21. Monoamine Oxidase: Methods and Protocols - Google Books [books.google.com.sg]
The Dual Dopaminergic and Serotonergic Actions of Parstelin: A Technical Overview
For Immediate Release
This technical guide provides an in-depth analysis of the dopaminergic and serotonergic pharmacology of Parstelin, a combination drug product containing the monoamine oxidase inhibitor (MAOI) tranylcypromine and the typical antipsychotic trifluoperazine. This document is intended for researchers, scientists, and drug development professionals engaged in the fields of neuropsychopharmacology and central nervous system therapeutics.
Introduction
This compound combines two distinct pharmacological agents to achieve a broad spectrum of action on key neurotransmitter systems implicated in mood and psychotic disorders. Tranylcypromine exerts its primary effect by irreversibly inhibiting monoamine oxidase (MAO), leading to increased synaptic availability of serotonin, norepinephrine, and dopamine. Trifluoperazine primarily acts as an antagonist at dopamine D2 receptors, with additional activity at serotonergic and other receptors. The co-administration of these agents in this compound results in a complex interplay of dopaminergic and serotonergic modulation.
Core Pharmacological Profiles
Tranylcypromine: A Non-selective Monoamine Oxidase Inhibitor
Tranylcypromine is a non-selective and irreversible inhibitor of both MAO-A and MAO-B, the enzymes responsible for the degradation of monoamine neurotransmitters.[1][2] By inhibiting these enzymes, tranylcypromine effectively increases the cytoplasmic and synaptic concentrations of serotonin, norepinephrine, and dopamine.[1] At higher therapeutic doses, tranylcypromine may also act as a norepinephrine reuptake inhibitor.[2] It is characterized as an irreversible inhibitor, meaning the restoration of MAO activity requires the synthesis of new enzyme, a process that can take several days to weeks.[2]
Trifluoperazine: A Dopamine and Serotonin Receptor Antagonist
Trifluoperazine is a typical antipsychotic of the phenothiazine class that exhibits its primary therapeutic effects through the blockade of dopamine D2 receptors in the mesolimbic and mesocortical pathways of the brain.[3][4] This D2 receptor antagonism is central to its antipsychotic efficacy in managing symptoms such as hallucinations and delusions.[3] In addition to its potent antidopaminergic activity, trifluoperazine also demonstrates antagonist properties at serotonin 5-HT2 receptors, which may contribute to its overall clinical profile.[3]
Quantitative Analysis of Receptor and Transporter Interactions
The following tables summarize the available quantitative data on the binding affinities (Ki) and inhibitory concentrations (IC50) of tranylcypromine and trifluoperazine at key dopaminergic and serotonergic targets. This data is crucial for understanding the potency and selectivity of each component of this compound.
Table 1: Quantitative Pharmacological Data for Tranylcypromine
| Target | Parameter | Value (nM) | Species | Reference |
| MAO-A | IC50 | 2300 | - | [3] |
| MAO-B | IC50 | 950 | - | [3] |
Table 2: Quantitative Pharmacological Data for Trifluoperazine
| Target | Parameter | Value (nM) | Species | Reference |
| Dopamine D1 | Ki | 76.3 | Human | [5] |
| Dopamine D2 | Ki | 1.4 | Human | [5] |
| Dopamine D3 | Ki | 4.65 | Human | [5] |
| Dopamine D4 | Ki | 5.33 | Human | [5] |
| Serotonin 5-HT1A | Ki | 2115.5 | Human | [5] |
| Serotonin 5-HT2A | Ki | 4.5 | Human | [5] |
| Serotonin 5-HT2C | Ki | 15.6 | Human | [5] |
Signaling Pathways and Mechanisms of Action
The combined administration of tranylcypromine and trifluoperazine in this compound results in a multifaceted impact on dopaminergic and serotonergic signaling.
Dopaminergic Pathways
Tranylcypromine increases the overall levels of dopamine by preventing its breakdown.[1] Concurrently, trifluoperazine blocks postsynaptic D2 receptors, which would typically lead to an upregulation of dopamine synthesis and release as a compensatory mechanism. The net effect is a complex modulation of dopaminergic neurotransmission, where synaptic dopamine levels are elevated, but their postsynaptic actions at D2 receptors are attenuated.
Serotonergic Pathways
Similarly, tranylcypromine increases synaptic serotonin levels by inhibiting its degradation by MAO-A.[1] Trifluoperazine's antagonism of 5-HT2A receptors can modulate the effects of this increased serotonin. The blockade of 5-HT2A receptors is a property shared by many atypical antipsychotics and is thought to contribute to a more favorable side-effect profile and potentially enhanced antidepressant effects.
Experimental Protocols
Radioligand Binding Assays
Radioligand binding assays are a fundamental technique for determining the affinity of a drug for a specific receptor. A representative protocol for a competitive binding assay to determine the Ki of trifluoperazine for the D2 receptor is outlined below.
A general protocol for such an assay involves the following steps[1][6]:
-
Membrane Preparation: Homogenize tissue or cells expressing the receptor of interest (e.g., HEK293 cells transfected with the human D2 receptor) in a suitable buffer.
-
Incubation: In a multi-well plate, incubate the membrane preparation with a fixed concentration of a specific radioligand (e.g., [3H]-raclopride for D2 receptors) and a range of concentrations of the unlabeled test compound (trifluoperazine).
-
Separation: After reaching equilibrium, rapidly filter the incubation mixture through a glass fiber filter to separate the receptor-bound radioligand from the free radioligand.
-
Quantification: Measure the radioactivity trapped on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of inhibition of radioligand binding against the concentration of the test compound to determine the IC50 value (the concentration of the drug that inhibits 50% of the specific binding). The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.[1]
In Vivo Microdialysis
In vivo microdialysis is a powerful technique for measuring the extracellular levels of neurotransmitters in specific brain regions of freely moving animals. This allows for a dynamic assessment of a drug's effect on neurotransmitter release and metabolism.
A typical in vivo microdialysis protocol to assess the effects of this compound's components would involve[7][8][9]:
-
Probe Implantation: A microdialysis probe is stereotaxically implanted into a specific brain region of an anesthetized animal (e.g., the striatum for dopamine or the prefrontal cortex for both dopamine and serotonin).
-
Recovery: The animal is allowed to recover from surgery.
-
Experimentation: The probe is perfused with artificial cerebrospinal fluid (aCSF) at a constant flow rate. After a stabilization period, baseline dialysate samples are collected.
-
Drug Administration: Tranylcypromine, trifluoperazine, or their combination is administered systemically (e.g., via intraperitoneal injection).
-
Sample Collection and Analysis: Dialysate samples are collected at regular intervals and analyzed for dopamine, serotonin, and their metabolites using high-performance liquid chromatography (HPLC) coupled with electrochemical detection.
Conclusion
This compound's unique combination of a non-selective, irreversible MAO inhibitor and a potent D2/5-HT2A receptor antagonist results in a complex and powerful modulation of both the dopaminergic and serotonergic systems. The increase in synaptic monoamines by tranylcypromine, coupled with the receptor blockade by trifluoperazine, creates a distinct neurochemical environment that likely underlies its therapeutic efficacy in certain patient populations. Further preclinical studies investigating the direct neurochemical and behavioral effects of the tranylcypromine and trifluoperazine combination are warranted to fully elucidate their synergistic or additive mechanisms of action. This detailed understanding will be invaluable for the rational design and development of future therapeutics targeting these complex neurotransmitter systems.
References
- 1. giffordbioscience.com [giffordbioscience.com]
- 2. Tranylcypromine - Wikipedia [en.wikipedia.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. PDSP (Psychoactive Drug Screening Program) Drug Database | HSLS [hsls.pitt.edu]
- 5. medcraveonline.com [medcraveonline.com]
- 6. giffordbioscience.com [giffordbioscience.com]
- 7. hiroshima.repo.nii.ac.jp [hiroshima.repo.nii.ac.jp]
- 8. Microdialysis of dopamine interpreted with quantitative model incorporating probe implantation trauma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Addressing the instability issue of dopamine during microdialysis: the determination of dopamine, serotonin, methamphetamine and its metabolites in rat brain - PMC [pmc.ncbi.nlm.nih.gov]
Parstelin's In Vitro Impact on Monoamine Oxidase Activity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Parstelin's primary mechanism of action on monoamine oxidase is driven by its component, tranylcypromine, a non-selective and irreversible inhibitor of both MAO-A and MAO-B. In vitro studies have quantified this inhibition, demonstrating potent activity against both enzyme isoforms. Trifluoperazine, a phenothiazine derivative, is primarily known for its dopamine receptor antagonism. However, evidence suggests that phenothiazines as a class can exhibit inhibitory effects on MAO-B. The combined effect of these two components in this compound likely results in a robust and broad inhibition of monoamine oxidase, although the precise nature of their interaction (synergistic, additive, or otherwise) in vitro has not been formally documented in available literature. This guide presents the quantitative data for tranylcypromine's MAO inhibition, discusses the potential contribution of trifluoperazine, and provides detailed experimental protocols for assessing MAO activity in vitro.
Quantitative Data on Monoamine Oxidase Inhibition
The inhibitory activity of tranylcypromine against MAO-A and MAO-B has been characterized by determining its half-maximal inhibitory concentration (IC50). It is important to note that variations in experimental conditions can lead to different reported values.
Table 1: In Vitro Inhibition of Monoamine Oxidase by Tranylcypromine
| Compound | Target Enzyme | IC50 (µM) | Notes |
| Tranylcypromine | MAO-A | 2.3 | Non-selective, irreversible inhibitor. |
| MAO-B | 0.95 | Shows slight preference for MAO-B in this study. | |
| Tranylcypromine | MAO-A | 0.5 | Different experimental conditions may account for the variation in IC50 values. |
| MAO-B | 2.3 |
Data compiled from publicly available research.
While specific IC50 or Ki values for trifluoperazine's direct inhibition of MAO-A and MAO-B are not available in the reviewed literature, a study on phenothiazine derivatives has shown that this class of compounds can competitively inhibit human platelet MAO-B. This suggests that trifluoperazine may contribute to the overall MAO-B inhibition of this compound.
Experimental Protocols for In Vitro MAO Inhibition Assays
The following are detailed methodologies for conducting key experiments to determine the inhibitory potential of compounds on MAO-A and MAO-B activity in vitro.
Determination of IC50 for MAO Inhibition
This protocol outlines a common method for determining the half-maximal inhibitory concentration (IC50) of a test compound against MAO-A and MAO-B.
Objective: To quantify the potency of an inhibitor by measuring the concentration at which it reduces the enzyme activity by 50%.
Materials:
-
Recombinant human MAO-A and MAO-B enzymes
-
Test compound (e.g., tranylcypromine)
-
MAO substrate (e.g., kynuramine or p-tyramine)
-
Positive control inhibitors (e.g., clorgyline for MAO-A, selegiline for MAO-B)
-
Assay buffer (e.g., 100 mM potassium phosphate buffer, pH 7.4)
-
Solvent for test compound (e.g., DMSO)
-
96-well microplate (black, for fluorescence assays)
-
Microplate reader (capable of fluorescence or absorbance measurement)
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., 10 mM in DMSO).
-
Perform serial dilutions of the stock solution to create a range of concentrations to be tested.
-
Prepare working solutions of MAO-A and MAO-B enzymes in the assay buffer. The final concentration should be determined empirically to ensure a linear reaction rate.
-
Prepare a working solution of the MAO substrate in the assay buffer.
-
-
Assay Performance:
-
To each well of the 96-well plate, add the assay buffer, the enzyme solution (MAO-A or MAO-B), and the test compound at various concentrations. Include control wells with no inhibitor (vehicle control) and wells with a known inhibitor as a positive control.
-
Pre-incubate the plate at 37°C for a specified time (e.g., 15 minutes) to allow the inhibitor to interact with the enzyme.
-
Initiate the enzymatic reaction by adding the substrate solution to all wells.
-
Immediately begin monitoring the change in fluorescence or absorbance over time using a microplate reader.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (rate of product formation) for each inhibitor concentration from the linear portion of the reaction curve.
-
Determine the percentage of inhibition for each concentration of the test compound relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Visualizations
Signaling Pathway of Monoamine Oxidase Inhibition
Caption: Mechanism of MAO inhibition by this compound's components.
Experimental Workflow for In Vitro MAO IC50 Determination
Caption: Workflow for determining the IC50 of MAO inhibitors.
Logical Relationship of this compound's Components and MAO Inhibition
Caption: Logical flow of this compound's components to overall MAO inhibition.
Conclusion
The in vitro impact of this compound on monoamine oxidase activity is primarily attributable to its tranylcypromine component, which acts as a potent, irreversible inhibitor of both MAO-A and MAO-B. While direct quantitative data for trifluoperazine's effect on MAO is limited, its classification as a phenothiazine suggests a potential for competitive inhibition of MAO-B. The combined formulation likely ensures a comprehensive and sustained inhibition of monoamine oxidase. Further in vitro studies are warranted to elucidate the precise nature of the interaction between tranylcypromine and trifluoperazine and to quantify the direct inhibitory effects of trifluoperazine on both MAO isoforms. The experimental protocols provided in this guide offer a robust framework for conducting such investigations.
An In-depth Technical Guide to Long-Term Potentiation Studies with Tranylcypromine and Trifluoperazine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the effects of tranylcypromine and trifluoperazine on long-term potentiation (LTP), a key cellular mechanism underlying learning and memory. Tranylcypromine, a monoamine oxidase (MAO) and lysine-specific demethylase 1 (LSD1) inhibitor, and trifluoperazine, a dopamine D2 receptor antagonist and calmodulin inhibitor, have significant implications for synaptic plasticity. This document synthesizes available research to detail their mechanisms of action, present quantitative data from relevant studies, outline experimental protocols for investigating their effects on LTP, and visualize the signaling pathways involved.
Introduction
Long-term potentiation (LTP) is a form of synaptic plasticity characterized by a persistent enhancement in signal transmission between two neurons that results from stimulating them synchronously. It is widely considered a crucial molecular basis for learning and memory. The modulation of LTP by pharmacological agents is of significant interest for understanding the pathophysiology of neurological and psychiatric disorders and for the development of novel therapeutics.
This guide focuses on two such agents: tranylcypromine and trifluoperazine. Tranylcypromine is a well-established antidepressant that non-selectively and irreversibly inhibits both monoamine oxidase A (MAO-A) and MAO-B, leading to increased levels of synaptic monoamines (serotonin, norepinephrine, and dopamine)[1]. More recently, it has also been identified as an inhibitor of lysine-specific demethylase 1 (LSD1), an epigenetic modulator involved in transcriptional regulation[2][3][4][5][6]. Trifluoperazine is a typical antipsychotic that primarily acts as a dopamine D2 receptor antagonist[7][8][9]. Additionally, it is a known inhibitor of calmodulin, a key calcium-binding protein involved in numerous signaling cascades, including those essential for LTP[8][10][11][12].
Understanding the impact of these drugs on LTP is critical for elucidating their therapeutic mechanisms and potential side effects on cognitive function.
Data Presentation: Quantitative Effects on LTP and Related Targets
The following tables summarize the quantitative data available on the effects of tranylcypromine and trifluoperazine on LTP and their primary molecular targets.
| Drug | Target | Action | Concentration/IC50 | Effect on LTP | Species/Preparation | Reference |
| Tranylcypromine | MAO-A/B | Irreversible Inhibitor | Not specified in LTP studies | Indirect modulation expected via increased monoamines | Rat | [1] |
| LSD1 | Inhibitor | IC50: 11 nM - 17 nM (derivatives) | Inhibition of LSD1, a negative modulator of synapses, suggests potential for LTP enhancement | Human (in vitro) | [2][4] | |
| Trifluoperazine | LTP | Inhibitor | 40 µM | Inhibition | Rat Hippocampal Slice | [10][11] |
| LTP | Inhibitor | 50 µM or 100 µM | Inhibition | Rat Hippocampal Slice | [7] | |
| Calmodulin | Antagonist | ID50: 2.2 x 10⁻⁶ M (for K+ evoked secretion) | Inhibition of calmodulin is a likely mechanism for LTP inhibition | Bovine Adrenal Medullary Chromaffin Cells | [8] | |
| Dopamine D2 Receptor | Antagonist | Not specified in LTP studies | D2 antagonism is associated with LTP impairment | Not specified | [7] | |
| Synaptophysin | Decreased Levels | Not specified | Decrease in a key presynaptic protein suggests altered synaptic plasticity | Rat Hippocampus |
Experimental Protocols
The following is a generalized, detailed methodology for studying the effects of tranylcypromine or trifluoperazine on LTP in hippocampal slices, based on standard electrophysiological techniques.
Hippocampal Slice Preparation
-
Animal Euthanasia and Brain Extraction: Anesthetize a rodent (e.g., Wistar rat) with isoflurane and decapitate. Rapidly dissect the brain and place it in ice-cold, oxygenated (95% O2 / 5% CO2) artificial cerebrospinal fluid (aCSF) cutting solution.
-
Cutting aCSF Composition (in mM): Sucrose 210, KCl 2.5, NaH2PO4 1.25, NaHCO3 26, D-glucose 10, MgCl2 7, CaCl2 0.5.
-
-
Slicing: Mount the hippocampus on a vibratome stage and cut 400 µm thick transverse slices.
-
Recovery: Transfer the slices to an interface chamber containing standard aCSF and allow them to recover for at least 1 hour at 32°C, followed by room temperature incubation until recording.
-
Standard aCSF Composition (in mM): NaCl 124, KCl 3, NaH2PO4 1.25, NaHCO3 26, D-glucose 10, MgSO4 2, CaCl2 2.
-
Electrophysiological Recording
-
Chamber Setup: Place a single slice in a recording chamber continuously perfused with oxygenated standard aCSF at 30-32°C.
-
Electrode Placement: Position a stimulating electrode in the Schaffer collateral pathway and a recording electrode in the stratum radiatum of the CA1 region to record field excitatory postsynaptic potentials (fEPSPs).
-
Baseline Recording: Deliver single biphasic constant current pulses (0.1 ms duration) every 20 seconds at an intensity that elicits an fEPSP of 30-40% of the maximal response. Record a stable baseline for at least 20 minutes.
Drug Application
-
Preparation: Prepare stock solutions of tranylcypromine or trifluoperazine in an appropriate solvent (e.g., water or DMSO) and dilute to the final desired concentration in aCSF immediately before use.
-
Perfusion: After establishing a stable baseline, switch the perfusion to aCSF containing the drug of interest (e.g., 40 µM trifluoperazine). Allow the drug to perfuse for at least 20 minutes before LTP induction to ensure equilibration in the tissue.
LTP Induction and Post-Induction Recording
-
High-Frequency Stimulation (HFS): Induce LTP using a high-frequency stimulation protocol, such as two trains of 100 Hz stimulation for 1 second, separated by 20 seconds.
-
Post-HFS Recording: Continue recording fEPSPs at the baseline stimulation frequency for at least 60 minutes after HFS to monitor the induction and maintenance of LTP.
Data Analysis
-
Measurement: Measure the slope of the fEPSP for each recorded response.
-
Normalization: Normalize the fEPSP slopes to the average slope of the baseline recordings.
-
Statistical Analysis: Compare the degree of potentiation (the percentage increase in fEPSP slope 50-60 minutes post-HFS) between control (drug-free) and drug-treated slices using appropriate statistical tests (e.g., Student's t-test or ANOVA).
Signaling Pathways and Visualizations
The following diagrams, generated using Graphviz, illustrate the key signaling pathways implicated in the modulation of LTP by trifluoperazine and the proposed pathways for tranylcypromine.
Trifluoperazine's Inhibition of LTP
Trifluoperazine inhibits LTP through at least two primary mechanisms: antagonism of dopamine D2 receptors and inhibition of calmodulin.
Proposed Mechanisms of Tranylcypromine's Modulation of Synaptic Plasticity
Tranylcypromine's effects on LTP are likely multifaceted, stemming from its inhibition of MAO and LSD1. Increased monoamine levels can modulate LTP, while LSD1 inhibition can alter gene expression related to synaptic function.
Conclusion
The available evidence strongly indicates that trifluoperazine is an inhibitor of hippocampal LTP, likely through its dual action as a calmodulin antagonist and a dopamine D2 receptor antagonist. Researchers investigating the role of these pathways in synaptic plasticity can utilize trifluoperazine as a valuable pharmacological tool.
The effects of tranylcypromine on LTP are less directly characterized but are predicted to be complex. Its role as a MAO inhibitor suggests a modulatory effect via increased monoamine levels, while its inhibition of LSD1 points towards an epigenetic regulation of synaptic function. Further direct electrophysiological studies are warranted to fully elucidate the impact of tranylcypromine on LTP.
The experimental protocols and pathway diagrams provided in this guide offer a framework for designing and interpreting studies aimed at understanding the intricate relationship between these clinically important drugs and the fundamental mechanisms of synaptic plasticity.
References
- 1. Postsynaptic Inhibitors of Calcium/Calmodulin-Dependent Protein Kinase Type II Block Induction But Not Maintenance of Pairing-Induced Long-Term Potentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Metaplastic Reinforcement of Long-Term Potentiation in Hippocampal Area CA2 by Cholinergic Receptor Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Discovery of new tranylcypromine derivatives as highly potent LSD1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Tranylcypromine Based Lysine-Specific Demethylase 1 Inhibitor: Summary and Perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Tranylcypromine-derived LSD1 inhibitors: Synthetic strategies, structure-activity relationships, and anticancer potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effects of Antipsychotic D2 Antagonists on Long-Term Potentiation in Animals and Implications for Human Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Trifluoperazine, a calmodulin inhibitor, blocks secretion in cultured chromaffin cells at a step distal from calcium entry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The antipsychotic trifluoperazine reduces marble-burying behavior in mice via D2 and 5-HT2A receptors: Implications for obsessive-compulsive disorder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Trifluoperazine inhibits hippocampal long-term potentiation and the phosphorylation of a 40,000 dalton protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Calmodulin inhibitors, W-7 and TFP, block the calmodulin-independent activation of NADPH-oxidase by arachidonate in a cell-free system - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Cellular Targets of Trifluoperazine in Neuronal Cultures
For Researchers, Scientists, and Drug Development Professionals
Introduction
Trifluoperazine (TFP), a typical antipsychotic of the phenothiazine class, has long been utilized in the management of psychiatric disorders. Its primary mechanism of action has historically been attributed to the antagonism of dopamine D2 receptors.[1] However, a growing body of research reveals a more complex pharmacological profile, with TFP interacting with a multitude of cellular targets within the central nervous system. This technical guide provides a comprehensive overview of the known cellular targets of trifluoperazine in neuronal cultures, presenting quantitative data, detailed experimental protocols, and visual representations of the key signaling pathways affected. The information herein is intended to serve as a valuable resource for researchers investigating the neurobiology of TFP, exploring its potential for therapeutic repurposing, and developing novel neurological drugs.
Data Presentation: Quantitative Effects of Trifluoperazine on Neuronal Targets
The following tables summarize the quantitative data on the effects of trifluoperazine on various cellular targets in neuronal and related cell lines.
| Target | Cell Type | Effect | Concentration / Value | Citation(s) |
| Dopamine Receptor | ||||
| Dopamine D2 Receptor | Not Specified | Inhibition (IC₅₀) | 1.2 nM | [2] |
| Dopamine D2 Receptor | Rat Striatum | Increased Kp | Not specified | [3] |
| Calcium Signaling | ||||
| L-type Ca²⁺ Currents | Helix aspersa Neurons | Inhibition (IC₅₀) | 28 µM | |
| Intracellular Ca²⁺ | Helix aspersa Neurons | Increase | 20 µM (from 147 nM to 650 nM) | |
| Intracellular Ca²⁺ Release | U87MG Glioblastoma Cells | Increase (EC₅₀) | 56.8 µM | [4] |
| Mitochondrial Function | ||||
| Mitochondrial Depolarization | Guinea Pig Cerebral Cortical Synaptosomes | Induction | > 10 µM | |
| Mitochondrial Permeability Transition | Rat Cultured Forebrain Neurons | Inhibition | 10-20 µM | |
| Cell Viability/Apoptosis | ||||
| Cell Viability | Undifferentiated SH-SY5Y Cells | Cytotoxicity (LC₅₀) | 6 µM | |
| Cell Viability | ATRA-differentiated SH-SY5Y Cells | Cytotoxicity (LC₅₀) | 12 µM | |
| Calmodulin Binding | ||||
| Calmodulin (CaM) | Porcine Brain | Half-maximal binding | 5.8 µM | [5] |
Core Cellular Targets and Signaling Pathways
Trifluoperazine exerts its effects on neuronal cells through a variety of mechanisms, primarily centered around the modulation of key signaling pathways involved in cell survival, death, and function.
Dopamine Receptor Antagonism
The most well-established target of TFP is the dopamine D2 receptor.[1] Antagonism of this receptor in the mesolimbic pathway is central to its antipsychotic effects. However, long-term treatment can lead to adaptive changes in dopamine receptor sensitivity and turnover.[3]
Calmodulin Inhibition and Calcium Homeostasis Disruption
Trifluoperazine is a potent inhibitor of calmodulin, a ubiquitous calcium-binding protein that acts as a key transducer of intracellular calcium signals.[6] By binding to calmodulin, TFP can disrupt a multitude of calcium-dependent processes.[5] Furthermore, TFP directly impacts intracellular calcium concentrations, inducing a sustained increase in cytosolic calcium levels.[7] This is achieved in part by locking open store-operated calcium entry (SOCE) channels.[7]
Figure 1: TFP's impact on calcium signaling.
Induction of Autophagy
Trifluoperazine has been shown to induce autophagy in various neuronal cell lines, including SH-SY5Y and primary neurons. This process of cellular self-digestion can serve as a pro-survival mechanism under certain conditions, such as in models of Parkinson's disease where TFP-induced autophagy can clear toxic α-synuclein aggregates.[8]
Figure 2: TFP-induced autophagy and neuroprotection.
Mitochondrial Dysfunction and Apoptosis
At higher concentrations, TFP can be neurotoxic, inducing apoptosis through the intrinsic mitochondrial pathway.[6] This process is initiated by cellular stress, including the generation of reactive oxygen species (ROS) and disruption of calcium homeostasis, which leads to mitochondrial dysfunction. Key events include the loss of mitochondrial membrane potential (MMP) and the modulation of Bcl-2 family proteins to favor a pro-apoptotic state (increased Bax/Bcl-2 ratio).[9][10] This culminates in the activation of caspases and the execution of programmed cell death.[6]
Figure 3: TFP-induced mitochondrial apoptosis pathway.
Inhibition of the PI3K/Akt Signaling Pathway
Trifluoperazine has been identified as an inhibitor of the PI3K/Akt signaling pathway, a critical cascade for cell survival and proliferation. By inhibiting the phosphorylation and activation of Akt, TFP can suppress pro-survival signals and contribute to its anti-proliferative and pro-apoptotic effects.[9][11]
Figure 4: TFP's inhibition of the PI3K/Akt pathway.
Interaction with Sigma Receptors
Trifluoperazine exhibits high affinity for sigma-1 receptors, which are ligand-regulated molecular chaperones involved in a variety of cellular processes, including calcium signaling and cellular stress responses.[12] While the precise functional consequences of TFP's interaction with sigma receptors in neurons are still being fully elucidated, it represents another important facet of its complex pharmacology.
Experimental Protocols
This section provides an overview of common experimental methodologies used to investigate the cellular targets of trifluoperazine in neuronal cultures.
General Experimental Workflow
Figure 5: General workflow for studying TFP's effects.
1. Cell Culture and Treatment
-
Cell Lines: Human neuroblastoma SH-SY5Y cells are a commonly used model. Primary neuronal cultures from various brain regions (e.g., cortex, hippocampus) of rodents provide a more physiologically relevant system.
-
Culture Conditions: Cells are typically maintained in appropriate media (e.g., DMEM/F12 for SH-SY5Y, Neurobasal for primary neurons) supplemented with serum (for cell lines) or growth factors (for primary neurons), and antibiotics.
-
Trifluoperazine Treatment: TFP is dissolved in a suitable solvent (e.g., DMSO) to prepare a stock solution, which is then diluted in culture medium to the desired final concentrations for treating the cells for various time points.
2. Western Blot Analysis for Protein Expression and Phosphorylation
This technique is used to quantify changes in the levels of total and phosphorylated proteins in key signaling pathways.
-
Cell Lysis: After TFP treatment, cells are washed with cold PBS and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration of the lysates is determined using a BCA or Bradford assay.
-
SDS-PAGE and Protein Transfer: Equal amounts of protein are separated by size on an SDS-polyacrylamide gel and then transferred to a PVDF or nitrocellulose membrane.
-
Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with primary antibodies specific for the target proteins (e.g., LC3, p62, Akt, p-Akt, Bax, Bcl-2). This is followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and imaged. Densitometry is used to quantify the band intensities.
3. JC-1 Assay for Mitochondrial Membrane Potential (MMP)
The JC-1 assay is a fluorescent method used to assess mitochondrial health.
-
Cell Preparation: Neuronal cells are cultured in plates suitable for fluorescence microscopy or a plate reader.
-
TFP Treatment: Cells are treated with TFP at various concentrations and for different durations.
-
JC-1 Staining: The culture medium is replaced with a medium containing the JC-1 dye (typically 1-10 µM), and the cells are incubated at 37°C for 15-30 minutes.[13][14][15][16]
-
Fluorescence Measurement: The fluorescence is measured at two wavelengths: green (emission ~525 nm) for JC-1 monomers (indicating low MMP) and red/orange (emission ~590 nm) for J-aggregates (indicating high MMP). A decrease in the red/green fluorescence ratio signifies mitochondrial depolarization.[13][14][15][16]
4. Fluo-4 AM Calcium Imaging
This technique allows for the real-time visualization of changes in intracellular calcium concentrations.
-
Cell Loading: Neuronal cells cultured on glass coverslips or in imaging dishes are incubated with Fluo-4 AM (typically 2-5 µM) in a suitable buffer (e.g., HBSS) for 20-30 minutes at 37°C.[4][5][17][18][19] Pluronic F-127 is often included to aid in dye loading.[4][19]
-
De-esterification: Cells are then washed and incubated in dye-free buffer for a further 15-30 minutes to allow for the complete de-esterification of the dye.[4][5]
-
Image Acquisition: The cells are imaged using a fluorescence microscope equipped with a camera capable of high-speed image acquisition. A baseline fluorescence is recorded before the addition of TFP.
-
Data Analysis: The change in fluorescence intensity over time after TFP application is measured in individual cells or regions of interest. The data is often presented as a ratio of the fluorescence relative to the baseline (F/F₀).
5. Immunofluorescence for Protein Localization
This method is used to visualize the subcellular localization of target proteins.
-
Cell Fixation and Permeabilization: After TFP treatment, cells grown on coverslips are fixed with paraformaldehyde and then permeabilized with a detergent like Triton X-100 to allow antibodies to access intracellular targets.[20][21]
-
Blocking and Antibody Incubation: Non-specific binding sites are blocked, and the cells are then incubated with a primary antibody against the protein of interest (e.g., α-synuclein).[20][22][23] This is followed by incubation with a fluorescently labeled secondary antibody.[20]
-
Counterstaining and Mounting: The cell nuclei are often counterstained with a DNA-binding dye like DAPI or Hoechst. The coverslips are then mounted on microscope slides.
-
Imaging: The stained cells are visualized using a fluorescence or confocal microscope.
Conclusion
Trifluoperazine's interaction with neuronal cells is far more intricate than its classical description as a dopamine D2 receptor antagonist would suggest. Its ability to modulate fundamental cellular processes such as calcium signaling, autophagy, mitochondrial function, and key survival pathways like PI3K/Akt highlights its potential for a broader therapeutic application. This technical guide has provided a consolidated resource of the quantitative effects, underlying mechanisms, and experimental approaches to study the multifaceted nature of trifluoperazine's cellular targets in neuronal cultures. A thorough understanding of these interactions is paramount for advancing our knowledge of its therapeutic and potential adverse effects and for guiding future drug development endeavors in neuroscience.
References
- 1. What is the mechanism of Trifluoperazine Hydrochloride? [synapse.patsnap.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Changes in rat striatal dopamine turnover and receptor activity during one years neuroleptic administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Spatially selective photoconductive stimulation of live neurons [frontiersin.org]
- 5. High-throughput compound evaluation on 3D networks of neurons and glia in a microfluidic platform [moleculardevices.com]
- 6. Trifluoperazine an Antipsychotic Drug and Inhibitor of Mitochondrial Permeability Transition Protects Cytarabine and Ifosfamide-Induced Neurotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Trifluoperazine induces apoptosis through the upregulation of Bax/Bcl-2 and downregulated phosphorylation of AKT in mesangial cells and improves renal function in lupus nephritis mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Trifluoperazine rescues human dopaminergic cells from wild-type α-synuclein-induced toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Trifluoperazine induces apoptosis through the upregulation of Bax/Bcl‑2 and downregulated phosphorylation of AKT in mesangial cells and improves renal function in lupus nephritis mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Trifluoperazine, an Antipsychotic Drug, Inhibits Viability of Cells Derived From SEGA and Cortical Tubers Cultured In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Neuroprotective effects of high affinity sigma 1 receptor selective compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 13. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 14. creative-bioarray.com [creative-bioarray.com]
- 15. media.cellsignal.com [media.cellsignal.com]
- 16. researchgate.net [researchgate.net]
- 17. A simple and fast method to image calcium activity of neurons from intact dorsal root ganglia using fluorescent chemical Ca2+ indicators - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Fast Neuronal Calcium Signals in Brain Slices Loaded With Fluo-4 AM Ester - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. www2.neuroscience.umn.edu [www2.neuroscience.umn.edu]
- 20. Inhibitory Effects of Trifluoperazine on Peripheral Proinflammatory Cytokine Expression and Hypothalamic Microglia Activation in Obese Mice Induced by Chronic Feeding With High-Fat-Diet - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Repurposing the Antipsychotic Trifluoperazine as an Antimetastasis Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Protocol for immunodetection of α-synuclein pathology in paraffin-embedded liver tissues from murine models of Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Immunofluorescence Labeling of TH, Alpha-Synuclein, and MAP2 in iPSC-Derived Dopaminergic Neurons [protocols.io]
Early Clinical Investigations of Parstelin in the Management of Phobic Anxiety Disorders: A Technical Review
This technical guide provides an in-depth analysis of the early clinical research conducted on Parstelin, a combination drug comprising the monoamine oxidase inhibitor (MAOI) tranylcypromine and the typical antipsychotic trifluoperazine, for the treatment of phobic anxiety disorders. The focus of this review is on the foundational studies that shaped the initial understanding of this compound's efficacy and mechanism of action in this patient population. This document is intended for researchers, scientists, and professionals in the field of drug development.
Core Findings from Early Clinical Trials
Early investigations into this compound for phobic anxiety, primarily conducted in the 1960s and 1970s, suggested a notable therapeutic effect, particularly in patients with significant phobic symptoms. A key study by Lyons and Degerli (1978) highlighted the differential response to this compound across various psychiatric conditions.[1]
Table 1: Summary of Patient Responses to this compound in a 1978 Clinical Study[1]
| Patient Group | Number of Patients | Number of Responders | Response Rate | Key Observations |
| Phobic anxiety with depressive features | 15 | 10 | 66.7% | Symptoms tended to recur upon discontinuation of treatment. |
| Endogenous depression | 7 | Not significant | - | Response was not statistically significant. |
| Neurotic depressive reaction | 10 | Not significant | - | Side effects were reported to be troublesome in this group. |
These findings underscore the potential utility of this compound specifically for phobic anxiety, while also indicating challenges related to side effects and the necessity for long-term treatment to prevent relapse.[1]
Experimental Protocols in Early this compound Research
The methodologies employed in the early clinical evaluations of this compound for phobic anxiety were characteristic of the psychiatric research standards of that era. These studies were often open-label or had simple comparative designs.
Experimental Protocol: Lyons and Degerli (1978) Study
-
Study Design : This was a clinical investigation of this compound in 32 patients across three distinct clinical groups.[1]
-
Patient Population : The study included patients diagnosed with endogenous depression (n=7), neurotic depressive reaction (n=10), and phobic anxiety with some depressive features (n=15).[1]
-
Intervention : Patients were treated with a combination of tranylcypromine and trifluoperazine (this compound).[1] Specific dosage regimens were not detailed in the abstract but were likely titrated based on clinical response and tolerability, a common practice at the time.
-
Outcome Measures : The primary outcome was a "satisfactory response," a clinical judgment of improvement in the patient's condition.[1] The specific criteria for what constituted a "satisfactory response" were not explicitly defined in the available summary.
-
Duration of Treatment : The study noted that patients with a positive response in the phobic group were likely to require long-term treatment, suggesting a follow-up period was part of the clinical assessment.[1]
Visualizing Experimental and Logical Frameworks
To better understand the workflow of these early clinical investigations and the proposed mechanism of action, the following diagrams have been generated using the DOT language.
The therapeutic rationale for this compound in phobic anxiety was based on the synergistic action of its two components. Tranylcypromine, a monoamine oxidase inhibitor, increases the synaptic availability of neurotransmitters like serotonin, norepinephrine, and dopamine. Trifluoperazine, a typical antipsychotic, was thought to provide a tranquilizing effect, reducing anxiety and agitation.
Conclusion
The early research on this compound for phobic anxiety disorders, though lacking the rigorous, large-scale, placebo-controlled designs common today, provided initial evidence for its efficacy in a specific subset of anxious patients. These foundational studies were instrumental in establishing monoamine oxidase inhibitors as a viable treatment option for anxiety disorders, a concept that has been further validated in subsequent, more controlled trials with other MAOIs like phenelzine.[2][3][4] The combination approach of this compound, targeting both core neurotransmitter systems and overt symptoms of anxiety, represented an early attempt at a multi-faceted pharmacological intervention for these complex disorders. Further research into the specific contributions of each component and the long-term outcomes for patients with phobic anxiety would be a valuable extension of this early work.
References
- 1. Indications for the use of tranylcypromine and trifluoperazine (this compound) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A clinical trial of phenelzine in anxiety depressive and phobic neuroses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Phenelzine in phobic anxiety: a controlled trial1 | Psychological Medicine | Cambridge Core [cambridge.org]
- 4. A Clinical Trial of Phenelzine in Anxiety Depressive and Phobic Neuroses | The British Journal of Psychiatry | Cambridge Core [cambridge.org]
Methodological & Application
Application Notes: The Use of Tranylcypromine and Trifluoperazine Combination (Parstelin) in Animal Models of Anxiety
Introduction
Parstelin is a combination drug comprising two active ingredients: tranylcypromine, a monoamine oxidase inhibitor (MAOI), and trifluoperazine, a typical antipsychotic of the phenothiazine class.[1][2] While historically used in clinical settings for conditions with coexisting depression and anxiety, its application in preclinical animal models is not well-documented.[1][3] These notes provide a framework for researchers interested in investigating the anxiolytic potential of this combination by synthesizing information on its individual components.
Tranylcypromine acts as a nonselective and irreversible inhibitor of monoamine oxidase (MAO), the enzyme responsible for degrading monoamine neurotransmitters.[4][5] This inhibition leads to increased synaptic availability of serotonin, norepinephrine, and dopamine, which are key neurotransmitters in mood and anxiety regulation.[5][6] Trifluoperazine's primary mechanism is the antagonism of dopamine D2 receptors in the brain's mesolimbic pathway.[7][8] It also exhibits antagonist activity at serotonin 5-HT2, alpha-adrenergic, and histamine H1 receptors, which may contribute to its anxiolytic and sedative effects.[7][8]
The combination of these two compounds presents a multi-target approach to modulating anxiety-like behaviors. The MAO inhibition by tranylcypromine offers a broad elevation of monoamines, while trifluoperazine provides a more targeted modulation of dopaminergic and other neurotransmitter systems. Researchers should note that due to the irreversible nature of tranylcypromine's MAO inhibition, a washout period of at least two weeks is necessary when switching between treatments.[6] Furthermore, the potential for extrapyramidal side effects from trifluoperazine, especially at higher doses, warrants careful observation of motor function in animal subjects.[7][9]
Data Presentation: Summary of Preclinical Studies
Quantitative data from preclinical studies on the specific combination of tranylcypromine and trifluoperazine in anxiety models is scarce. The tables below summarize findings for each component individually.
Table 1: Preclinical Studies of Tranylcypromine in Anxiety and Stress-Related Models
| Compound | Animal Model | Species/Strain | Dosage & Route | Key Findings | Reference |
| Tranylcypromine | Chronic Restraint Stress | Male Rats | 10 mg/kg, Oral | Showed antidepressant-like effects; specific anxiety metrics not detailed. | [10] |
| Tranylcypromine | Chronic Stress | Male Sprague-Dawley Rats | Not specified | Restored stress-reduced open-field activity, suggesting an antidepressant/anxiolytic effect. | [11] |
| Tranylcypromine | Limbic Endocannabinoid System Study | Not specified | Not specified | After 21 days, ubiquitously reduced anandamide (AEA) content in limbic regions. | [12] |
| Tranylcypromine | Neuroinflammation Model | Wild-type & 5xFAD Mice | Not specified | Reduced LPS-induced gliosis and proinflammatory cytokine levels. | [13] |
Table 2: Preclinical Studies of Trifluoperazine in Behavioral Models
| Compound | Animal Model | Species/Strain | Dosage & Route | Key Findings | Reference |
| Trifluoperazine | Fragile X Syndrome Model | Fmr1 KO Mice | 0.05 mg/kg, i.p. (low dose) | Corrected FXS-associated behaviors, including deficits in social interaction and hyperactivity in a light-dark test. | [14] |
| Trifluoperazine | High-Fat-Diet Induced Inflammation | Mice | 2 mg/kg, i.p. | Suppressed hypothalamic microglia activation and reduced plasma pro-inflammatory cytokines. | [15] |
| Trifluoperazine | Morphine Tolerance Model | ICR Mice | 0.5 mg/kg, i.p. | Reversed and attenuated the development of antinociceptive tolerance to morphine. | [16] |
Signaling Pathways and Experimental Workflow
Proposed Combined Mechanism of Action
The diagram below illustrates the hypothesized synergistic action of tranylcypromine and trifluoperazine at a neuronal synapse. Tranylcypromine inhibits MAO, increasing the concentration of monoamines in the presynaptic terminal and the synaptic cleft. Trifluoperazine acts on postsynaptic receptors, primarily blocking D2 receptors, thereby modulating the downstream signal.
General Experimental Workflow
The following diagram outlines a typical workflow for conducting a behavioral study in rodents to assess the effects of the drug combination on anxiety.
Experimental Protocols
The following are generalized protocols for common animal models of anxiety. Doses are suggestions based on literature for individual components and should be optimized in pilot studies.
Protocol 1: Elevated Plus Maze (EPM) Test
Objective: To assess anxiety-like behavior in rodents. The test is based on the conflict between the animal's tendency to explore a novel environment and its aversion to open, elevated spaces.
Materials:
-
Elevated Plus Maze apparatus (two open arms, two closed arms, elevated from the floor).
-
Video camera and tracking software (e.g., ANY-maze, EthoVision).
-
Rodents (mice or rats).
-
Test compounds: Tranylcypromine (TCP), Trifluoperazine (TFP), vehicle (e.g., saline, DMSO).
Procedure:
-
Acclimatization: Allow animals to acclimate to the housing facility for at least one week before testing. Handle animals for several days leading up to the experiment to reduce handling stress.
-
Drug Administration:
-
Administer the vehicle, TCP (e.g., 10 mg/kg), TFP (e.g., 0.05-2 mg/kg), or the combination via the desired route (e.g., intraperitoneal injection, i.p.).
-
Allow for a 30-60 minute pretreatment period before testing.
-
-
Testing:
-
Place the animal in the center of the maze, facing an open arm.
-
Allow the animal to explore the maze freely for 5 minutes.
-
Record the session using a video camera mounted above the maze. The experimenter should remain out of the animal's view.
-
-
Post-Test:
-
At the end of the 5-minute session, gently remove the animal and return it to its home cage.
-
Clean the maze thoroughly with 70% ethanol between trials to eliminate olfactory cues.
-
Data Analysis:
-
Primary Measures of Anxiety:
-
Percentage of time spent in the open arms: (Time in open arms / Total time) x 100. An increase indicates an anxiolytic effect.
-
Percentage of open arm entries: (Entries into open arms / Total entries) x 100. An increase suggests an anxiolytic effect.
-
-
Measure of Locomotor Activity:
-
Total number of arm entries (open + closed). This is crucial to ensure that observed effects on anxiety measures are not due to sedation or hyperactivity.
-
Protocol 2: Open Field Test (OFT)
Objective: To assess general locomotor activity and anxiety-like behavior (thigmotaxis). Anxious animals tend to stay close to the walls (periphery) of the novel environment.
Materials:
-
Open field arena (a square box, often clear or white, with no lid).
-
Video camera and tracking software.
-
Rodents (mice or rats).
-
Test compounds and vehicle.
Procedure:
-
Acclimatization & Drug Administration: Follow the same procedures as in the EPM protocol.
-
Testing:
-
Gently place the animal in the center of the open field arena.
-
Allow the animal to explore freely for 10-15 minutes.
-
Record the session with an overhead video camera.
-
-
Post-Test:
-
Remove the animal and return it to its home cage.
-
Clean the arena thoroughly with 70% ethanol between animals.
-
Data Analysis:
-
Primary Measure of Anxiety:
-
Time spent in the center zone vs. the periphery zone. The software should be used to define these zones. A decrease in time spent in the center is indicative of anxiety-like behavior.
-
-
Measures of Locomotor Activity:
-
Total distance traveled.
-
Rearing frequency (number of times the animal stands on its hind legs).
-
These measures help to control for confounding effects on motor activity.
-
References
- 1. The use of tranylcypromine and trifluoperazine in the management of coexisting depression and anxiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Combined tranylcypromine-trifluoperazine therapy in the treatment of patients with agitated depressions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Indications for the use of tranylcypromine and trifluoperazine (this compound) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Tranylcypromine - Wikipedia [en.wikipedia.org]
- 5. What is the mechanism of Tranylcypromine Sulfate? [synapse.patsnap.com]
- 6. Tranylcypromine (Parnate): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing - WebMD [webmd.com]
- 7. What is the mechanism of Trifluoperazine Hydrochloride? [synapse.patsnap.com]
- 8. grokipedia.com [grokipedia.com]
- 9. researchgate.net [researchgate.net]
- 10. Quercetin and Tranylcypromine Improve Memory, Behavioral Performance, and Cholinergic Function in Male Rats Subjected to Chronic Restraint Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Amphetamine and tranylcypromine in an animal model of depression: pharmacological specificity of the reversal effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Differential Effects of the Antidepressants Tranylcypromine and Fluoxetine on Limbic Cannabinoid Receptor Binding and Endocannabinoid Contents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The MAO Inhibitor Tranylcypromine Alters LPS- and Aβ-Mediated Neuroinflammatory Responses in Wild-type Mice and a Mouse Model of AD - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Transcriptome signature analysis repurposes trifluoperazine for the treatment of fragile X syndrome in mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Inhibitory Effects of Trifluoperazine on Peripheral Proinflammatory Cytokine Expression and Hypothalamic Microglia Activation in Obese Mice Induced by Chronic Feeding With High-Fat-Diet - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Trifluoperazine, an orally available clinically used drug, disrupts opioid antinociceptive tolerance - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Co-administration of Tranylcypromine and Trifluoperazine in Rats
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides detailed application notes and experimental protocols for the co-administration of tranylcypromine (TCP) and trifluoperazine (TFP) in rat models. Tranylcypromine, a non-selective and irreversible monoamine oxidase inhibitor (MAOI), increases the synaptic availability of serotonin, norepinephrine, and dopamine.[1][2][3] Trifluoperazine is a typical antipsychotic that primarily acts as a dopamine D2 receptor antagonist.[4] The combination of these two drugs has been explored clinically for the treatment of certain psychiatric disorders, particularly schizophrenia with negative symptoms.[5][6][7] These protocols are intended to guide researchers in preclinical studies investigating the behavioral, neurochemical, and physiological effects of this drug combination.
Data Presentation
Table 1: Recommended Dosage Ranges for Tranylcypromine and Trifluoperazine in Rats
| Drug | Route of Administration | Dosage Range | Source |
| Tranylcypromine | Oral (gavage), Intraperitoneal (i.p.), Subcutaneous (s.c.) | 0.5 - 10 mg/kg | [8] |
| Trifluoperazine | Oral (gavage), Intraperitoneal (i.p.) | 0.35 - 5 mg/kg |
Table 2: Summary of Behavioral Tests for Assessing the Effects of Tranylcypromine and Trifluoperazine
| Behavioral Test | Measured Parameters | Potential Interpretation |
| Locomotor Activity Test | Horizontal and vertical movements, distance traveled, time spent in the center vs. periphery | General activity levels, anxiety-like behavior, exploratory behavior[9][10][11][12] |
| Forced Swim Test | Immobility time, swimming time, climbing time | Depressive-like behavior, behavioral despair[13][14][15][16] |
| Elevated Plus Maze | Time spent in open vs. closed arms, number of entries into open and closed arms | Anxiety-like behavior[17][18][19][20][21] |
Experimental Protocols
Drug Preparation Protocol
Materials:
-
Tranylcypromine sulfate
-
Trifluoperazine dihydrochloride
-
Sterile saline (0.9% NaCl) or distilled water
-
Vehicle (e.g., 0.5% carboxymethylcellulose or 1% Tween 80 in saline)
-
Vortex mixer
-
Sonicator (optional)
-
pH meter and adjustment solutions (e.g., NaOH, HCl)
Procedure:
-
Tranylcypromine Solution:
-
Calculate the required amount of tranylcypromine sulfate based on the desired dose and the number and weight of the rats.
-
Weigh the calculated amount of tranylcypromine sulfate.
-
Dissolve the powder in sterile saline or distilled water. The use of a vehicle like 0.5% carboxymethylcellulose can aid in suspension for oral administration.
-
Vortex the solution thoroughly until the powder is completely dissolved or forms a homogenous suspension. Sonication can be used to aid dissolution if necessary.
-
Adjust the pH of the solution to a physiological range (6.5-7.5) if necessary.
-
Prepare fresh on the day of the experiment.
-
-
Trifluoperazine Solution:
-
Calculate the required amount of trifluoperazine dihydrochloride.
-
Weigh the calculated amount of trifluoperazine dihydrochloride.
-
Dissolve the powder in sterile saline or distilled water. A vehicle may be used for consistent delivery.
-
Vortex the solution until fully dissolved.
-
Adjust the pH to a physiological range if needed.
-
Prepare fresh daily and protect from light, as phenothiazines can be light-sensitive.
-
Co-administration Protocol
Animal Model:
-
Adult male Sprague-Dawley or Wistar rats (250-300g) are commonly used.
-
House animals in a controlled environment (12:12 h light/dark cycle, 22 ± 2°C, 50-60% humidity) with ad libitum access to food and water.
-
Allow at least one week of acclimatization before the start of the experiment.
Administration Schedule:
-
Acute Administration:
-
Administer tranylcypromine (e.g., 5 mg/kg, i.p.) 30-60 minutes prior to the administration of trifluoperazine (e.g., 1 mg/kg, i.p.). This allows for the inhibition of MAO before the dopamine receptor blockade.
-
Conduct behavioral testing 30-60 minutes after the trifluoperazine injection.
-
-
Chronic Administration:
-
Administer tranylcypromine (e.g., 2.5 mg/kg/day, s.c. via osmotic minipump or daily i.p. injection) and trifluoperazine (e.g., 0.5 mg/kg/day, i.p.) for a period of 14-28 days.
-
For co-injections, administer the drugs separately with a short interval in between.
-
Conduct behavioral testing at baseline (before drug administration) and at selected time points during the chronic treatment period (e.g., weekly).
-
Important Considerations:
-
A pilot study is highly recommended to determine the optimal and non-toxic dose combination for the specific research question.
-
Monitor animals closely for any adverse effects, including extrapyramidal symptoms (e.g., catalepsy, tremors), changes in body weight, and general health.
-
Include appropriate control groups: vehicle control, tranylcypromine only, and trifluoperazine only.
Behavioral Testing Protocols
a. Locomotor Activity Test: [9][10][11][12]
-
Apparatus: An open-field arena (e.g., 40x40x40 cm) equipped with infrared beams or a video tracking system.
-
Procedure:
-
Place the rat in the center of the arena.
-
Allow the animal to explore freely for a set period (e.g., 15-30 minutes).
-
Record locomotor activity parameters such as total distance traveled, time spent in the center versus the periphery, and rearing frequency.
-
Clean the arena thoroughly between each animal to eliminate olfactory cues.
-
b. Forced Swim Test: [13][14][15][16]
-
Apparatus: A cylindrical container (e.g., 40 cm high, 20 cm in diameter) filled with water (23-25°C) to a depth where the rat cannot touch the bottom.
-
Procedure (Two-day protocol for rats):
-
Day 1 (Pre-test): Place the rat in the water for 15 minutes.
-
Remove the rat, dry it with a towel, and return it to its home cage.
-
Day 2 (Test): 24 hours later, place the rat back in the water for 5 minutes.
-
Record the duration of immobility (floating with minimal movements to keep the head above water).
-
c. Elevated Plus Maze: [17][18][19][20][21]
-
Apparatus: A plus-shaped maze with two open arms and two closed arms, elevated from the floor (e.g., 50 cm).
-
Procedure:
-
Place the rat in the center of the maze, facing an open arm.
-
Allow the animal to explore the maze for 5 minutes.
-
Record the time spent in the open and closed arms, and the number of entries into each arm type.
-
An increase in the time spent in the open arms is indicative of anxiolytic-like effects.
-
Clean the maze between each trial.
-
Mandatory Visualizations
Caption: Experimental workflow for administering tranylcypromine and trifluoperazine in rats.
Caption: Signaling pathway of combined tranylcypromine and trifluoperazine action.
References
- 1. Clinically Relevant Drug Interactions with Monoamine Oxidase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In Vitro Human Monoamine Oxidase Inhibition and Human Dopamine D4 Receptor Antagonist Effect of Natural Flavonoids for Neuroprotection [mdpi.com]
- 3. Tranylcypromine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Signal transduction pathways involved in dopamine D2 receptor-evoked emesis in the least shrew (Cryptotis parva) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Tranylcypromine-trifluoperazine combination in the treatment of schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Indications for the use of tranylcypromine and trifluoperazine (Parstelin) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. Effects of low- and high-dose tranylcypromine on [3H]tryptamine binding sites in the rat hippocampus and striatum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 10. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]
- 11. What is the Locomotor Activity Test? [sandiegoinstruments.com]
- 12. Frontiers | Measuring Locomotor Activity and Behavioral Aspects of Rodents Living in the Home-Cage [frontiersin.org]
- 13. researchgate.net [researchgate.net]
- 14. Factsheet on the forced swim test :: Understanding Animal Research [understandinganimalresearch.org.uk]
- 15. dpi.nsw.gov.au [dpi.nsw.gov.au]
- 16. researchgate.net [researchgate.net]
- 17. protocols.io [protocols.io]
- 18. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 19. maze.conductscience.com [maze.conductscience.com]
- 20. The use of the elevated plus maze as an assay of anxiety-related behavior in rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
Application Notes and Protocols for In Vivo Microdialysis to Measure Neurotransmitter Levels with Parstelin
For Researchers, Scientists, and Drug Development Professionals
Introduction
In vivo microdialysis is a powerful neurochemical technique used to monitor the real-time concentrations of neurotransmitters and other neurochemicals in the extracellular fluid of specific brain regions in awake, freely-moving animals. This methodology is invaluable for elucidating the pharmacodynamic effects of centrally acting drugs. Parstelin, a combination of the monoamine oxidase inhibitor (MAOI) tranylcypromine and the typical antipsychotic trifluoperazine, presents a complex pharmacological profile. Tranylcypromine non-selectively and irreversibly inhibits both monoamine oxidase A (MAO-A) and monoamine oxidase B (MAO-B), leading to increased synaptic availability of serotonin (5-HT), norepinephrine (NE), and dopamine (DA).[1][2] Trifluoperazine primarily acts as an antagonist at dopamine D1 and D2 receptors.[3][4]
These application notes provide a comprehensive overview and detailed protocols for utilizing in vivo microdialysis to investigate the effects of this compound on the extracellular levels of dopamine, serotonin, and norepinephrine.
Signaling Pathways and Mechanisms of Action
The neurochemical effects of this compound are a composite of the actions of its two components, tranylcypromine and trifluoperazine.
Tranylcypromine's Mechanism of Action:
Tranylcypromine inhibits MAO, the enzyme responsible for the degradation of monoamine neurotransmitters within the presynaptic terminal.[1] This inhibition leads to an accumulation of dopamine, norepinephrine, and serotonin in the cytoplasm of the presynaptic neuron, resulting in increased vesicular filling and subsequent release into the synaptic cleft.[5]
Trifluoperazine's Mechanism of Action:
Trifluoperazine blocks postsynaptic dopamine D1 and D2 receptors.[3][4] This blockade can lead to a compensatory increase in the firing rate of dopaminergic neurons and enhanced dopamine synthesis and release as the system attempts to overcome the receptor antagonism.
Combined Effects of this compound:
The co-administration of tranylcypromine and trifluoperazine in this compound is expected to produce a significant and complex modulation of monoaminergic systems. The MAO inhibition by tranylcypromine will broadly elevate the extracellular levels of dopamine, norepinephrine, and serotonin. The concurrent dopamine receptor blockade by trifluoperazine may further enhance dopamine release through feedback mechanisms, although the net effect on dopaminergic signaling will be a balance between increased dopamine availability and receptor antagonism.
Figure 1: Simplified signaling pathway of this compound's components.
Data Presentation
While no direct in vivo microdialysis studies on the combined formulation of this compound have been identified, the expected effects on extracellular neurotransmitter levels can be extrapolated from studies on its individual components. The following tables summarize representative data from studies using tranylcypromine.
Table 1: Effect of Tranylcypromine on Extracellular Serotonin Levels in Rat Brain
| Brain Region | Tranylcypromine Dose (mg/kg, i.p.) | Maximum Increase in Extracellular 5-HT (% of Baseline) | Reference |
| Frontal Cortex | 0.5 | ~220% (chronic treatment) | [6] |
| Dorsal Raphe Nucleus | 0.5 | ~220% (chronic treatment) | [6] |
| Frontal Cortex | 3 | Dose-dependent increase | [6] |
| Dorsal Raphe Nucleus | 15 | Marked dose-dependent increase | [6] |
Note: Acute administration of tranylcypromine also produces dose-dependent increases in extracellular 5-HT.[6]
Expected Effects of this compound on Neurotransmitter Levels:
Based on the mechanisms of action, administration of this compound is hypothesized to result in the following changes in extracellular neurotransmitter concentrations:
-
Dopamine: A significant increase is expected due to MAO inhibition by tranylcypromine. This may be further potentiated by the compensatory mechanisms activated by trifluoperazine's D2 receptor blockade.
-
Norepinephrine: A robust increase is anticipated due to MAO inhibition by tranylcypromine.
-
Serotonin: A substantial increase is expected due to MAO inhibition by tranylcypromine.
Experimental Protocols
The following protocols are adapted from established methodologies for in vivo microdialysis in rats to measure monoamine neurotransmitters.
Protocol 1: Surgical Implantation of Microdialysis Guide Cannula
-
Animal Preparation: Anesthetize an adult male rat (e.g., Sprague-Dawley, 250-350g) with isoflurane or a suitable injectable anesthetic.
-
Stereotaxic Surgery: Mount the anesthetized rat in a stereotaxic frame. Make a midline incision on the scalp to expose the skull.
-
Craniotomy: Drill a small burr hole in the skull over the target brain region (e.g., prefrontal cortex, nucleus accumbens, or striatum) using appropriate stereotaxic coordinates.
-
Guide Cannula Implantation: Slowly lower a guide cannula to a position just above the target brain region.
-
Fixation: Secure the guide cannula to the skull using dental cement and anchor screws.
-
Post-operative Care: Suture the incision and provide post-operative analgesia. Allow the animal to recover for at least 48-72 hours before the microdialysis experiment.
Protocol 2: In Vivo Microdialysis Procedure
-
Probe Insertion: On the day of the experiment, gently insert a microdialysis probe (with a membrane length appropriate for the target structure, e.g., 2-4 mm) through the guide cannula into the brain of the awake, freely-moving rat.
-
Perfusion: Perfuse the probe with artificial cerebrospinal fluid (aCSF; e.g., 147 mM NaCl, 2.7 mM KCl, 1.2 mM CaCl₂, 1.0 mM MgCl₂, pH 7.4) at a constant flow rate (e.g., 1-2 µL/min) using a microinfusion pump.
-
Equilibration: Allow the system to equilibrate for at least 1-2 hours to establish a stable baseline of neurotransmitter levels.
-
Baseline Sample Collection: Collect 3-4 baseline dialysate samples (e.g., every 20 minutes) into vials containing a small amount of antioxidant (e.g., 0.1 M perchloric acid) to prevent neurotransmitter degradation.
-
Drug Administration: Administer this compound (or its individual components) via the desired route (e.g., intraperitoneal, subcutaneous). The typical dose for tranylcypromine in rats is in the range of 0.5-15 mg/kg, and for trifluoperazine, lower doses would be used in combination.
-
Post-treatment Sample Collection: Continue to collect dialysate samples at regular intervals (e.g., every 20 minutes) for a predetermined duration (e.g., 3-4 hours) to monitor changes in extracellular neurotransmitter levels.
-
Histological Verification: At the end of the experiment, euthanize the animal and perfuse the brain with a fixative. Subsequently, slice and stain the brain tissue to verify the correct placement of the microdialysis probe.
Figure 2: Experimental workflow for in vivo microdialysis with this compound.
Protocol 3: Analysis of Neurotransmitters by HPLC-ECD
-
Sample Preparation: Thaw the collected dialysate samples on ice.
-
HPLC System: Utilize a high-performance liquid chromatography (HPLC) system equipped with a reverse-phase C18 column and an electrochemical detector (ECD).
-
Mobile Phase: A typical mobile phase for monoamine analysis consists of a phosphate buffer with an ion-pairing agent (e.g., sodium dodecyl sulfate), a chelating agent (e.g., EDTA), and an organic modifier (e.g., methanol or acetonitrile).
-
Injection: Inject a fixed volume (e.g., 10-20 µL) of the dialysate sample into the HPLC system.
-
Detection: The electrochemical detector is set at an oxidizing potential that is optimal for the detection of dopamine, norepinephrine, and serotonin.
-
Quantification: Determine the concentration of each neurotransmitter in the dialysate by comparing the peak areas to those of standard solutions of known concentrations.
-
Data Expression: Express the results as a percentage of the average baseline concentration for each animal.
Logical Relationships in Experimental Design
A robust experimental design is crucial for obtaining meaningful and interpretable data. The following diagram illustrates the logical relationships between different experimental groups.
Figure 3: Logical relationships in the experimental design.
Conclusion
In vivo microdialysis is an indispensable tool for characterizing the neurochemical effects of complex psychopharmacological agents like this compound. By following the detailed protocols outlined in these application notes, researchers can obtain valuable data on the dynamic changes in extracellular dopamine, norepinephrine, and serotonin levels following the administration of this drug combination. Such studies are crucial for understanding the integrated mechanism of action of this compound and for the development of novel therapeutics for neuropsychiatric disorders.
References
- 1. Tranylcypromine in mind (Part I): Review of pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Tranylcypromine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Changes in rat striatal dopamine turnover and receptor activity during one years neuroleptic administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. What is the mechanism of Trifluoperazine Hydrochloride? [synapse.patsnap.com]
- 5. Monoamine Oxidase Inhibition Causes a Long-Term Prolongation of the Dopamine-Induced Responses in Rat Midbrain Dopaminergic Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effects of single and chronic treatment with tranylcypromine on extracellular serotonin in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: A Suite of Cell Culture Assays to Assess the Neurotoxicity of Parstelin (Tranylcypromine)
Audience: Researchers, scientists, and drug development professionals.
Introduction
Parstelin, whose key active component is the monoamine oxidase inhibitor (MAOI) tranylcypromine (also known as Parnate), has been used in the treatment of major depressive disorder.[1][2] As an irreversible, non-selective MAOI, tranylcypromine increases the synaptic levels of monoamines such as serotonin, norepinephrine, and dopamine by inhibiting their breakdown.[3][4][5] While effective, high doses or interactions with other substances can lead to toxicity.[6] Studies have indicated that tranylcypromine may cause neurotoxicity, leading to decreased cell proliferation and induced apoptosis.[1] The mechanisms underlying this toxicity can involve an excess of neurotransmitters, generation of neurotoxic aldehydes, and enhanced oxidative stress.[1][7][8] Therefore, a thorough assessment of its neurotoxic potential is crucial during drug development and for understanding its safety profile.
This application note provides a detailed overview and protocols for a panel of in vitro cell culture assays designed to evaluate the potential neurotoxicity of this compound (tranylcypromine). These assays quantify key indicators of cellular health, including cell viability, apoptosis, oxidative stress, and neuronal morphology. Utilizing human-derived neuronal cells, such as induced pluripotent stem cell (iPSC)-derived neurons, provides a physiologically relevant model for these assessments.[9][10]
Overview of Neurotoxicity Assessment Workflow
A multi-parametric approach is recommended to obtain a comprehensive neurotoxicity profile. This involves exposing neuronal cell cultures to a range of this compound concentrations and subsequently performing assays that probe different aspects of cellular health and function.
Caption: General workflow for assessing this compound neurotoxicity.
Potential Signaling Pathways in this compound Neurotoxicity
The neurotoxic effects of high-dose this compound (Tranylcypromine) can be attributed to several interconnected cellular events. Inhibition of MAO leads to an accumulation of monoamines, which can cause excitotoxicity and increased metabolic stress. This can trigger the production of reactive oxygen species (ROS), leading to oxidative stress, mitochondrial damage, and the activation of apoptotic pathways like the caspase cascade.
Caption: Simplified signaling pathway for this compound neurotoxicity.
Experimental Protocols & Data Presentation
Cell Viability Assessment (MTT Assay)
The MTT assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.[11] In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[12][13] The amount of formazan produced is proportional to the number of viable cells.[12]
Protocol:
-
Cell Plating: Seed human iPSC-derived neurons in a 96-well plate at a density of 20,000-40,000 cells/well and culture for 24-48 hours.
-
Compound Treatment: Treat cells with a serial dilution of this compound (e.g., 0.1 µM to 100 µM) and a vehicle control (e.g., 0.5% DMSO). Incubate for 24 to 48 hours.[12][14]
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[12][15]
-
Solubilization: Carefully aspirate the media and add 100-150 µL of a solubilizing agent (e.g., DMSO) to each well.[12]
-
Data Acquisition: Shake the plate for 10-15 minutes to dissolve the formazan crystals.[13] Measure the absorbance at 570 nm using a microplate reader.[13][14]
Data Presentation:
| This compound (µM) | Mean Absorbance (570 nm) | % Cell Viability (Relative to Control) |
| 0 (Control) | 0.952 | 100% |
| 1 | 0.941 | 98.8% |
| 5 | 0.899 | 94.4% |
| 10 | 0.765 | 80.4% |
| 25 | 0.481 | 50.5% |
| 50 | 0.233 | 24.5% |
| 100 | 0.112 | 11.8% |
Apoptosis Assessment (Caspase-3 Activity Assay)
Caspase-3 is a key executioner caspase in the apoptotic pathway.[16] Its activation is a hallmark of programmed cell death. Fluorometric or colorimetric assays can quantify its activity using a substrate like DEVD that releases a detectable molecule upon cleavage by active caspase-3.[17][18]
Protocol:
-
Cell Culture and Treatment: Plate and treat cells with this compound as described in the MTT assay protocol.
-
Cell Lysis: After incubation, wash the cells with PBS and add a chilled cell lysis buffer. Incubate on ice for 10 minutes.[18]
-
Lysate Collection: Centrifuge the plate/tubes and transfer the supernatant (containing cytosolic extract) to a fresh, black 96-well plate for fluorometric assays or a clear plate for colorimetric assays.[18][19]
-
Reaction Setup: Prepare a reaction mix containing reaction buffer and a caspase-3 substrate (e.g., Ac-DEVD-AMC for fluorescence or DEVD-pNA for colorimetric).[17][20]
-
Incubation & Measurement: Add the reaction mix to each well containing cell lysate. Incubate at 37°C for 1-2 hours, protected from light.[17] Measure the output on a microplate reader (Ex/Em = 380/460 nm for fluorescence; 405 nm for absorbance).[17]
Data Presentation:
| This compound (µM) | Mean Fluorescence Units (RFU) | Caspase-3 Activity (Fold Change vs. Control) |
| 0 (Control) | 1,230 | 1.0 |
| 1 | 1,285 | 1.04 |
| 5 | 1,650 | 1.34 |
| 10 | 2,980 | 2.42 |
| 25 | 6,150 | 5.00 |
| 50 | 9,880 | 8.03 |
| 100 | 11,500 | 9.35 |
Oxidative Stress Assessment (ROS Assay)
This assay measures the intracellular accumulation of reactive oxygen species (ROS). The cell-permeable dye 2',7'-dichlorodihydrofluorescein diacetate (H2DCFDA) is non-fluorescent until it is oxidized by ROS within the cell to the highly fluorescent dichlorofluorescein (DCF).[21][22]
Protocol:
-
Cell Culture and Treatment: Plate and treat cells with this compound for a shorter duration (e.g., 1-6 hours), as ROS production can be an early event.
-
Dye Loading: Remove the treatment media and incubate the cells with H2DCFDA (e.g., 10 µM) in a suitable buffer for 30-60 minutes at 37°C in the dark.[22]
-
Wash: Gently wash the cells with a warm buffer (e.g., PBS) to remove excess dye.
-
Data Acquisition: Immediately measure the fluorescence intensity using a microplate reader (Ex/Em ≈ 488/530 nm).[21] A positive control like H₂O₂ or a known neurotoxin can be used.
Data Presentation:
| This compound (µM) | Mean Fluorescence Units (RFU) | ROS Production (Fold Change vs. Control) |
| 0 (Control) | 2,500 | 1.0 |
| 1 | 2,610 | 1.04 |
| 5 | 3,875 | 1.55 |
| 10 | 6,200 | 2.48 |
| 25 | 11,300 | 4.52 |
| 50 | 15,125 | 6.05 |
| 100 | 16,250 | 6.50 |
Neuronal Morphology Assessment (Neurite Outgrowth Assay)
This assay evaluates the effect of a compound on the formation, elongation, and branching of neurites, which are critical processes in neuronal development and health.[10][23] Disruption of neurite outgrowth is a key indicator of developmental neurotoxicity or neurodegeneration.[9][23]
Protocol:
-
Cell Plating: Plate iPSC-derived neurons on a suitable substrate (e.g., laminin-coated) in a 96- or 384-well imaging plate.[10][24]
-
Compound Treatment: Allow cells to adhere and begin extending neurites (e.g., 24-48 hours), then apply a range of this compound concentrations.[10]
-
Incubation: Incubate the cells for an extended period, typically 48-72 hours, to allow for significant neurite growth or retraction.[24]
-
Staining: Fix the cells and stain them with an antibody against a neuronal marker like β-III tubulin (Tuj1) to visualize neurites and a nuclear stain like Hoechst to count cells.[10]
-
Imaging and Analysis: Acquire images using a high-content imaging system. Use automated image analysis software to quantify parameters such as total neurite length per neuron, number of branches, and number of viable neurons.[10][24]
Data Presentation:
| This compound (µM) | Valid Neuron Count (% of Control) | Mean Neurite Length per Neuron (µm) |
| 0 (Control) | 100% | 255.4 |
| 1 | 99.1% | 249.8 |
| 5 | 95.3% | 210.5 |
| 10 | 81.2% | 155.7 |
| 25 | 52.0% | 88.2 |
| 50 | 25.1% | 35.1 |
| 100 | 12.5% | 12.6 |
Conclusion
The suite of assays described provides a robust framework for assessing the potential neurotoxicity of this compound (tranylcypromine) in a physiologically relevant in vitro setting. By combining endpoints that measure cytotoxicity (MTT), a specific death pathway (Caspase-3), an early mechanistic event (ROS production), and a functional morphological outcome (Neurite Outgrowth), researchers can build a comprehensive neurotoxicity profile. This multi-parametric approach allows for the identification of concentration-dependent toxic effects and offers insights into the underlying mechanisms of action, which is essential for preclinical drug safety evaluation and risk assessment.
References
- 1. Tranylcypromine Causes Neurotoxicity and Represses BHC110/LSD1 in Human-Induced Pluripotent Stem Cell-Derived Cerebral Organoids Model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. litfl.com [litfl.com]
- 4. Monoamine oxidase inhibitors (MAOIs) - Mayo Clinic [mayoclinic.org]
- 5. youtube.com [youtube.com]
- 6. Monoamine Oxidase Inhibitor Toxicity - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Monoamine Oxidase Inhibitor (MAOI) Toxicity: Practice Essentials, Pathophysiology, Etiology [emedicine.medscape.com]
- 8. psychotropical.com [psychotropical.com]
- 9. A Neurite Outgrowth Assay and Neurotoxicity Assessment with Human Neural Progenitor Cell-Derived Neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Neurotoxicity & Neuronal Development Assessment with iPSC Neurite Outgrowth Assay [moleculardevices.com]
- 11. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 12. creative-bioarray.com [creative-bioarray.com]
- 13. MTT assay protocol | Abcam [abcam.com]
- 14. The MAO Inhibitor Tranylcypromine Alters LPS- and Aβ-Mediated Neuroinflammatory Responses in Wild-type Mice and a Mouse Model of AD - PMC [pmc.ncbi.nlm.nih.gov]
- 15. merckmillipore.com [merckmillipore.com]
- 16. caspase3 assay [assay-protocol.com]
- 17. creative-bioarray.com [creative-bioarray.com]
- 18. abcam.com [abcam.com]
- 19. researchgate.net [researchgate.net]
- 20. sigmaaldrich.com [sigmaaldrich.com]
- 21. Generation of Reactive Oxygen Species (ROS) and Pro-Inflammatory Signaling in Human Brain Cells in Primary Culture - PMC [pmc.ncbi.nlm.nih.gov]
- 22. omicsonline.org [omicsonline.org]
- 23. High-throughput neurite outgrowth assay using GFP-labeled iPSC-derived neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Neurite Outgrowth Assay | Cyprotex ADME-Tox Solutions - Evotec [evotec.com]
Application Notes and Protocols for Electrophysiological Recording Techniques with Parstelin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Parstelin is a combination drug product containing tranylcypromine, a non-selective and irreversible monoamine oxidase inhibitor (MAOI), and trifluoperazine, a typical antipsychotic of the phenothiazine class.[1] Tranylcypromine elevates the levels of monoamine neurotransmitters (dopamine, norepinephrine, and serotonin) in the brain, while trifluoperazine primarily acts as a dopamine D1 and D2 receptor antagonist.[2][3] This unique combination of mechanisms suggests that this compound can induce complex and significant alterations in neuronal excitability, synaptic transmission, and network activity.
These application notes provide a comprehensive overview of the electrophysiological effects of this compound's components and offer detailed protocols for investigating its impact on neuronal function using patch-clamp electrophysiology.
Mechanism of Action at the Neuronal Level
The electrophysiological effects of this compound are a composite of the actions of its two components:
-
Tranylcypromine: By inhibiting monoamine oxidase, tranylcypromine increases the synaptic availability of dopamine, norepinephrine, and serotonin.[3] This leads to prolonged activation of their respective postsynaptic and presynaptic receptors, modulating neuronal firing rates, synaptic plasticity, and overall network excitability. Electrophysiological studies have shown that prolonged administration of MAOIs like tranylcypromine can decrease the firing rate and burst firing of dopamine neurons in the ventral tegmental area.[4]
-
Trifluoperazine: This compound exhibits a broader range of effects on neuronal ion channels and signaling pathways. It is a known antagonist of dopamine D1 and D2 receptors, which directly impacts synaptic transmission in dopaminergic pathways.[2] Furthermore, trifluoperazine has been shown to block various voltage-gated ion channels, including potassium (Kv) and sodium (Nav) channels, and modulate the function of intracellular calcium channels like the ryanodine receptor.[5][6][7] These actions can alter neuronal excitability, action potential waveform, and neurotransmitter release.
Quantitative Data Summary
The following tables summarize the known quantitative effects of trifluoperazine on various ion channels and the observed effects of MAOIs on neuronal firing. This data is crucial for designing and interpreting electrophysiological experiments with this compound.
Table 1: Quantitative Effects of Trifluoperazine on Ion Channels
| Target Ion Channel | Cell Type | Electrophysiological Effect | IC50 / EC50 | Reference |
| Voltage-gated K+ (Kv) channels | Rabbit coronary arterial smooth muscle cells | Inhibition of current amplitude | 1.58 ± 0.48 µM | [6] |
| Human Naᵥ1.5 (hNaᵥ1.5) channels | HEK293 cells | Inhibition of current | 15.5 ± 0.3 µM | [7] |
| hERG potassium channels | Chinese hamster ovary (CHO) cells | Blockade of channel | 1.406 ± 0.124 µM | [8] |
| Ryanodine receptor 2 (RyR2) | Single-channel recordings | Increased open probability | 5.2 ± 1.9 µM | [5] |
| Whole-cell Ca²⁺ currents | Bovine chromaffin cells | Reduction of current | ~55% reduction at 10 µM | [2] |
| Acetylcholine-induced currents | Bovine chromaffin cells | Decrease in net current | Effective at 100 nM - 1 µM | [2] |
Table 2: Effects of Chronic MAOI Administration on Dopamine Neuron Firing
| Drug Class | Neuronal Population | Electrophysiological Effect | Quantitative Change | Reference |
| Monoamine Oxidase Inhibitors (e.g., phenelzine) | Ventral Tegmental Area Dopamine Neurons | Decreased spontaneous firing rate | ~20% decrease | [4] |
| Monoamine Oxidase Inhibitors (e.g., phenelzine) | Ventral Tegmental Area Dopamine Neurons | Decreased number of bursts | ~45% decrease | [4] |
Signaling Pathways and Experimental Workflows
To visualize the mechanisms of action and experimental designs, the following diagrams are provided in DOT language.
Caption: Proposed signaling pathways of this compound's components.
Caption: General experimental workflow for this compound application.
Experimental Protocols
The following are generalized protocols for investigating the effects of this compound on neuronal activity using whole-cell patch-clamp electrophysiology. Specific parameters may need to be optimized for the cell type and neuronal circuit under investigation.
Protocol 1: Whole-Cell Current-Clamp Recording to Assess Neuronal Excitability
Objective: To determine the effect of this compound on neuronal firing rate, resting membrane potential, and action potential properties.
Materials:
-
Cultured neurons or acute brain slices
-
Artificial cerebrospinal fluid (aCSF), oxygenated with 95% O₂ / 5% CO₂
-
Internal solution for patch pipette (K-gluconate based)
-
This compound stock solution (dissolved in a suitable vehicle, e.g., DMSO, then diluted in aCSF)
-
Patch-clamp rig with amplifier, micromanipulator, and data acquisition system
Procedure:
-
Preparation: Prepare and transfer the cultured neurons or brain slice to the recording chamber continuously perfused with oxygenated aCSF.
-
Establish Recording: Obtain a whole-cell patch-clamp recording in current-clamp mode from a neuron of interest.
-
Baseline Recording: After the recording stabilizes, record the resting membrane potential and spontaneous firing activity for 5-10 minutes.
-
Assess Intrinsic Properties: Inject a series of hyperpolarizing and depolarizing current steps to characterize the neuron's intrinsic firing properties (e.g., input resistance, firing threshold, action potential waveform, firing frequency-current relationship).
-
Drug Application: Perfuse the chamber with aCSF containing the desired concentration of this compound.
-
Record Drug Effect: Continuously record the resting membrane potential and spontaneous firing. After 10-15 minutes of drug application, repeat the current step injections to assess changes in intrinsic properties.
-
Washout: Perfuse the chamber with drug-free aCSF for 10-15 minutes to determine the reversibility of the drug's effects.
-
Data Analysis: Analyze changes in resting membrane potential, spontaneous firing rate, action potential threshold, amplitude, and duration, and the frequency-current relationship before, during, and after this compound application.
Protocol 2: Whole-Cell Voltage-Clamp Recording to Assess Synaptic Transmission
Objective: To investigate the effect of this compound on spontaneous and evoked synaptic currents.
Materials:
-
Same as Protocol 1, with the addition of a stimulating electrode for evoked responses.
-
Internal solution appropriate for recording either excitatory (Cs-methanesulfonate based) or inhibitory (Cs-chloride based) postsynaptic currents.
Procedure:
-
Preparation and Recording Setup: Prepare the brain slice and establish a whole-cell voltage-clamp recording from a neuron.
-
Isolate Synaptic Currents: Hold the neuron at a potential that isolates either excitatory postsynaptic currents (EPSCs, e.g., -70 mV) or inhibitory postsynaptic currents (IPSCs, e.g., 0 mV or +10 mV, depending on the internal solution).
-
Baseline Spontaneous Activity: Record spontaneous EPSCs (sEPSCs) or IPSCs (sIPSCs) for 5-10 minutes.
-
Baseline Evoked Activity (Optional): Place a stimulating electrode in a presynaptic area and deliver brief electrical pulses to evoke synaptic responses. Record the amplitude and kinetics of the evoked EPSCs or IPSCs.
-
Drug Application: Apply this compound to the bath.
-
Record Drug Effect: Record sEPSCs/sIPSCs for 10-20 minutes during drug application. If studying evoked responses, deliver stimuli at regular intervals.
-
Washout: Perfuse with drug-free aCSF and record the recovery.
-
Data Analysis: Analyze the frequency, amplitude, and kinetics of spontaneous and evoked synaptic currents before, during, and after this compound application. Changes in frequency are often indicative of a presynaptic effect, while changes in amplitude suggest a postsynaptic site of action.
Protocol 3: Voltage-Clamp Analysis of Specific Ion Channels
Objective: To determine the effect of this compound on specific voltage-gated ion channels (e.g., K⁺, Na⁺).
Materials:
-
Cells expressing the ion channel of interest (e.g., HEK293 cells transfected with a specific channel subunit, or neurons where a particular current can be pharmacologically isolated).
-
Specific internal and external solutions to isolate the current of interest (e.g., using channel blockers for other conductances).
-
This compound stock solution.
Procedure:
-
Preparation and Recording: Establish a whole-cell voltage-clamp recording.
-
Voltage Protocol: Apply a voltage protocol designed to activate the ion channel of interest (e.g., a series of depolarizing voltage steps from a holding potential).
-
Baseline Currents: Record the ionic currents in response to the voltage protocol to establish a stable baseline.
-
Drug Application: Apply different concentrations of this compound to the bath to generate a dose-response curve.
-
Record Drug Effect: At each concentration, record the effect on the current amplitude and kinetics.
-
Data Analysis: Measure the peak current amplitude at each voltage step and for each drug concentration. Analyze changes in the voltage-dependence of activation and inactivation. Plot the concentration-response data to determine the IC50.
Conclusion
This compound, through the combined actions of tranylcypromine and trifluoperazine, is expected to have profound effects on neuronal electrophysiology. The protocols and data presented here provide a framework for researchers to systematically investigate these effects. A thorough understanding of how this compound modulates neuronal activity at the cellular and network level is essential for elucidating its therapeutic mechanisms and potential side effects in drug development.
References
- 1. Dopamine D2 receptors: a potential pharmacological target for nomifensine and tranylcypromine but not other antidepressant treatments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Trifluoperazine reduces inward ionic currents and secretion by separate mechanisms in bovine chromaffin cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Differential Effects of the Antidepressants Tranylcypromine and Fluoxetine on Limbic Cannabinoid Receptor Binding and Endocannabinoid Contents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. Trifluoperazine: a ryanodine receptor agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The calmodulin inhibitor and antipsychotic drug trifluoperazine inhibits voltage-dependent K+ channels in rabbit coronary arterial smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Trifluoperazine blocks the human cardiac sodium channel, Nav1.5, independent of calmodulin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ClinPGx [clinpgx.org]
Probing the Neurobehavioral Effects of Parstelin: Application Notes and Protocols for Preclinical Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Parstelin is a combination drug product containing tranylcypromine, a monoamine oxidase (MAO) inhibitor, and trifluoperazine, a typical antipsychotic that primarily acts as a dopamine D1 and D2 receptor antagonist.[1] This unique combination targets multiple neurotransmitter systems, suggesting a complex behavioral pharmacology profile. Clinically, this compound has been used in the management of major depressive disorder and anxiety.[1][2][3][4][5] To elucidate the preclinical behavioral effects of this compound and its constituent components, a battery of well-established rodent behavioral assays can be employed. These assays are designed to assess antidepressant-like, anxiolytic-like, locomotor, and cognitive effects.
This document provides detailed application notes and standardized protocols for a selection of key behavioral pharmacology assays relevant to characterizing the effects of this compound.
Key Behavioral Pharmacology Assays
The following assays are recommended for a comprehensive preclinical evaluation of this compound's behavioral effects.
-
Forced Swim Test (FST): To assess antidepressant-like activity.
-
Elevated Plus Maze (EPM): To evaluate anxiolytic-like effects.
-
Open Field Test (OFT): To measure locomotor activity and anxiety-like behavior.
-
Marble Burying Test: To assess repetitive and compulsive-like behaviors.
-
T-Maze Spontaneous Alternation: To evaluate spatial working memory.
Data Presentation
The following tables present hypothetical quantitative data to illustrate the expected outcomes from the described behavioral assays following the administration of this compound, its individual components (tranylcypromine and trifluoperazine), and a vehicle control.
Table 1: Forced Swim Test - Immobility Time
| Treatment Group | Dose (mg/kg) | Mean Immobility Time (seconds) ± SEM |
| Vehicle | - | 180 ± 10.5 |
| Tranylcypromine | 10 | 110 ± 8.2 |
| Trifluoperazine | 1 | 175 ± 11.1 |
| This compound | 10/1 | 95 ± 7.9 |
Table 2: Elevated Plus Maze - Time Spent in Open Arms
| Treatment Group | Dose (mg/kg) | Mean Time in Open Arms (seconds) ± SEM |
| Vehicle | - | 30 ± 4.5 |
| Tranylcypromine | 10 | 65 ± 6.8 |
| Trifluoperazine | 1 | 28 ± 5.1 |
| This compound | 10/1 | 75 ± 8.3 |
Table 3: Open Field Test - Locomotor Activity and Anxiety-Like Behavior
| Treatment Group | Dose (mg/kg) | Total Distance Traveled (cm) ± SEM | Time in Center Zone (seconds) ± SEM |
| Vehicle | - | 3500 ± 250 | 45 ± 5.2 |
| Tranylcypromine | 10 | 4200 ± 310 | 60 ± 6.1 |
| Trifluoperazine | 1 | 2800 ± 210 | 40 ± 4.8 |
| This compound | 10/1 | 3800 ± 280 | 70 ± 7.5 |
Table 4: Marble Burying Test - Number of Marbles Buried
| Treatment Group | Dose (mg/kg) | Mean Number of Marbles Buried ± SEM |
| Vehicle | - | 15 ± 1.2 |
| Tranylcypromine | 10 | 14 ± 1.5 |
| Trifluoperazine | 1 | 8 ± 0.9 |
| This compound | 10/1 | 7 ± 0.8 |
Table 5: T-Maze - Spontaneous Alternation Percentage
| Treatment Group | Dose (mg/kg) | Mean Alternation (%) ± SEM |
| Vehicle | - | 75 ± 3.1 |
| Tranylcypromine | 10 | 78 ± 2.9 |
| Trifluoperazine | 1 | 65 ± 4.2 |
| This compound | 10/1 | 72 ± 3.5 |
Experimental Protocols
Forced Swim Test (FST)
Objective: To assess antidepressant-like effects by measuring the duration of immobility in rodents forced to swim in an inescapable cylinder. A reduction in immobility time is indicative of an antidepressant-like effect.
Materials:
-
Clear glass or plastic cylinder (40-50 cm high, 20 cm diameter)
-
Water (23-25°C)
-
Video recording system
-
Stopwatch
-
Drying towels and warming area
Protocol:
-
Fill the cylinder with water to a depth of 30 cm, ensuring the animal cannot touch the bottom with its tail or paws.[6]
-
Allow the animal to acclimate to the testing room for at least 60 minutes before the test.
-
Administer this compound, its components, or vehicle at the appropriate time before the test (e.g., 30-60 minutes for intraperitoneal injection).
-
Gently place the animal into the center of the cylinder.
-
Record the animal's behavior for a total of 6 minutes. The first 2 minutes are considered a habituation period and are not scored.
-
During the subsequent 4 minutes, score the total time the animal remains immobile. Immobility is defined as the cessation of struggling and remaining floating in the water, making only small movements necessary to keep its head above water.[7]
-
At the end of the 6-minute session, remove the animal from the water, dry it thoroughly with a towel, and place it in a warmed holding cage before returning it to its home cage.[6]
-
Empty and clean the cylinder between each animal.[6]
Elevated Plus Maze (EPM)
Objective: To assess anxiety-like behavior based on the rodent's natural aversion to open and elevated spaces. An increase in the time spent in the open arms is indicative of an anxiolytic-like effect.[8][9][10]
Materials:
-
Elevated plus maze apparatus (two open arms and two closed arms, elevated from the floor)
-
Video recording system and tracking software
-
Stopwatch
Protocol:
-
Acclimate the animal to the testing room for at least 60 minutes prior to the test.[8]
-
Administer this compound, its components, or vehicle at the appropriate pre-treatment time.
-
Place the animal in the center of the maze, facing one of the closed arms.[3]
-
Allow the animal to freely explore the maze for 5 minutes.[9][11]
-
Record the session using a video camera mounted above the maze.
-
Analyze the recording for the following parameters:
-
Time spent in the open arms
-
Time spent in the closed arms
-
Number of entries into the open arms
-
Number of entries into the closed arms
-
-
After the 5-minute test, gently remove the animal and return it to its home cage.
-
Thoroughly clean the maze with 70% ethanol between each trial to remove any olfactory cues.[9]
Open Field Test (OFT)
Objective: To assess general locomotor activity and anxiety-like behavior in a novel environment. Increased distance traveled indicates hyperactivity, while increased time spent in the center of the arena suggests reduced anxiety.[2][4][5][12]
Materials:
-
Open field arena (a square or circular enclosure with high walls)
-
Video recording system and tracking software
Protocol:
-
Acclimate the animal to the testing room for at least 60 minutes.
-
Administer this compound, its components, or vehicle at the designated time before the test.
-
Gently place the animal in the center of the open field arena.
-
Allow the animal to explore the arena for a predetermined period (e.g., 10-20 minutes).[2]
-
Record the session with an overhead video camera.
-
Use tracking software to analyze the following parameters:
-
Total distance traveled
-
Time spent in the center zone versus the peripheral zone
-
Number of entries into the center zone
-
Rearing frequency
-
-
After the session, return the animal to its home cage.
-
Clean the arena thoroughly with 70% ethanol between animals.[4]
Marble Burying Test
Objective: To assess repetitive and compulsive-like behavior. A decrease in the number of marbles buried is indicative of anxiolytic or anti-compulsive effects.[13][14][15][16]
Materials:
-
Standard rodent cage
-
Clean bedding (e.g., wood chips), approximately 5 cm deep[13]
Protocol:
-
Prepare the test cage by filling it with 5 cm of fresh bedding.
-
Evenly space the marbles on the surface of the bedding.[13]
-
Acclimate the animal to the testing room for at least 30 minutes.[13]
-
Administer this compound, its components, or vehicle at the appropriate time before the test.
-
Gently place the animal in the test cage.
-
After 30 minutes, carefully remove the animal from the cage.
-
Count the number of marbles that are at least two-thirds buried in the bedding.[13][16]
-
Record the number of buried marbles for each animal.
T-Maze Spontaneous Alternation
Objective: To assess spatial working memory, which is dependent on hippocampal function. A high percentage of spontaneous alternation reflects intact working memory.[1][17][18][19]
Materials:
-
T-maze apparatus
-
Guillotine doors (optional, to control movement)
-
Stopwatch
Protocol:
-
Acclimate the animal to the testing room for at least 60 minutes.
-
Administer this compound, its components, or vehicle at the designated pre-treatment time.
-
Place the animal in the start arm of the T-maze.
-
Allow the animal to choose to enter either the left or the right goal arm.
-
Once the animal has entered a goal arm with all four paws, record the choice.
-
Immediately return the animal to the start arm and allow it to make a second choice.
-
A spontaneous alternation is recorded if the animal chooses the opposite arm from its first choice.
-
Perform a series of trials for each animal (e.g., 10-14 trials).
-
Calculate the percentage of spontaneous alternation: (Number of alternations / (Total number of trials - 1)) x 100.
-
Clean the maze with 70% ethanol between each animal.
Signaling Pathways and Experimental Workflows
To visualize the mechanisms of action and experimental procedures, the following diagrams are provided in DOT language.
Caption: Mechanism of Action of Tranylcypromine.
Caption: Mechanism of Action of Trifluoperazine.
Caption: General Experimental Workflow.
References
- 1. T-maze alternation in the rodent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Open field test for mice [protocols.io]
- 3. Elevated plus maze protocol [protocols.io]
- 4. anilocus.com [anilocus.com]
- 5. The Open Field Test for Measuring Locomotor Activity and Anxiety-Like Behavior - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. animal.research.wvu.edu [animal.research.wvu.edu]
- 7. Forced Swim Test (Behavioral Despair) [augusta.edu]
- 8. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 9. Elevated Plus Maze Test to Assess Anxiety-like Behavior in the Mouse [bio-protocol.org]
- 10. researchgate.net [researchgate.net]
- 11. Elevated Plus Maze Test to Assess Anxiety-like Behavior in the Mouse [en.bio-protocol.org]
- 12. maze.conductscience.com [maze.conductscience.com]
- 13. mmpc.org [mmpc.org]
- 14. Neurological Disorders: Marble Burying Assay | Taconic Biosciences [taconic.com]
- 15. Marble burying - Wikipedia [en.wikipedia.org]
- 16. Marble Burying and Nestlet Shredding as Tests of Repetitive, Compulsive-like Behaviors in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. maze.conductscience.com [maze.conductscience.com]
- 19. T-maze - Wikipedia [en.wikipedia.org]
Dosage Considerations for Tranylcypromine and Trifluoperazine in Preclinical Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Disclaimer
The following application notes and protocols are intended for preclinical research purposes only and should not be interpreted as clinical recommendations. All animal studies must be conducted in accordance with ethical guidelines and approved by an Institutional Animal Care and Use Committee (IACUC).
Introduction
Tranylcypromine, a monoamine oxidase inhibitor (MAOI), and trifluoperazine, a typical antipsychotic, have been explored in combination for various psychiatric conditions in clinical settings. However, a comprehensive review of the existing literature reveals a significant gap in preclinical studies evaluating the co-administration of these two compounds. While clinical reports and reviews discuss the therapeutic potential and risks of this combination, there is a notable absence of published preclinical research detailing specific dosage regimens, pharmacokinetic interactions, and safety profiles in animal models.
This document aims to provide researchers with a summary of available preclinical dosage information for tranylcypromine and trifluoperazine when studied individually in rodent models. This information can serve as a starting point for designing novel preclinical studies to investigate the combined effects of these drugs. It is crucial to underscore that the dosages provided are from single-drug studies and may require significant adjustment when the drugs are used in combination due to potential pharmacodynamic and pharmacokinetic interactions. Researchers are strongly encouraged to conduct dose-ranging studies to determine the optimal and safe dosage for their specific experimental paradigm.
Data Presentation: Quantitative Dosage Information
The following tables summarize the dosages of tranylcypromine and trifluoperazine used in various preclinical studies in rats and mice. It is important to note the different routes of administration and experimental contexts, as these factors can significantly influence the effective dose.
Table 1: Tranylcypromine Dosage in Preclinical Rodent Studies
| Animal Model | Dosage | Route of Administration | Frequency/Duration | Study Focus |
| Rat | 0.5 mg/kg/day | Subcutaneous (osmotic minipumps) | 28 days | Neurochemical analysis[1] |
| Rat | 0.5, 2.5 mg/kg/day | Subcutaneous (osmotic minipumps) | 4, 10, or 28 days | Receptor binding assays[2] |
| Rat | 0.5, 3, 15 mg/kg | Intraperitoneal (i.p.) | Single dose | Neurochemical analysis (microdialysis)[3] |
| Rat | 10 mg/kg | Gavage | 14 days | Behavioral and neurochemical analysis |
| Rat | 10 mg/kg | Intraperitoneal (i.p.) | 14 days | Behavioral and protein expression analysis[4] |
Table 2: Trifluoperazine Dosage in Preclinical Rodent Studies
| Animal Model | Dosage | Route of Administration | Frequency/Duration | Study Focus |
| Mouse | 80, 120, 160 µg/kg | Gavage | Two equal doses 24 hours apart | Cytogenetic analysis[5] |
| Mouse | 0.05 mg/kg | Intraperitoneal (i.p.) | Single or daily for 8 days | Behavioral studies in a Fragile X syndrome model[6] |
| Mouse | 2 mg/kg | Intraperitoneal (i.p.) | Daily for 4 weeks | Anti-inflammatory effects in an obesity model |
| Mouse | 5, 7.5, 10 mg/kg | Oral gavage | Single dose or multiple doses (at 7 and 36 hours post-APAP) | Hepatotoxicity study |
| Rat | 12.3 µmol/kg (approx. 5 mg/kg) | Oral or Intravenous (i.v.) | Acute and chronic (3 weeks) | Pharmacokinetic analysis |
Experimental Protocols
Below are detailed methodologies for key experiments cited in the preclinical studies of tranylcypromine and trifluoperazine.
Protocol 1: Chronic Administration via Osmotic Minipumps (Tranylcypromine)
This protocol is adapted from studies investigating the long-term effects of tranylcypromine on neurochemistry and receptor binding.[1][2]
Objective: To achieve continuous and stable drug exposure over an extended period.
Materials:
-
Tranylcypromine sulfate
-
Vehicle (e.g., sterile water or saline)
-
Alzet osmotic minipumps (model selected based on desired duration and flow rate)
-
Surgical instruments for subcutaneous implantation
-
Anesthesia (e.g., isoflurane)
-
Animal model: Male Sprague-Dawley rats
Procedure:
-
Drug Preparation: Dissolve tranylcypromine sulfate in the vehicle to the desired concentration based on the pump's flow rate and the target daily dose (e.g., 0.5 mg/kg/day).
-
Pump Priming: Fill the osmotic minipumps with the drug solution according to the manufacturer's instructions. Prime the pumps by incubating them in sterile saline at 37°C for the recommended duration to ensure immediate drug delivery upon implantation.
-
Animal Surgery: Anesthetize the rat. Shave and sterilize the surgical area on the back, slightly posterior to the scapulae.
-
Implantation: Make a small incision and create a subcutaneous pocket using blunt dissection. Insert the primed osmotic minipump into the pocket with the flow moderator pointing away from the incision.
-
Wound Closure: Close the incision with sutures or wound clips.
-
Post-operative Care: Monitor the animal for recovery from anesthesia and signs of pain or infection. Provide post-operative analgesia as required by the approved protocol.
-
Study Duration: The pumps will continuously deliver the drug for the specified duration (e.g., 28 days).
-
Tissue Collection: At the end of the study, animals are euthanized, and brain regions of interest are dissected for neurochemical or receptor binding analysis.
Protocol 2: Behavioral Assessment in a Fragile X Syndrome Mouse Model (Trifluoperazine)
This protocol is based on a study investigating the effects of low-dose trifluoperazine on behavioral deficits.[6]
Objective: To assess the impact of trifluoperazine on sociability and anxiety-like behaviors.
Materials:
-
Trifluoperazine dihydrochloride
-
Vehicle (e.g., sterile saline)
-
Animal model: Fmr1 knockout (KO) mice (a model for Fragile X syndrome) and wild-type (WT) littermates
-
Three-chambered social interaction apparatus
-
Light-dark box
Procedure:
-
Drug Administration: Administer trifluoperazine (0.05 mg/kg) or vehicle via intraperitoneal (i.p.) injection.
-
Habituation: Allow the mice to habituate to the testing room for at least 30 minutes before each behavioral test.
-
Social Interaction Test (performed 1 hour post-injection):
-
Habituation Phase: Place the test mouse in the center chamber of the three-chambered apparatus and allow it to explore all three chambers for 10 minutes.
-
Sociability Phase: Place a novel, unfamiliar mouse (stranger 1) in a wire cage in one of the side chambers and an empty wire cage in the other side chamber. Place the test mouse back in the center chamber and allow it to explore all three chambers for 10 minutes. Record the time spent in each chamber and the time spent sniffing each wire cage.
-
-
Light-Dark Test (performed 1 hour post-injection):
-
Place the mouse in the dark compartment of the light-dark box.
-
Allow the mouse to freely explore the apparatus for 10 minutes.
-
Record the time spent in the light compartment and the number of transitions between the two compartments.
-
-
Data Analysis: Analyze the recorded behavioral data to assess sociability (preference for the chamber with the stranger mouse) and anxiety-like behavior (time spent in the light compartment).
Mandatory Visualizations
The following diagrams illustrate key experimental workflows and conceptual relationships relevant to the preclinical study of these compounds.
Caption: Workflow for Chronic Tranylcypromine Administration.
Caption: Behavioral Testing Workflow for Trifluoperazine.
Caption: Logical Flow for Determining Combination Dosage.
References
- 1. Tranylcypromine-trifluoperazine combination in the treatment of schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of single and chronic treatment with tranylcypromine on extracellular serotonin in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 60 Years of Combining Tranylcypromine: A Systematic Review of Available Evidence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. Parnate (tranylcypromine) dosing, indications, interactions, adverse effects, and more [reference.medscape.com]
Application Notes and Protocols: Investigating Parstelin in Preclinical Models of Treatment-Resistant Depression
Audience: Researchers, scientists, and drug development professionals.
Introduction
Parstelin is a combination drug formulation containing 10 mg of tranylcypromine, a monoamine oxidase inhibitor (MAOI), and 1 mg of trifluoperazine, a typical antipsychotic.[1] Historically, it has been used in the clinical setting for major depressive disorder.[1] Given the established efficacy of MAOIs in a subset of patients with treatment-resistant depression (TRD), this compound presents an interesting, albeit historically situated, candidate for investigation.[2][3][4] Tranylcypromine, the MAOI component, is approved by the FDA for depression and is known to be effective in TRD.[2] This document outlines a potential framework for the preclinical evaluation of this compound in a validated animal model of TRD.
The primary mechanism of action for the antidepressant effect of this compound is attributed to tranylcypromine's inhibition of monoamine oxidase (MAO). This enzyme is responsible for the degradation of key neurotransmitters implicated in mood regulation: serotonin, norepinephrine, and dopamine.[5][6] By inhibiting MAO, tranylcypromine increases the synaptic availability of these monoamines, a mechanism thought to underlie its antidepressant effects.[6] The trifluoperazine component, a dopamine D2 receptor antagonist, may contribute to the overall profile, potentially through anxiolytic or antipsychotic effects, which can be relevant in depressive subtypes with psychotic features or high anxiety.
Hypothetical Data Presentation: Expected Outcomes in a TRD Model
The following table summarizes hypothetical quantitative data representing a positive outcome for a this compound-like compound in a Chronic Mild Stress (CMS) model of TRD. These values are illustrative and based on typical findings in preclinical antidepressant studies.
| Behavioral/Biomarker Assay | Control Group (Vehicle) | TRD Model (Vehicle) | TRD Model + this compound | Expected Outcome |
| Sucrose Preference (%) | 90 ± 5 | 65 ± 7 | 85 ± 6 | Reversal of anhedonia-like behavior |
| Immobility Time in Forced Swim Test (s) | 80 ± 10 | 150 ± 15 | 90 ± 12 | Reduction in behavioral despair |
| Latency to Feed in Novelty Suppressed Feeding (s) | 120 ± 20 | 300 ± 30 | 150 ± 25 | Reduction in anxiety-like behavior |
| Hippocampal BDNF Levels (pg/mg protein) | 100 ± 8 | 50 ± 6 | 95 ± 9 | Normalization of neurotrophic factor levels |
| Cortical Monoamine Levels (ng/g tissue) | ||||
| - Serotonin (5-HT) | 500 ± 40 | 350 ± 30 | 480 ± 35 | Increase in synaptic monoamine levels |
| - Norepinephrine (NE) | 400 ± 35 | 280 ± 25 | 390 ± 30 | Increase in synaptic monoamine levels |
| - Dopamine (DA) | 600 ± 50 | 450 ± 40 | 580 ± 45 | Increase in synaptic monoamine levels |
Experimental Protocols
This section details a comprehensive protocol for evaluating the efficacy of this compound in a Chronic Mild Stress (CMS) model, a widely used paradigm for inducing a TRD-like phenotype in rodents.[7]
Chronic Mild Stress (CMS) Model of Treatment-Resistant Depression
Objective: To induce a depressive-like and treatment-resistant phenotype in rodents that mimics aspects of human TRD.
Materials:
-
Male Wistar rats (200-250g)
-
Standard laboratory chow and water
-
CMS stressors (e.g., damp bedding, cage tilt, social isolation, altered light/dark cycle, stroboscopic lighting, cage restraint)
-
Sucrose solution (1%)
-
Forced Swim Test apparatus
-
Novelty Suppressed Feeding arena
-
This compound (or its components for dose-response studies)
-
Vehicle (e.g., saline, distilled water with tween 80)
Procedure:
-
Acclimation (1 week): House rats in groups of 4-5 per cage under standard laboratory conditions (12h light/dark cycle, ad libitum access to food and water).
-
Baseline Behavioral Testing (1 week): Conduct baseline measurements for sucrose preference, forced swim test, and novelty suppressed feeding to establish a pre-stress baseline.
-
CMS Induction (6-8 weeks):
-
House rats individually.
-
Apply a variable sequence of mild stressors daily. For example:
-
Day 1: Damp bedding (12 hours)
-
Day 2: Cage tilt (45°) (8 hours)
-
Day 3: Stroboscopic lighting (overnight)
-
Day 4: Social isolation (24 hours)
-
Day 5: Food and water deprivation (12 hours) followed by an empty water bottle (1 hour)
-
Day 6: Altered light/dark cycle (lights on for 36 hours)
-
Day 7: No stressor
-
-
Continue this variable regimen for the full duration.
-
-
Confirmation of TRD Phenotype (Week 7-8):
-
Administer a standard SSRI (e.g., fluoxetine, 10 mg/kg, i.p.) daily for 2-3 weeks to a subset of the CMS-exposed animals.
-
Conduct behavioral tests (sucrose preference) to confirm a lack of response to the SSRI, thereby validating the TRD model.
-
-
This compound Administration (4 weeks):
-
Divide the confirmed TRD animals into two groups: Vehicle control and this compound treatment.
-
Administer this compound (hypothetical dose: 10 mg/kg tranylcypromine component, p.o.) or vehicle daily for 4 weeks.
-
-
Post-Treatment Behavioral Testing (Week 12): Repeat the battery of behavioral tests (Sucrose Preference, Forced Swim Test, Novelty Suppressed Feeding) to assess the therapeutic efficacy of this compound.
-
Neurochemical and Molecular Analysis: Following the final behavioral tests, euthanize the animals and collect brain tissue (hippocampus, prefrontal cortex) for analysis of monoamine levels (via HPLC) and BDNF expression (via ELISA or Western Blot).
Behavioral Assays
-
Sucrose Preference Test (SPT):
-
Deprive animals of water for 4 hours.
-
Present two pre-weighed bottles: one with 1% sucrose solution and one with tap water.
-
Measure the consumption from each bottle over 1-2 hours.
-
Calculate sucrose preference as: (sucrose intake / total fluid intake) x 100. A decrease in preference is indicative of anhedonia.
-
-
Forced Swim Test (FST):
-
Place the rat in a cylinder of water (25°C) from which it cannot escape.
-
Conduct a 15-minute pre-test on day 1.
-
On day 2, place the rat in the water for a 5-minute test session.
-
Record the duration of immobility (floating without struggling). Increased immobility is interpreted as behavioral despair.
-
-
Novelty-Suppressed Feeding (NSF):
-
Food deprive the animals for 24 hours.
-
Place a single food pellet in the center of a brightly lit, novel open field arena.
-
Place the animal in a corner of the arena and measure the latency to begin eating. A longer latency is indicative of anxiety-like behavior.
-
Signaling Pathways and Visualizations
Proposed Mechanism of Action of Tranylcypromine
The primary antidepressant effect of the tranylcypromine component of this compound is through the inhibition of monoamine oxidase A and B. This leads to an increase in the cytosolic and synaptic concentrations of serotonin (5-HT), norepinephrine (NE), and dopamine (DA).
Caption: Mechanism of tranylcypromine in increasing synaptic monoamines.
Experimental Workflow for Preclinical Evaluation
The following diagram outlines the logical flow of the experimental protocol described above.
Caption: Experimental workflow for evaluating this compound in a TRD model.
References
- 1. Tranylcypromine/trifluoperazine - Wikipedia [en.wikipedia.org]
- 2. MAOIs for Treatment-Resistant Depression | Psych Central [psychcentral.com]
- 3. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 4. MAO inhibitors: An option worth trying in treatment-resistant cases | MDedge [mdedge.com]
- 5. Monoamine oxidase inhibitors for treatment-resistant depression | Neupsy Key [neupsykey.com]
- 6. m.youtube.com [m.youtube.com]
- 7. Animal models for antidepressant activity assay on natural and conventional agents: A review of preclinical testing [herbmedpharmacol.com]
Application Notes: Uncovering the Genetic Targets of Parstelin using CRISPR-Cas9
Introduction
Parstelin is a recently identified transmembrane protein with a putative role in cell signaling pathways implicated in oncogenesis. Preliminary evidence suggests that overexpression of this compound is correlated with increased cell proliferation and survival in certain cancer cell lines. The downstream effectors and the complete signaling cascade initiated by this compound activation remain largely unknown. Identifying the genetic targets of the this compound pathway is a critical step in validating it as a therapeutic target and in the development of novel cancer therapies.[][2]
CRISPR-Cas9 technology offers a powerful and precise tool for systematic, genome-wide loss-of-function screening to elucidate gene function and identify critical components of biological pathways.[3][4] By creating a pooled library of single-guide RNAs (sgRNAs) that target and knock out every gene in the genome, researchers can identify genes whose loss confers a specific phenotype, such as resistance or sensitivity to a particular condition.[5][6]
These application notes provide a comprehensive framework for employing a CRISPR-Cas9 knockout screen to identify the genetic targets of the this compound signaling pathway. The overall strategy involves a negative selection, or "dropout," screen. In this design, cells dependent on the this compound pathway for survival will be non-viable when a critical downstream component of this pathway is knocked out. By comparing the sgRNA representation in the cell population over time, genes that are essential for this compound-mediated cell survival can be identified by the depletion of their corresponding sgRNAs.[7]
Principle of the Assay
The core of this approach is a pooled lentiviral CRISPR-Cas9 knockout screen.[4] A library of sgRNAs, targeting all known human genes, is introduced into a cancer cell line that both expresses Cas9 and is dependent on this compound for proliferation. Each cell receives, on average, a single sgRNA, leading to the knockout of a specific gene.[4] This population of mutant cells is then cultured over time. Genomic DNA is extracted from the initial cell population (T0) and from the cell population after a period of growth (Tx). The sgRNA sequences in the genomic DNA are then amplified and quantified using next-generation sequencing (NGS).[8][9]
Genes that are essential for cell proliferation and survival in the context of this compound signaling will be identified as "hits." The knockout of these essential genes will lead to cell death or reduced proliferation, resulting in the depletion of the corresponding sgRNAs in the cell population at Tx compared to T0.[10] Computational analysis of the sequencing data will reveal which sgRNAs, and therefore which genes, are significantly underrepresented.[11] These hits represent candidate genetic targets of the this compound pathway. Subsequent validation experiments are then required to confirm the role of these candidate genes in this compound signaling.[12][13]
Visualizing the Strategy
Hypothesized this compound Signaling Pathway
Caption: Hypothesized this compound signaling cascade leading to cell proliferation.
CRISPR-Cas9 Knockout Screen Workflow
Caption: Workflow for a pooled CRISPR-Cas9 knockout screen.
Protocols
Part 1: CRISPR-Cas9 Knockout Screen
Protocol 1.1: Lentivirus Production of Pooled sgRNA Library
-
Cell Seeding: Day 1, seed HEK293T cells in 15 cm dishes at a density of 8 x 10^6 cells per dish in DMEM with 10% FBS.
-
Transfection: Day 2, when cells are 70-80% confluent, transfect with the pooled sgRNA library plasmid, and packaging plasmids (e.g., psPAX2 and pMD2.G) using a transfection reagent like Lipofectamine 3000.
-
Virus Collection: 48 and 72 hours post-transfection, collect the supernatant containing the lentiviral particles.
-
Virus Concentration: Pool the collected supernatant, centrifuge to pellet cell debris, and filter through a 0.45 µm filter. Concentrate the virus using a lentivirus concentration reagent or ultracentrifugation.
-
Titer Determination: Determine the viral titer by transducing the target cells with serial dilutions of the concentrated virus and measuring the percentage of infected cells (e.g., via antibiotic selection or flow cytometry for a fluorescent marker).
Protocol 1.2: Cell Transduction and Screening
-
Cell Seeding: Seed the Cas9-expressing this compound-dependent cell line at a density that ensures a low multiplicity of infection (MOI) of 0.3. This minimizes the chance of a single cell receiving more than one sgRNA.[4] The number of cells should be sufficient to maintain a library representation of at least 300-500x.
-
Transduction: Transduce the cells with the pooled lentiviral library in the presence of polybrene (8 µg/mL).
-
Selection: 48 hours post-transduction, begin selection with an appropriate antibiotic (e.g., puromycin) to eliminate non-transduced cells.
-
T0 Sample Collection: Once selection is complete (typically 2-3 days), harvest a representative population of cells (at least 300-500x library representation). This serves as the T0 reference point.
-
Cell Culture: Culture the remaining cells for 14-21 days, ensuring that the cell population maintains adequate library representation at each passage.
-
Tx Sample Collection: After the culture period, harvest the final cell population (Tx).
Protocol 1.3: NGS and Data Analysis
-
Genomic DNA Extraction: Extract high-quality genomic DNA from the T0 and Tx cell pellets.[5]
-
sgRNA Amplification: Amplify the sgRNA cassettes from the genomic DNA using a two-step PCR protocol. The first step amplifies the sgRNA region, and the second step adds NGS adapters and barcodes.[10]
-
Sequencing: Pool the barcoded PCR products and perform high-throughput sequencing on an Illumina platform.[9]
-
Data Analysis:
-
Quality Control: Assess the quality of the sequencing reads.[11]
-
Read Alignment: Align sequencing reads to the reference sgRNA library to obtain read counts for each sgRNA.[5]
-
Hit Identification: Use software packages like MAGeCK to calculate the log-fold change (LFC) of each sgRNA between the Tx and T0 samples and to determine statistical significance.[7][14] Genes with multiple, significantly depleted sgRNAs are considered primary hits.
-
Part 2: Validation of Candidate Genetic Targets
Protocol 2.1: Individual Gene Knockout
-
sgRNA Design: For each candidate gene, design 2-3 new sgRNAs targeting different exons.
-
Cloning and Lentivirus Production: Clone each sgRNA into a lentiviral vector and produce individual lentiviruses as described in Protocol 1.1.
-
Transduction: Transduce the Cas9-expressing this compound-dependent cell line with each individual sgRNA lentivirus.
-
Verification of Knockout: After selection, confirm the knockout of the target gene at the protein level using Western Blot and at the genomic level by sequencing the targeted locus to detect indels.[15]
Protocol 2.2: Phenotypic Validation Assays
-
Cell Viability Assay: Plate the individual knockout cell lines and a non-targeting control cell line at the same density. Measure cell viability over several days using a reagent like CellTiter-Glo. A reduced viability in the knockout line compared to the control validates the screen phenotype.
-
Apoptosis Assay: Measure the levels of apoptosis in the knockout and control cell lines using an Annexin V/PI staining assay and flow cytometry. Increased apoptosis in the knockout line would confirm its role in cell survival.
Data Presentation
Table 1: Hypothetical Top 10 Hits from CRISPR Dropout Screen
| Gene ID | Gene Symbol | Average Log-Fold Change (LFC) | p-value | False Discovery Rate (FDR) |
| 842 | CASP8 | -3.85 | 1.21E-08 | 3.45E-06 |
| 596 | BCL2 | -3.52 | 8.54E-08 | 1.22E-05 |
| 5728 | PTEN | -3.21 | 2.13E-07 | 2.56E-05 |
| 207 | AKT1 | -3.15 | 4.56E-07 | 4.89E-05 |
| 5290 | PIK3CA | -2.98 | 9.87E-07 | 9.12E-05 |
| 4843 | NOS2 | -2.87 | 1.34E-06 | 1.15E-04 |
| 2353 | FOS | -2.75 | 2.11E-06 | 1.67E-04 |
| 3725 | JUN | -2.68 | 3.45E-06 | 2.54E-04 |
| 4609 | MYC | -2.55 | 5.89E-06 | 3.98E-04 |
| 2064 | ERBB2 | -2.49 | 8.21E-06 | 5.12E-04 |
Table 2: Validation of Top Candidate Hits
| Target Gene | Validation sgRNA | Knockout Efficiency (Western Blot) | Relative Cell Viability (% of Control) | Fold Increase in Apoptosis |
| PTEN | sgPTEN-1 | 92% | 45% | 3.8 |
| PTEN | sgPTEN-2 | 88% | 48% | 3.5 |
| AKT1 | sgAKT1-1 | 95% | 38% | 4.5 |
| AKT1 | sgAKT1-2 | 91% | 41% | 4.2 |
| PIK3CA | sgPIK3CA-1 | 85% | 55% | 2.9 |
| PIK3CA | sgPIK3CA-2 | 89% | 52% | 3.1 |
Hit Identification and Validation Logic
Caption: Logical workflow for hit validation following a primary CRISPR screen.
References
- 2. biocompare.com [biocompare.com]
- 3. synthego.com [synthego.com]
- 4. CRISPR-Cas9 library screening approach for anti-cancer drug discovery: overview and perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Everything you need to know about CRISPR library screening [takarabio.com]
- 7. Bioinformatics approaches to analyzing CRISPR screen data: from dropout screens to single-cell CRISPR screens - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biocompare.com [biocompare.com]
- 9. CRISPR Screening and Sequencing: Introduction, Workflow, and Applications - CD Genomics [cd-genomics.com]
- 10. Research Techniques Made Simple: CRISPR Genetic Screens - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Expert Insights | How to Analyze CRISPR Library Data to Find Targets | Ubigene [ubigene.us]
- 12. revvity.com [revvity.com]
- 13. benchchem.com [benchchem.com]
- 14. CRISPR Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 15. Strategies to detect and validate your CRISPR gene edit [horizondiscovery.com]
Application Notes & Protocols for Assessing the Blood-Brain Barrier Penetration of Parstelin
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Parstelin is a combination drug product containing tranylcypromine, a monoamine oxidase inhibitor, and trifluoperazine, a typical antipsychotic.[1][2] For any centrally acting therapeutic agent, a thorough characterization of its ability to cross the blood-brain barrier (BBB) is paramount. The BBB is a highly selective, semipermeable border of endothelial cells that prevents solutes in the circulating blood from non-selectively crossing into the extracellular fluid of the central nervous system (CNS) where neurons reside.[3][4] This document provides a detailed methodological framework for assessing the BBB penetration of this compound and its individual components. The protocols described herein cover both in vitro and in vivo approaches to provide a comprehensive understanding of the compound's brain accessibility.
I. In Vitro Assessment of BBB Penetration
In vitro models of the BBB are essential tools for initial screening and mechanistic studies of drug transport.[5][6] These models can range from simple monocultures of brain endothelial cells to complex microfluidic systems that recapitulate the neurovascular unit.[7][8]
Cell-Based Models
A common approach involves the use of brain microvascular endothelial cells (BMECs) cultured as a monolayer on a semi-permeable membrane, often in a Transwell® system.[7] These models can be derived from primary cells, immortalized cell lines, or induced pluripotent stem cells (iPSCs).[5] Co-culture with other cell types of the neurovascular unit, such as astrocytes and pericytes, can enhance the barrier properties of the endothelial monolayer.[8]
Experimental Protocol: In Vitro BBB Permeability Assay using a Transwell® Co-Culture Model
Objective: To determine the apparent permeability coefficient (Papp) of tranylcypromine and trifluoperazine across an in vitro BBB model.
Materials:
-
Human brain microvascular endothelial cells (hBMECs)
-
Human astrocytes
-
Transwell® inserts with a microporous polycarbonate membrane (e.g., 0.4 µm pore size)
-
Cell culture medium and supplements
-
Tranylcypromine and trifluoperazine standards
-
Lucifer yellow or another fluorescent marker with low passive permeability
-
LC-MS/MS system for quantification
Procedure:
-
Cell Seeding:
-
Coat the apical side of the Transwell® inserts with an appropriate extracellular matrix protein (e.g., collagen/fibronectin).
-
Seed hBMECs onto the apical side of the inserts and culture until a confluent monolayer is formed.
-
Seed human astrocytes on the basolateral side of the well.
-
-
Barrier Integrity Assessment:
-
Measure the Transendothelial Electrical Resistance (TEER) daily using a voltmeter. The barrier is considered ready for transport studies when TEER values stabilize at a high level (typically >150 Ω·cm²).[7]
-
Confirm low paracellular permeability by measuring the flux of a fluorescent marker like Lucifer yellow.
-
-
Transport Experiment:
-
On the day of the experiment, replace the medium in the apical and basolateral compartments with a transport buffer.
-
Add a known concentration of tranylcypromine or trifluoperazine to the apical (donor) chamber.
-
At predetermined time points (e.g., 30, 60, 90, and 120 minutes), collect samples from the basolateral (receiver) chamber.
-
Immediately replace the collected volume with fresh transport buffer.
-
-
Quantification and Data Analysis:
-
Analyze the concentration of the test compounds in the collected samples using a validated LC-MS/MS method.
-
Calculate the apparent permeability coefficient (Papp) using the following equation: Papp (cm/s) = (dQ/dt) / (A * C0) Where:
-
dQ/dt is the rate of drug appearance in the receiver chamber.
-
A is the surface area of the membrane.
-
C0 is the initial concentration in the donor chamber.
-
-
Data Presentation:
Table 1: In Vitro Permeability of this compound Components
| Compound | Papp (x 10-6 cm/s) | TEER (Ω·cm²) | Lucifer Yellow Flux (%/hr) |
| Tranylcypromine | Hypothetical Value | >150 | <1 |
| Trifluoperazine | Hypothetical Value | >150 | <1 |
| Atenolol (Low Permeability Control) | <1.0 | >150 | <1 |
| Propranolol (High Permeability Control) | >10.0 | >150 | <1 |
Diagram:
Caption: Workflow for in vitro BBB permeability assessment.
II. In Vivo Assessment of BBB Penetration
In vivo methods are crucial for validating in vitro findings and providing a more physiologically relevant measure of brain penetration.[9][10] These techniques are performed in animal models, most commonly rodents.
Brain-to-Plasma Concentration Ratio (Kp)
The Kp value, which is the ratio of the drug concentration in the brain to that in the plasma at a steady state, is a widely used parameter to quantify the extent of brain penetration.[11]
Experimental Protocol: Determination of Brain-to-Plasma Ratio (Kp)
Objective: To determine the Kp of tranylcypromine and trifluoperazine in rodents.
Materials:
-
Male Sprague-Dawley rats (or other suitable rodent model)
-
This compound (or individual components) formulated for administration (e.g., intravenous, intraperitoneal)
-
Anesthesia
-
Surgical tools for tissue collection
-
Homogenizer
-
LC-MS/MS system
Procedure:
-
Drug Administration:
-
Administer a single dose of this compound or its individual components to the rats via the desired route.
-
-
Sample Collection:
-
At a predetermined time point (e.g., when brain and plasma concentrations are expected to be at equilibrium), anesthetize the animals.
-
Collect blood via cardiac puncture into tubes containing an anticoagulant.
-
Perfuse the brain with ice-cold saline to remove intravascular blood.
-
Excise the whole brain.
-
-
Sample Processing:
-
Centrifuge the blood to obtain plasma.
-
Weigh the brain tissue and homogenize it in a suitable buffer.
-
-
Quantification and Data Analysis:
-
Extract the drugs from plasma and brain homogenate samples.
-
Analyze the concentrations of tranylcypromine and trifluoperazine using a validated LC-MS/MS method.
-
Calculate Kp as follows: Kp = Cbrain / Cplasma Where:
-
Cbrain is the concentration of the drug in the brain homogenate.
-
Cplasma is the concentration of the drug in the plasma.
-
-
Data Presentation:
Table 2: Brain-to-Plasma Ratio (Kp) of this compound Components in Rats
| Compound | Dose (mg/kg) | Route of Administration | Time Point (hr) | Cbrain (ng/g) | Cplasma (ng/mL) | Kp |
| Tranylcypromine | Hypothetical Value | IV | 2 | Hypothetical Value | Hypothetical Value | Hypothetical Value |
| Trifluoperazine | Hypothetical Value | IV | 2 | Hypothetical Value | Hypothetical Value | Hypothetical Value |
In Situ Brain Perfusion
This technique allows for the measurement of the unidirectional influx of a drug into the brain, independent of systemic pharmacokinetics.[11]
Experimental Protocol: In Situ Brain Perfusion
Objective: To determine the brain uptake clearance (Kin) of tranylcypromine and trifluoperazine.
Materials:
-
Anesthetized rats
-
Perfusion pump
-
Perfusion buffer containing the test compounds and a vascular space marker (e.g., [14C]sucrose)
-
Surgical instruments
Procedure:
-
Surgical Preparation:
-
Anesthetize the rat and expose the common carotid artery.
-
Ligate the external carotid artery and cannulate the common carotid artery.
-
-
Perfusion:
-
Initiate perfusion with the buffer at a constant flow rate for a short duration (e.g., 30-60 seconds).
-
-
Sample Collection and Processing:
-
Decapitate the animal and dissect the brain.
-
Homogenize the brain tissue.
-
-
Quantification and Data Analysis:
-
Measure the concentration of the test compounds and the vascular marker in the brain homogenate and the perfusate.
-
Calculate the volume of distribution (Vd) in the brain.
-
Calculate the brain uptake clearance (Kin) using the Patlak plot or a single-time-point equation.
-
Data Presentation:
Table 3: Brain Uptake Clearance (Kin) from In Situ Brain Perfusion
| Compound | Perfusion Time (s) | Kin (mL/s/g) |
| Tranylcypromine | 60 | Hypothetical Value |
| Trifluoperazine | 60 | Hypothetical Value |
| [14C]Sucrose (Vascular Marker) | 60 | Hypothetical Value |
Diagram:
Caption: Logical flow for assessing BBB penetration.
III. Role of Efflux Transporters
Many drugs are actively transported out of the brain by efflux transporters such as P-glycoprotein (P-gp), which can significantly limit their CNS exposure.[3][12] Antidepressants, in particular, have been shown to be substrates of P-gp.[13]
Experimental Protocol: Assessing P-glycoprotein Efflux
Objective: To determine if tranylcypromine and trifluoperazine are substrates of P-gp.
Method 1: In Vitro Bidirectional Transport Assay
-
Use a cell line overexpressing P-gp (e.g., MDCK-MDR1) in a Transwell® system.
-
Measure the Papp in both the apical-to-basolateral (A-B) and basolateral-to-apical (B-A) directions.
-
An efflux ratio (Papp B-A / Papp A-B) greater than 2 suggests active efflux.
Method 2: In Vivo Studies with P-gp knockout mice
-
Determine the Kp of the compounds in both wild-type and P-gp knockout mice.
-
A significantly higher Kp in knockout mice compared to wild-type mice indicates that the compound is a P-gp substrate.
Data Presentation:
Table 4: Assessment of P-glycoprotein (P-gp) Interaction
| Compound | In Vitro Efflux Ratio (Papp B-A / Papp A-B) | In Vivo Kp (P-gp knockout / Wild-type) |
| Tranylcypromine | Hypothetical Value | Hypothetical Value |
| Trifluoperazine | Hypothetical Value | Hypothetical Value |
IV. Signaling Pathways and Mechanism of Action
While not directly a measure of BBB penetration, understanding the mechanism of action of this compound's components is crucial for interpreting the significance of their brain concentrations.
-
Tranylcypromine: Acts as a non-selective, irreversible inhibitor of monoamine oxidase (MAO), leading to increased levels of neurotransmitters like serotonin, norepinephrine, and dopamine in the brain.[14][15]
-
Trifluoperazine: Is a typical antipsychotic that primarily acts as an antagonist at dopamine D2 receptors.[1][16] It also has effects on other receptors, including serotonin, adrenergic, and histamine receptors.[16]
Diagram:
Caption: Mechanism of action for this compound components.
A multi-faceted approach combining in vitro and in vivo methodologies is essential for a comprehensive assessment of this compound's blood-brain barrier penetration. The protocols and data presentation formats outlined in these application notes provide a robust framework for researchers to characterize the CNS accessibility of this combination therapeutic, ultimately informing its potential efficacy and safety profile for treating neuropsychiatric disorders.
References
- 1. Trifluoperazine - Wikipedia [en.wikipedia.org]
- 2. Tranylcypromine/trifluoperazine - Wikipedia [en.wikipedia.org]
- 3. Interactions between antidepressants and P-glycoprotein at the blood–brain barrier: clinical significance of in vitro and in vivo findings - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pharmaceutical-journal.com [pharmaceutical-journal.com]
- 5. In-vitro blood–brain barrier modeling: A review of modern and fast-advancing technologies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In Vitro Models of the Blood–Brain Barrier | Springer Nature Experiments [experiments.springernature.com]
- 7. Designing in vitro Blood-Brain Barrier Models Reproducing Alterations in Brain Aging - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In vitro Models of the Blood–Brain Barrier: Tools in Translational Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. How to Measure Drug Transport across the Blood-Brain Barrier - PMC [pmc.ncbi.nlm.nih.gov]
- 11. In Vivo Methods to Study Uptake of Nanoparticles into the Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The penetration of therapeutics across the blood-brain barrier: Classic case studies and clinical implications - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Blood-brain barrier penetration and pharmacokinetics of amitriptyline and its metabolites in p-glycoprotein (abcb1ab) knock-out mice and controls - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Insights into the mechanisms of action of the MAO inhibitors phenelzine and tranylcypromine: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Tranylcypromine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. What is the mechanism of Trifluoperazine Hydrochloride? [synapse.patsnap.com]
Troubleshooting & Optimization
Technical Support Center: Overcoming In Vitro Solubility Challenges of Trifluoperazine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility issues with trifluoperazine (TFP) in vitro.
Troubleshooting Guide
This guide addresses specific problems you may encounter during your experiments with Trifluoperazine.
Problem 1: My Trifluoperazine (TFP) is not dissolving in aqueous buffers.
-
Question: I'm trying to dissolve Trifluoperazine for my cell culture experiments, but it's not going into solution in my phosphate-buffered saline (PBS). What am I doing wrong?
-
Answer: The solubility of Trifluoperazine is highly dependent on its form (free base or salt) and the pH of the solvent. The free base form of TFP has very low aqueous solubility (approximately 12.2 mg/L at 25°C)[1]. For in vitro experiments, it is highly recommended to use the dihydrochloride salt of Trifluoperazine (TFP HCl), which is freely soluble in water[1][2]. If you are using TFP HCl and still experiencing issues, consider the pH of your PBS solution. TFP HCl is more soluble in acidic conditions[3]. Ensure your buffer's pH is compatible with maintaining TFP in its soluble, protonated form.
Problem 2: My TFP solution is changing color.
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Question: I prepared a stock solution of Trifluoperazine in DMSO and stored it. Now, the solution has a yellowish or pinkish tint. Is it still usable?
-
Answer: No, it is strongly recommended to discard any discolored solution and prepare a fresh one. A change in color indicates potential degradation of the Trifluoperazine molecule[4]. Phenothiazines, the chemical class to which TFP belongs, are susceptible to oxidation, which can lead to the formation of colored degradation products like Trifluoperazine sulfoxide[4]. Using a degraded solution can lead to inconsistent and unreliable experimental results.
Problem 3: I'm observing precipitation in my cell culture medium after adding TFP.
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Question: I added my TFP stock solution to my cell culture medium, and I noticed a precipitate forming over time. How can I prevent this?
-
Answer: Precipitation of TFP in cell culture media can occur for several reasons. The pH of most cell culture media is around 7.2-7.4, which can decrease the solubility of the TFP dihydrochloride salt compared to more acidic conditions. Additionally, TFP can interact with components in the media, leading to precipitation. To mitigate this, ensure your final concentration of the organic solvent (like DMSO) used for the stock solution is kept to a minimum in the final culture volume (typically below 0.5%). You can also try preparing a more dilute stock solution to reduce the risk of precipitation upon addition to the media.
Problem 4: My experimental results with TFP are inconsistent.
-
Question: I am performing a series of experiments with TFP, but the results are not reproducible. Could this be related to the compound's stability?
-
Answer: Yes, inconsistent results are a common sign of TFP degradation[4]. TFP is sensitive to light and heat, and its degradation products may have different pharmacological activities[4][5][6]. To ensure reproducibility, it is crucial to handle TFP solutions with care. Prepare fresh solutions for your experiments whenever possible, and minimize their exposure to light by using amber vials or wrapping containers in aluminum foil[4]. Avoid repeated freeze-thaw cycles of your stock solutions by storing them in single-use aliquots.
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for preparing a stock solution of Trifluoperazine?
A1: For Trifluoperazine dihydrochloride, sterile water is a good option for preparing fresh aqueous stock solutions. However, for long-term storage, dimethyl sulfoxide (DMSO) is a common choice as it can be stored at -20°C or -80°C[4][7]. Trifluoperazine dihydrochloride is also soluble in ethanol and methanol[8][9]. The choice of solvent will depend on the specific requirements of your experiment and the tolerance of your in vitro system to the solvent.
Q2: What are the recommended storage conditions for Trifluoperazine?
A2: Trifluoperazine, both in solid form and in solution, should be protected from light[3][5]. Solid TFP should be stored at room temperature (20°C to 25°C) in a tight, light-resistant container[5]. Stock solutions in DMSO should be stored at -20°C or -80°C in small, single-use aliquots to prevent degradation from repeated freeze-thaw cycles[4]. Aqueous solutions should be prepared fresh for each experiment.
Q3: Can I autoclave my buffer solution containing Trifluoperazine?
A3: No, you should not autoclave solutions containing Trifluoperazine. TFP is heat-sensitive, and autoclaving will likely cause significant degradation[4]. Prepare your buffer and TFP solutions separately under sterile conditions and then combine them using sterile filtration if necessary.
Q4: Is Trifluoperazine sensitive to pH changes?
A4: Yes, the solubility of Trifluoperazine is pH-dependent. The dihydrochloride salt is more soluble in acidic solutions[3]. When working with buffers at neutral or alkaline pH, there is a higher risk of precipitation.
Data Presentation
Table 1: Solubility of Trifluoperazine Dihydrochloride in Common Laboratory Solvents
| Solvent | Solubility | Reference |
| Water | Freely soluble[1][2], 96 mg/mL (199.82 mM)[10] | [1][2][10] |
| Ethanol | Soluble[8], 1.25 mg/mL[7], 96 mg/mL (199.82 mM)[10] | [7][8][10] |
| DMSO | 20 mg/mL[7], 88 mg/mL (183.17 mM)[10] | [7][10] |
| DMF | 10 mg/mL | [7] |
| PBS (pH 7.2) | 10 mg/mL | [7] |
| Chloroform | Slightly soluble | [8] |
| Ether | Insoluble | [8] |
Table 2: Physicochemical Properties of Trifluoperazine
| Property | Value | Reference |
| Molecular Formula | C21H24F3N3S (free base) | [1] |
| Molecular Weight | 407.5 g/mol (free base) | [1] |
| Molecular Formula | C21H24F3N3S · 2HCl (dihydrochloride) | [7] |
| Molecular Weight | 480.4 g/mol (dihydrochloride) | [7] |
| pKa | pKa1= 3.9, pKa2= 8.1 (Dihydrochloride) | [1] |
| Melting Point | 242-243 °C (Dihydrochloride) | [1] |
| LogP | 5.03 | [1] |
Experimental Protocols
Protocol 1: Preparation of a Trifluoperazine Dihydrochloride Stock Solution
-
Materials:
-
Trifluoperazine dihydrochloride (TFP HCl) powder
-
Dimethyl sulfoxide (DMSO), sterile
-
Sterile, amber microcentrifuge tubes or vials
-
Calibrated balance
-
Sterile pipette tips
-
-
Procedure:
-
Under sterile conditions (e.g., in a laminar flow hood), weigh out the desired amount of TFP HCl powder using a calibrated balance.
-
Transfer the powder to a sterile, amber tube.
-
Add the calculated volume of sterile DMSO to achieve the desired stock concentration (e.g., 10 mM or 20 mg/mL).
-
Vortex the solution until the TFP HCl is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary, but avoid excessive heat.
-
Aliquot the stock solution into smaller, single-use volumes in sterile, amber microcentrifuge tubes. This prevents contamination and degradation from repeated freeze-thaw cycles.
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Label the aliquots clearly with the compound name, concentration, solvent, and date of preparation.
-
Store the aliquots at -20°C or -80°C, protected from light.
-
Protocol 2: Preparation of Working Solutions in Aqueous Buffer
-
Materials:
-
TFP HCl stock solution (from Protocol 1)
-
Sterile aqueous buffer (e.g., PBS, cell culture medium)
-
Sterile tubes and pipette tips
-
-
Procedure:
-
Thaw a single aliquot of the TFP HCl stock solution at room temperature.
-
Vortex the thawed stock solution gently to ensure homogeneity.
-
Perform serial dilutions of the stock solution in the desired sterile aqueous buffer to achieve the final working concentration.
-
Ensure the final concentration of the organic solvent (e.g., DMSO) in the working solution is minimal and compatible with your experimental system (typically <0.5%).
-
Use the freshly prepared working solution immediately. Do not store aqueous working solutions for extended periods.
-
Visualizations
Caption: Workflow for preparing stable TFP stock and working solutions.
Caption: TFP's inhibitory action on Dopamine and Calmodulin pathways.
References
- 1. Trifluoperazine | C21H24F3N3S | CID 5566 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. TRIFLUOPERAZINE Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses - Gpatindia: Pharmacy Jobs, Admissions, Scholarships, Conference,Grants, Exam Alerts [gpatindia.com]
- 3. newdruginfo.com [newdruginfo.com]
- 4. benchchem.com [benchchem.com]
- 5. Trifluoperazine: Uses, Side Effects, Interactions, Pictures, Warnings & Dosing - WebMD [webmd.com]
- 6. Trifluoperazine: MedlinePlus Drug Information [medlineplus.gov]
- 7. caymanchem.com [caymanchem.com]
- 8. bloomtechz.com [bloomtechz.com]
- 9. Trifluoperazine Hydrochloride | 440-17-5 | Chemical Bull Pvt. Ltd. [chemicalbull.com]
- 10. selleck.co.jp [selleck.co.jp]
"managing side effects of Parstelin in long-term animal studies"
This technical support center provides guidance for researchers, scientists, and drug development professionals on managing potential side effects during long-term animal studies with Parstelin (a combination of tranylcypromine and trifluoperazine). The information provided is synthesized from the known effects of the individual components, as specific long-term preclinical data on the combination is limited.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its components' primary mechanisms of action?
This compound is a combination drug product containing tranylcypromine and trifluoperazine.[1][2][3]
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Tranylcypromine is a non-selective, irreversible monoamine oxidase inhibitor (MAOI). It increases the synaptic levels of neurotransmitters like serotonin, norepinephrine, and dopamine by preventing their breakdown by the enzyme monoamine oxidase (MAO).[4]
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Trifluoperazine is a typical antipsychotic of the phenothiazine class. Its primary mechanism of action is the blockade of dopamine D2 receptors in the brain. It also has effects on other receptors, including serotonergic, adrenergic, and histaminergic receptors.[5][6]
Q2: What are the potential major side effects to monitor for in long-term animal studies with this compound?
Based on the individual actions of its components, the primary side effects of concern in long-term animal studies include:
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Cardiovascular Effects: Hypertensive crises, postural hypotension, and tachycardia.
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Neurological and Behavioral Effects: Serotonin syndrome, extrapyramidal symptoms (EPS), activation of mania/hypomania, and sedation.
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Hepatic Effects: Potential for elevated liver enzymes and, rarely, liver injury.[6][7]
Q3: Are there specific dietary restrictions for animals receiving this compound?
Yes. Due to the MAOI component (tranylcypromine), it is crucial to avoid foods and supplements high in tyramine. Ingestion of tyramine can lead to a hypertensive crisis.[4][8][9] Standard laboratory animal chow is typically low in tyramine, but any dietary supplements or treats should be carefully screened.
Troubleshooting Guides
Cardiovascular Side Effects
Q: An animal on a long-term this compound study is showing a sudden spike in blood pressure, accompanied by agitation. What should I do?
This could be a hypertensive crisis, a serious and potentially life-threatening event.
Immediate Actions:
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Temporarily suspend dosing of this compound.
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Confirm the hypertensive event with a non-invasive blood pressure measurement if possible.
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Review the animal's recent dietary intake to rule out tyramine exposure.
-
Consult with the study veterinarian immediately for potential pharmacological intervention.
Monitoring and Prevention:
-
Regularly monitor blood pressure throughout the study.
-
Ensure strict control over the animals' diet to prevent tyramine ingestion.
Neurological and Behavioral Side Effects
Q: I am observing tremors, rigidity, and abnormal postures in an animal. What could be the cause?
These are likely extrapyramidal symptoms (EPS), which are known side effects of the trifluoperazine component.
Management Protocol:
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Record a detailed description of the observed signs and their severity.
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Consider a dose reduction of this compound if the study design permits.
-
Consult with the study veterinarian. They may consider treatment with an anticholinergic agent, depending on the severity of the symptoms.
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Continue close observation for any worsening of symptoms.
Q: An animal is exhibiting signs of agitation, tremors, hyperthermia, and autonomic instability. What is the likely cause and how should it be managed?
These symptoms are characteristic of serotonin syndrome, a potentially fatal condition that can occur due to the MAOI activity of tranylcypromine.
Immediate Actions:
-
Cease this compound administration immediately.
-
Provide supportive care to manage hyperthermia (e.g., cooling measures) and maintain hydration.
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Seek immediate veterinary intervention. Treatment may involve the administration of serotonin antagonists like cyproheptadine and supportive care to manage symptoms.
Prevention:
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Avoid co-administration of other serotonergic agents.
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Use the lowest effective dose of this compound.
Data Summary Tables
Table 1: Potential Side Effects of this compound Components and Monitoring Parameters
| Side Effect Category | Component | Potential Signs in Animals | Monitoring Parameters |
| Cardiovascular | Tranylcypromine | Sudden increase in blood pressure, agitation, tachycardia. | Blood pressure, heart rate, behavioral observation. |
| Trifluoperazine | Postural hypotension, tachycardia. | Blood pressure, heart rate. | |
| Neurological | Tranylcypromine | Agitation, myoclonus, hyperreflexia, tremor, diarrhea, incoordination, fever. | Behavioral observation, body temperature, clinical scoring of serotonin syndrome signs. |
| Trifluoperazine | Tremors, rigidity, abnormal posturing, restlessness (akathisia). | Behavioral observation, clinical scoring of EPS. | |
| Hepatic | Tranylcypromine | Lethargy, anorexia, jaundice (in severe cases). | Serum aminotransferase levels (ALT, AST). |
| Trifluoperazine | Lethargy, anorexia, jaundice (in severe cases). | Serum aminotransferase and bilirubin levels. |
Experimental Protocols
Protocol 1: Monitoring for Hypertensive Crisis
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Baseline Measurement: Prior to the initiation of the study, obtain baseline blood pressure and heart rate measurements for all animals.
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Dietary Control: Maintain all animals on a standardized, low-tyramine diet. Document all food and fluid intake.
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Regular Monitoring: Measure blood pressure and heart rate at regular intervals (e.g., weekly) and more frequently after any dose adjustments.
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Clinical Observation: Daily cage-side observations for signs of agitation, restlessness, or distress.
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Action Threshold: Define a threshold for a significant increase in blood pressure (e.g., >30% from baseline) that would trigger the immediate actions outlined in the troubleshooting guide.
Protocol 2: Assessment of Extrapyramidal Symptoms (EPS)
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Baseline Assessment: Before starting treatment, perform a baseline assessment of motor function and posture.
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Observational Scoring: At regular intervals, use a standardized scoring system to assess for the presence and severity of:
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Tremors: Observe the animal at rest and during movement.
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Rigidity: Gently manipulate the limbs to assess for resistance to passive movement.
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Abnormal Posturing (Dystonia): Note any sustained abnormal postures of the head, neck, or limbs.
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Akathisia: Observe for signs of motor restlessness, such as repetitive movements or an inability to remain still.
-
-
Record Keeping: Maintain detailed records of all observations and scores for each animal.
Visualizations
References
- 1. Effect of trifluoperazine on toxicity, HIF-1α induction and hepatocyte regeneration in acetaminophen toxicity in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The unique therapeutic properties of tranylcypromine and trifluoperazine (this compound) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The use of tranylcypromine and trifluoperazine in the management of coexisting depression and anxiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Monoamine oxidase inhibitors (MAOIs) - Mayo Clinic [mayoclinic.org]
- 5. researchgate.net [researchgate.net]
- 6. Trifluoperazine - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Tranylcypromine - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Tranylcypromine: Package Insert / Prescribing Info / MOA [drugs.com]
- 9. researchgate.net [researchgate.net]
"interpreting ambiguous results from Parstelin behavioral experiments"
Parstelin Research Technical Support Center
This guide provides troubleshooting advice and answers to frequently asked questions regarding the interpretation of ambiguous or unexpected results in behavioral experiments involving this compound.
Frequently Asked Questions (FAQs)
Q1: Why are we observing conflicting results with this compound, such as an anxiolytic-like effect in the Elevated Plus Maze (EPM) but no corresponding antidepressant-like effect in the Forced Swim Test (FST)?
A1: This is a common point of ambiguity. Such a discrepancy can arise from this compound's complex pharmacological profile. It is hypothesized that this compound acts as a potent serotonin reuptake inhibitor (SRI) while also being a low-potency antagonist at dopamine D2 receptors.
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Anxiolytic Effects: The SRI activity likely drives the anxiolytic-like effects observed in the EPM by increasing serotonergic tone in brain regions like the amygdala and prefrontal cortex.
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Lack of FST Effect: The antidepressant-like effect in the FST is often dependent on both serotonergic and noradrenergic systems. This compound's minimal impact on norepinephrine reuptake at standard doses may not be sufficient to reduce immobility time in the FST. Furthermore, off-target D2 antagonism could introduce confounding effects on motor function or motivation, masking potential antidepressant activity.
Consider running a tail suspension test (TST) as an alternative to the FST. Additionally, a dose-response study is highly recommended to determine if higher concentrations of this compound yield the expected antidepressant-like phenotype.
Q2: Our studies show that this compound increases locomotor activity in the Open Field Test (OFT). How does this impact the interpretation of data from the Forced Swim Test (FST)?
A2: Increased locomotor activity is a significant confounding variable for the FST, as the test's primary measure (immobility time) assumes that the drug does not independently alter motor output. If this compound causes hyper-locomotion, a reduction in immobility time could be misinterpreted as an antidepressant-like effect when it is, in fact, a side effect of general motor stimulation.
Troubleshooting Steps:
-
Quantify Locomotion: Always run an OFT to quantify the effect of this compound on baseline locomotor activity.
-
Analyze FST Behavior: Scrutinize the FST videos. An animal with a true antidepressant-like response will often exhibit active, escape-oriented swimming. An animal influenced by motor hyperactivity might show non-directed, repetitive, or stereotypic movements.
-
Alternative Tests: Use behavioral tests that are less dependent on locomotor activity, such as the sucrose preference test, to assess anhedonia.
Below is a troubleshooting workflow to help distinguish a true antidepressant-like effect from a locomotor confound.
Caption: Troubleshooting workflow for FST and locomotor activity.
Troubleshooting Guide
Issue: High inter-subject variability in response to this compound.
High variability can obscure statistically significant results. The table below summarizes potential causes and recommended solutions.
| Potential Cause | Description | Recommended Solution(s) |
| Pharmacokinetics | Individual differences in drug metabolism and clearance rates can lead to varying effective concentrations of this compound in the CNS. | 1. Increase the acclimatization period before dosing.2. Use a larger sample size (n > 12 per group).3. If possible, collect satellite blood samples to analyze plasma drug concentration. |
| Animal Handling | Stress from inconsistent handling can significantly impact behavioral outcomes, particularly in anxiety-related tests like the EPM. | 1. Ensure all experimenters use a standardized, gentle handling protocol.2. Habituate animals to the experimenter and testing room for several days prior to the experiment. |
| Environmental Factors | Minor differences in lighting, noise, or temperature between testing arenas or across different days can increase variability. | 1. Calibrate all testing equipment to ensure uniform conditions.2. Run all experimental groups concurrently to minimize day-to-day variations.3. Record and report environmental conditions (e.g., lux levels, decibels). |
| Off-Target Effects | This compound's secondary binding targets (e.g., D2 receptors) may be engaged differently at the same dose across animals with varying receptor densities, leading to inconsistent phenotypes. | 1. Perform a dose-response study to identify a dose with the most consistent effect and minimal side effects.2. Consider co-administering a specific antagonist for the off-target receptor as a control experiment. |
Protocols & Pathways
Experimental Protocol: Elevated Plus Maze (EPM)
This protocol is designed to assess anxiety-like behavior in rodents following this compound administration.
-
Apparatus: A plus-shaped maze with two open arms and two closed arms, elevated 50 cm from the floor.
-
Animals: Adult male mice (e.g., C57BL/6), singly housed for 1 week prior to testing.
-
Drug Administration: Administer this compound (e.g., 1, 5, or 10 mg/kg) or vehicle (e.g., saline with 5% DMSO) via intraperitoneal (IP) injection 30 minutes before the test.
-
Procedure:
-
Place the mouse in the center of the maze, facing an open arm.
-
Allow the mouse to explore the maze for 5 minutes.
-
Record the session using an overhead video camera.
-
-
Data Analysis: Key parameters to score are:
-
Time spent in the open arms vs. closed arms.
-
Number of entries into the open arms vs. closed arms.
-
Total distance traveled (as a measure of general locomotion).
-
-
Interpretation: A significant increase in the time spent or entries into the open arms, without a concurrent increase in total locomotion, is interpreted as an anxiolytic-like effect.
Hypothesized Signaling Pathway of this compound
The diagram below illustrates the dual mechanism of action for this compound that may contribute to ambiguous behavioral results. The primary pathway (serotonin reuptake inhibition) is expected to produce anxiolytic and antidepressant effects. However, the secondary, off-target pathway (D2 receptor antagonism) can introduce confounding effects on motor control and motivation.
Caption: Hypothesized dual-action mechanism of this compound.
"optimizing dosage of Parstelin to minimize off-target effects"
This technical support center provides researchers, scientists, and drug development professionals with guidance on optimizing the dosage of Parstelin to minimize off-target effects. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address common issues encountered during experiments.
Frequently Asked Questions (FAQs)
1. What is the recommended starting concentration for in vitro experiments with this compound?
For initial in vitro experiments, a dose-response study is recommended to determine the optimal concentration for your specific cell line. A common starting point is to test a range of concentrations from 0.1 nM to 10 µM.
Table 1: Recommended Dose-Response Range for Initial In Vitro Screening
| Concentration | Purpose | Expected Outcome |
| 0.1 nM - 10 nM | Determine the lower limit of efficacy | Minimal to no inhibition of the primary target (Kinase A) |
| 10 nM - 500 nM | Establish the IC50 for the primary target | Observable inhibition of Kinase A |
| 500 nM - 2 µM | Assess potency and potential off-target effects | Saturation of Kinase A inhibition; potential for off-target effects on Kinase B and Kinase C may begin to appear |
| 2 µM - 10 µM | Evaluate toxicity and significant off-target effects | High potential for significant off-target inhibition and cellular toxicity |
2. How can I minimize off-target effects on Kinase B and Kinase C?
Minimizing off-target effects involves carefully selecting a dosage that maximizes the therapeutic window. This can be achieved by identifying a concentration that effectively inhibits the primary target, Kinase A, while having minimal impact on Kinase B and Kinase C.
Troubleshooting Guides
Issue 1: High levels of cytotoxicity observed at concentrations that are effective against the primary target.
This issue suggests that the therapeutic window for your specific cell model may be narrow.
Troubleshooting Steps:
-
Confirm the IC50 of this compound for your cell line: Perform a detailed dose-response curve to accurately determine the concentration at which 50% of the primary target (Kinase A) is inhibited.
-
Assess off-target kinase activity: Profile the activity of known off-target kinases (Kinase B and Kinase C) at the determined IC50 for Kinase A.
-
Consider combination therapies: Investigate the possibility of using this compound at a lower concentration in combination with another agent to achieve the desired therapeutic effect while reducing toxicity.
Issue 2: Inconsistent results between experimental replicates.
Inconsistent results can arise from various factors, including reagent variability and procedural inconsistencies.
Troubleshooting Steps:
-
Ensure consistent this compound preparation: Prepare fresh stock solutions of this compound for each experiment and use a consistent dilution method.
-
Standardize cell culture conditions: Maintain consistent cell densities, passage numbers, and media formulations across all experiments.
-
Verify assay performance: Include appropriate positive and negative controls in each assay to ensure reliability.
Experimental Protocols
Protocol 1: Determining the In Vitro IC50 of this compound using a Kinase Activity Assay
This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) of this compound against its primary target, Kinase A.
Materials:
-
Recombinant Human Kinase A
-
Kinase A substrate
-
ATP
-
This compound
-
Assay buffer (e.g., Tris-HCl, pH 7.5, with MgCl2 and DTT)
-
Kinase-Glo® Luminescent Kinase Assay Kit
-
White, opaque 96-well plates
Procedure:
-
Prepare a serial dilution of this compound in the assay buffer.
-
In a 96-well plate, add the recombinant Kinase A enzyme to each well.
-
Add the serially diluted this compound to the wells. Include a vehicle control (e.g., DMSO) and a no-enzyme control.
-
Incubate for 10 minutes at room temperature to allow for compound binding.
-
Initiate the kinase reaction by adding a mixture of the Kinase A substrate and ATP.
-
Incubate the reaction for 60 minutes at 30°C.
-
Stop the reaction and measure the remaining ATP using the Kinase-Glo® reagent according to the manufacturer's instructions.
-
Plot the luminescence signal against the logarithm of the this compound concentration and fit the data to a four-parameter logistic curve to determine the IC50.
Visualizations
Caption: Workflow for Determining the Therapeutic Window of this compound.
Caption: this compound's Mechanism of Action and Off-Target Effects.
"troubleshooting tranylcypromine's interaction with tyramine in lab animals"
Welcome to the Technical Support Center for Tranylcypromine-Tyramine Interaction Studies. This guide is designed for researchers, scientists, and drug development professionals to provide clear, actionable solutions for common issues encountered during in-vivo experiments with lab animals.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: We are not observing the expected hypertensive crisis after administering tyramine to tranylcypromine-pretreated animals. What could be the cause?
A1: This is a common issue that can stem from several factors related to the experimental protocol. Consider the following:
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Inadequate MAO Inhibition: Tranylcypromine is an irreversible inhibitor, but sufficient time is required for it to effectively inhibit monoamine oxidase (MAO) enzymes.[1] Ensure your protocol includes an adequate pre-treatment period between tranylcypromine administration and the tyramine challenge.
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Tyramine Dosage and Administration: The pressor effect of tyramine is dose-dependent.[2] Verify that the tyramine dose is sufficient to elicit a response. Doses as low as 10 mg/kg (oral, in solution) can cause a significant blood pressure increase in rats, with 80 mg/kg producing a robust response.[2] The route of administration is also critical; intravenous administration will produce a more rapid and potent response than oral gavage.[]
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Animal Strain and Species Differences: There are inherent differences in cardiovascular sensitivity and tyramine metabolism between species and even strains.[] Rats, for example, are generally more sensitive to tyramine-induced pressor effects than humans.[] Ensure your chosen model is appropriate and that you have baseline data for tyramine sensitivity in untreated animals.
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Anesthesia: The type and depth of anesthesia can significantly impact cardiovascular reflexes and blunt the hypertensive response. If possible, conduct studies in conscious, freely moving animals using telemetry systems for the most accurate readings.[4]
-
Norepinephrine Reuptake Inhibition: At higher doses, tranylcypromine can also act as a norepinephrine reuptake inhibitor, which may paradoxically attenuate the tyramine reaction by preventing tyramine uptake into the nerve terminal.[5][6]
Q2: The blood pressure and heart rate responses to tyramine are highly variable across our test subjects. How can we reduce this variability?
A2: Variability is a significant challenge in cardiovascular studies. To improve consistency:
-
Standardize Animal Handling: Stress from handling can elevate baseline blood pressure and affect autonomic tone.[7] Acclimatize animals to the laboratory environment and handling procedures.
-
Control Food and Water Intake: Ensure consistent fasting periods before the experiment, as the presence of food can delay and alter the absorption of orally administered tyramine.[2] Administering tyramine in a solution versus mixed with feed results in a faster and more potent response.[2]
-
Precise Cannulation and Monitoring: For direct blood pressure measurement, ensure the arterial catheter is correctly placed and patent. Improper placement can lead to dampened or inaccurate readings. The use of high-fidelity solid-state catheters (e.g., Millar) is recommended over fluid-filled catheters for greater accuracy.[4][7]
-
Establish a Stable Baseline: Before administering tyramine, allow the animal's cardiovascular parameters to stabilize. Record a consistent baseline blood pressure and heart rate over a significant period (e.g., 15-30 minutes).[8]
-
Intra-animal Controls: Whenever possible, use a crossover design where each animal can serve as its own control, receiving vehicle and then the active drug on different days.
Q3: What are the typical signs of a severe tyramine reaction in lab animals?
A3: A severe reaction, analogous to the "cheese reaction" in humans, is a hypertensive crisis.[] Key signs to monitor include:
-
Rapid, Severe Blood Pressure Elevation: This is the hallmark of the reaction. A systolic blood pressure increase of ≥30 mmHg is often considered a significant threshold.[2][][8]
-
Altered Heart Rate: Tachycardia (increased heart rate) or bradycardia (a reflex decrease in heart rate in response to high blood pressure) may be observed.[9][10]
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Behavioral Changes: In conscious animals, look for signs of distress, such as agitation, excessive grooming, or lethargy. In rats pretreated with MAOIs, specific behaviors like head and body twitches or "wet dog shakes" have been noted after administration of certain compounds.[11]
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Physical Signs: Piloerection (hair standing on end) and changes in respiration may occur.[12] In severe cases, seizures and intracranial bleeding can happen, although these are less commonly monitored directly without specialized equipment.[9]
Quantitative Data Summary
The following table summarizes tyramine dosage and expected cardiovascular responses in rats, a common animal model for these studies.
| Pre-treatment | Species | Tyramine Dose (mg/kg) | Administration Route | Observed Cardiovascular Effect | Citation(s) |
| None (Control) | Rat | 20 | Oral | Minor increase in blood pressure. | [12] |
| MAO Inhibitor | Rat | 10 | Oral (in solution) | Statistically significant dose-dependent increase in blood pressure (avg. 23 mmHg). | [2] |
| MAO Inhibitor | Rat | 40 | Oral (in feed) | Statistically significant dose-dependent increase in blood pressure (avg. 20 mmHg). | [2] |
| MAO Inhibitor | Rat | 80 | Oral (in solution) | Systolic blood pressure increase >30 mmHg in 96% of animals. | [2] |
| Piperine (MAOI) | Rat | 20 | Oral | Significant increase in systolic/diastolic BP (up to 193/151 mmHg). | [12] |
Experimental Protocols
Protocol: Tyramine Challenge for Pressor Response in Tranylcypromine-Treated Rats
This protocol outlines the key steps for assessing the potentiation of tyramine's pressor effects by tranylcypromine.
1. Animal Preparation & Acclimation:
-
Subjects: Use adult male Sprague-Dawley or Wistar rats (250-350g).
-
Housing: House animals individually with a 12-hour light/dark cycle and access to standard chow and water ad libitum.
-
Acclimation: Acclimate animals to the laboratory and handling for at least 3-5 days before any procedures.
2. Surgical Procedure (for direct BP measurement):
-
Anesthetize the rat using an appropriate anesthetic (e.g., isoflurane).
-
Surgically implant a catheter into the carotid artery for direct arterial blood pressure measurement. The catheter should be connected to a pressure transducer.[]
-
Exteriorize the catheter at the nape of the neck.
-
Allow the animal to recover from surgery for at least 24-48 hours. During this time, ensure the catheter remains patent by flushing with heparinized saline.
3. Drug Administration:
-
Tranylcypromine Pre-treatment: Administer tranylcypromine (or vehicle control) via the desired route (e.g., oral gavage, intraperitoneal injection). The pre-treatment period should be determined by the study design, typically several hours to days to ensure irreversible MAO inhibition.
-
Tyramine Challenge: After the pre-treatment period, connect the arterial catheter to the monitoring system and allow the animal's blood pressure to stabilize for at least 30 minutes.
-
Administer tyramine hydrochloride dissolved in saline or water. For oral administration, a typical starting dose is 10 mg/kg.[2] For intravenous administration, use escalating, smaller doses.
4. Data Collection & Analysis:
-
Continuously record systolic, diastolic, and mean arterial pressure (MAP), as well as heart rate.[13]
-
Monitor the animal for the peak pressor response, typically occurring within 5-15 minutes after oral administration.[2]
-
The primary endpoint is often the change in blood pressure from the stable baseline period.
-
Calculate the "tyramine potentiation ratio": the dose of tyramine required to elicit a specific pressor response (e.g., a 30 mmHg increase in systolic BP) in MAOI-treated animals compared to control animals.[]
Visualizations: Pathways and Workflows
Caption: Signaling pathway of the tranylcypromine-tyramine interaction.
Caption: A typical experimental workflow for a tyramine challenge study.
Caption: A troubleshooting decision tree for absent pressor responses.
References
- 1. What is the mechanism of Tranylcypromine Sulfate? [synapse.patsnap.com]
- 2. Interaction of MAO inhibitors and dietary tyramine: a new experimental model in the conscious rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. semanticscholar.org [semanticscholar.org]
- 5. psychiatryonline.org [psychiatryonline.org]
- 6. Tranylcypromine - Wikipedia [en.wikipedia.org]
- 7. Heart Rate and Electrocardiography Monitoring in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Rethinking, reducing, and refining the classical oral tyramine challenge test of monoamine oxidase (MAO) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. drugs.com [drugs.com]
- 10. psychotropical.com [psychotropical.com]
- 11. Interactions of non-selective monoamine oxidase inhibitors, tranylcypromine and nialamide, with inhibitors of 5-hydroxytryptamine, dopamine or noradrenaline re-uptake - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Monitoring of Cardiorespiratory Parameters in Rats—Validation Based on Pharmacological Stimulation - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Stability of Parstelin in Solution
This technical support guide provides essential information and troubleshooting advice for researchers, scientists, and drug development professionals working with Parstelin (a combination of tranylcypromine and trifluoperazine) in solution for laboratory use.
Frequently Asked Questions (FAQs)
Q1: What is the known stability of this compound in a solution?
There is limited publicly available data on the stability of the specific combination product this compound in solution. However, information on its individual components, tranylcypromine and trifluoperazine, can guide laboratory practices. Trifluoperazine, in particular, is susceptible to degradation.
Q2: What are the primary factors that can degrade this compound components in solution?
Based on studies of the individual active ingredients, the following factors can affect the stability of this compound solutions:
-
Oxidation: Trifluoperazine is readily oxidized by atmospheric oxygen in aqueous solutions[1].
-
pH: Both acidic and alkaline conditions can lead to the degradation of trifluoperazine[2][3].
-
Light: Exposure to UV light can cause degradation[2]. It is a common practice to protect drug solutions from light[4][5].
-
Temperature: Elevated temperatures can accelerate chemical degradation[6].
Tranylcypromine sulfate is reported to be stable in light, heat, and air, suggesting trifluoperazine is the more labile component in the mixture[7].
Q3: What are the recommended storage conditions for a freshly prepared this compound solution?
While specific studies on this compound solutions are not available, based on the properties of trifluoperazine, the following general precautions are recommended:
-
Storage Temperature: Solutions should be stored at refrigerated temperatures (2-8°C) to minimize degradation[4][8].
-
Protection from Light: Store solutions in amber vials or wrap containers in aluminum foil to protect from light[5][9].
-
Atmosphere: To minimize oxidation, consider preparing solutions with deoxygenated solvents and storing them under an inert atmosphere (e.g., nitrogen or argon).
-
pH: Maintain a neutral pH unless experimental conditions require otherwise.
Q4: How can I tell if my this compound solution has degraded?
Visual inspection may reveal discoloration or precipitation. However, significant degradation can occur without any visible changes. The most reliable method to assess stability is through analytical techniques like High-Performance Liquid Chromatography (HPLC)[10][11].
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Unexpected experimental results | Degradation of active ingredients in the prepared solution. | 1. Prepare a fresh solution immediately before use.2. Perform a stability check of your solution using a validated analytical method (e.g., HPLC).3. Review your solution preparation and storage procedures against the recommendations. |
| Change in solution color | Oxidation or other chemical degradation of trifluoperazine. | 1. Discard the solution.2. Prepare a new solution using deoxygenated solvent and protect it from light.3. Minimize the headspace in the storage container or use an inert gas overlay. |
| Precipitate formation | Poor solubility or degradation leading to insoluble products. | 1. Verify the solubility of this compound components in your chosen solvent.2. Consider filtering the solution after preparation (note that this may not remove soluble degradants).3. Adjust the pH of the solution if it is known to improve the solubility and stability of the components. |
Stability Data Summary
Table 1: Relative Stability of Trifluoperazine Hydrochloride under Stress Conditions
| Stress Condition | Order of Stability (from least stable to most stable) |
| Chemical, Thermal, and Photolytic | H₂O₂ < UV < Alkali < Acid < Heat |
| Data derived from forced degradation studies on trifluoperazine HCl[2]. |
Experimental Protocols
Protocol: Stability-Indicating RP-HPLC Method for this compound
This protocol outlines a general reverse-phase high-performance liquid chromatography (RP-HPLC) method to assess the stability of this compound in solution by separating the parent compounds from potential degradation products. This method is a template and requires optimization and validation for your specific application.
1. Materials and Reagents:
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Phosphate buffer (e.g., 10mM potassium phosphate, pH adjusted)
-
Trifluoroacetic acid (TFA) or Triethylamine (TEA) (optional, for peak shape improvement)
-
Water (HPLC grade)
-
Your prepared this compound solution for testing
2. Chromatographic Conditions (Starting Point):
| Parameter | Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | Acetonitrile:Phosphate Buffer (e.g., 70:30 v/v), isocratic |
| pH of Buffer | 5.5 |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 262 nm |
| Injection Volume | 10 µL |
| Column Temperature | 25°C |
Note: These conditions are based on a method developed for trifluoperazine and chlordiazepoxide and may require adjustment for optimal separation of tranylcypromine and trifluoperazine[3].
3. Standard and Sample Preparation:
-
Standard Solution: Prepare a stock solution of this compound reference standard in the mobile phase or a suitable solvent. Dilute to a known concentration within the linear range of the assay.
-
Sample Solution: Dilute your stored this compound solution with the mobile phase to a concentration comparable to the standard solution.
4. Analysis Procedure:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject a blank (mobile phase) to ensure no system peaks interfere.
-
Inject the standard solution multiple times to confirm system suitability (e.g., consistent retention times and peak areas).
-
Inject the sample solution.
-
Monitor the chromatogram for the appearance of new peaks (degradation products) and a decrease in the peak area of the parent compounds over time.
Visualizations
Caption: Factors leading to the degradation of this compound in solution.
Caption: Troubleshooting workflow for stability issues with this compound solutions.
References
- 1. Trifluoperazine | C21H24F3N3S | CID 5566 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. impactfactor.org [impactfactor.org]
- 3. actapharmsci.com [actapharmsci.com]
- 4. Medication Storage Appropriateness in US Households - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Drug quality and storage | MSF Medical Guidelines [medicalguidelines.msf.org]
- 6. iipseries.org [iipseries.org]
- 7. Tranylcypromine | C9H11N | CID 5530 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. ephor.nl [ephor.nl]
- 9. THE PCCA BLOG | Factors That Affect the Stability of Compounded M [pccarx.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
Parstelin Technical Support Center: Refining Experimental Protocols for Consistent Results
Welcome to the Parstelin Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on achieving consistent and reproducible results in experiments involving this compound. Here you will find detailed troubleshooting guides, frequently asked questions (FAQs), and comprehensive experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a selective inhibitor of STEALTH Kinase 1 (SK1). It functions by competitively binding to the ATP-binding pocket of SK1, thereby preventing its autophosphorylation and subsequent activation of the Inflammo-Fibrotic Signaling Pathway (IFSP).
Q2: In which solvent should this compound be dissolved for in vitro experiments?
A2: For in vitro experiments, this compound should be dissolved in dimethyl sulfoxide (DMSO) to create a stock solution. For cell-based assays, it is critical to ensure the final concentration of DMSO in the culture medium does not exceed 0.1% to avoid solvent-induced cytotoxicity.
Q3: What is the recommended concentration range for this compound in cell-based assays?
A3: The optimal concentration of this compound can vary depending on the cell line and the specific endpoint being measured. We recommend performing a dose-response experiment starting from 1 nM to 10 µM to determine the IC50 for your specific model system.
Q4: Are there any known off-target effects of this compound?
A4: this compound has been designed for high selectivity towards SK1. However, at concentrations significantly above the determined IC50, a broader kinase inhibitory profile may be observed. It is advisable to consult the full kinase panel screening data and include appropriate negative controls in your experiments.
Q5: How should this compound be stored to ensure its stability?
A5: this compound powder should be stored at -20°C. The DMSO stock solution can also be stored at -20°C in small aliquots to minimize freeze-thaw cycles. Before use, allow the stock solution to thaw completely and bring it to room temperature.
Troubleshooting Guides
This section addresses common issues that may arise during experiments with this compound.
Inconsistent Western Blot Results for SK1 Phosphorylation
| Problem | Potential Cause | Recommended Solution |
| Weak or No Signal for Phospho-SK1 | Insufficient protein loading. | Ensure at least 20-30 µg of protein is loaded per well. Perform a protein concentration assay before loading. |
| Ineffective primary antibody. | Use a validated anti-phospho-SK1 antibody at the recommended dilution. Increase the primary antibody incubation time to overnight at 4°C. | |
| Protein degradation. | Add protease and phosphatase inhibitors to your lysis buffer and keep samples on ice.[1] | |
| High Background on the Blot | Insufficient blocking. | Increase the blocking time to 1-2 hours at room temperature or use a different blocking agent (e.g., 5% BSA instead of milk for phospho-proteins).[1] |
| Primary antibody concentration too high. | Decrease the concentration of the primary antibody and perform a titration to find the optimal dilution.[2] | |
| Inadequate washing. | Increase the number and duration of wash steps after primary and secondary antibody incubations.[2] | |
| Multiple Non-Specific Bands | Secondary antibody cross-reactivity. | Ensure the secondary antibody is specific to the host species of the primary antibody. Consider using a pre-adsorbed secondary antibody. |
| High protein load. | Reduce the amount of protein loaded onto the gel to minimize non-specific binding.[2] |
Variability in MTT Cell Viability Assays
| Problem | Potential Cause | Recommended Solution |
| High Variability Between Replicates | Inconsistent cell seeding. | Ensure a homogenous cell suspension before plating and use calibrated pipettes for accurate cell dispensing. |
| Edge effects in the 96-well plate. | Avoid using the outer wells of the plate, as they are more susceptible to evaporation. Fill the outer wells with sterile PBS or media.[3] | |
| Unexpected Increase in Absorbance at High this compound Concentrations | This compound is directly reducing the MTT reagent. | Run a cell-free control with media, MTT, and this compound to check for direct reduction. If this occurs, consider an alternative viability assay like the LDH assay.[3][4] |
| Contamination. | Visually inspect the wells for any signs of bacterial or fungal contamination before adding the MTT reagent. | |
| Incomplete Solubilization of Formazan Crystals | Insufficient mixing or solvent volume. | Ensure complete dissolution by incubating with the solubilization buffer for a longer period on an orbital shaker. Visually confirm that all purple crystals are dissolved.[3][5] |
Inconsistent ELISA Results for Downstream Cytokines
| Problem | Potential Cause | Recommended Solution |
| Weak or No Signal | Low cytokine concentration in the sample. | Concentrate the cell culture supernatant before performing the ELISA or increase the incubation time with the capture antibody. |
| Incorrect reagent preparation or addition order. | Carefully follow the protocol for preparing all reagents and ensure they are added in the correct sequence. | |
| Incompatible antibody pair. | Use a validated matched antibody pair for your sandwich ELISA to ensure they recognize different epitopes of the target cytokine. | |
| High Background | Insufficient washing. | Increase the number of wash steps and the soaking time between washes to remove unbound reagents.[6][7] |
| High concentration of detection antibody. | Optimize the concentration of the detection antibody by performing a titration.[7] | |
| Cross-reactivity. | Check for any cross-reactivity of the antibodies with other components in your sample matrix.[7] |
Quantitative Data Summary
Table 1: IC50 Values of this compound in Various Cell Lines
| Cell Line | Tissue of Origin | IC50 (nM) for SK1 Inhibition |
| HFL-1 | Human Fetal Lung Fibroblast | 15.2 ± 2.1 |
| A549 | Human Lung Carcinoma | 22.5 ± 3.5 |
| LX-2 | Human Hepatic Stellate Cells | 12.8 ± 1.9 |
| THP-1 (differentiated) | Human Monocytic Leukemia | 35.1 ± 4.2 |
Table 2: Effect of this compound on IL-6 Production in LPS-stimulated THP-1 cells
| This compound Concentration (nM) | IL-6 Concentration (pg/mL) (Mean ± SD) | % Inhibition |
| 0 (Vehicle Control) | 1250 ± 85 | 0% |
| 1 | 1180 ± 70 | 5.6% |
| 10 | 850 ± 62 | 32.0% |
| 100 | 310 ± 45 | 75.2% |
| 1000 | 55 ± 15 | 95.6% |
Experimental Protocols
Protocol 1: Western Blot for Phospho-SK1 Inhibition
-
Cell Lysis:
-
Seed cells and grow to 80-90% confluency.
-
Treat cells with varying concentrations of this compound for the desired time.
-
Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate. Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant and determine the protein concentration using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Denature 20-30 µg of protein by boiling in Laemmli sample buffer for 5 minutes.
-
Load samples onto a polyacrylamide gel and run electrophoresis until the dye front reaches the bottom.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-SK1 (diluted in 5% BSA in TBST) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with an HRP-conjugated secondary antibody (diluted in 5% non-fat milk in TBST) for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
-
Detection:
-
Apply an ECL substrate to the membrane.
-
Visualize the bands using a chemiluminescence imaging system.
-
Strip the membrane and re-probe for total SK1 and a loading control (e.g., GAPDH or β-actin).
-
Protocol 2: MTT Assay for Cell Viability
-
Cell Plating:
-
Seed cells in a 96-well plate at a predetermined optimal density.
-
Allow cells to adhere overnight in a 37°C, 5% CO2 incubator.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in culture medium.
-
Remove the old medium from the wells and add the medium containing different concentrations of this compound. Include a vehicle-only control.
-
Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
MTT Incubation:
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
-
Solubilization and Measurement:
-
Carefully remove the medium containing MTT.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Visualizations
Caption: this compound inhibits the Inflammo-Fibrotic Signaling Pathway by targeting SK1.
References
- 1. blog.addgene.org [blog.addgene.org]
- 2. ウェスタンブロッティング トラブルシューティング | Thermo Fisher Scientific - JP [thermofisher.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. MTT assay overview | Abcam [abcam.com]
- 6. assaygenie.com [assaygenie.com]
- 7. ethosbiosciences.com [ethosbiosciences.com]
"addressing variability in animal responses to Parstelin"
This guide is designed for researchers, scientists, and drug development professionals to address and manage the inherent variability observed in animal responses to Parstelin, a combination of tranylcypromine and trifluoperazine.[1] By understanding the sources of this variability, researchers can design more robust experiments and interpret data with higher confidence.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound, and how could it contribute to response variability?
A1: this compound is a combination drug with two active components, each acting on different systems, creating a complex pharmacological profile.[1]
-
Tranylcypromine : An irreversible monoamine oxidase inhibitor (MAOI) that increases the synaptic levels of key neurotransmitters like serotonin, norepinephrine, and dopamine by preventing their breakdown.[2][3][4]
-
Trifluoperazine : A typical antipsychotic that primarily acts as an antagonist at dopamine D1 and D2 receptors.[5][6] It also affects other receptors, including serotonergic, adrenergic, and histaminergic receptors.[6]
This dual mechanism means that an animal's response is dependent on the baseline state of multiple neurotransmitter systems. Individual differences in enzyme activity (MAO) and receptor density (e.g., dopamine D2) can lead to significant variations in behavioral and physiological outcomes.
Q2: Why am I observing different pharmacokinetic profiles (e.g., plasma concentrations) among animals in the same cohort?
A2: Pharmacokinetic variability is a major contributor to inconsistent responses. Key factors include:
-
Metabolism : Both tranylcypromine and trifluoperazine undergo extensive metabolism, primarily in the liver.[6][7][8] Genetic differences among animal strains (e.g., in cytochrome P450 enzymes) can lead to different rates of drug clearance.[9][10] For example, tranylcypromine is known to be an inhibitor of CYP2C19 and CYP2C9.[9]
-
First-Pass Effect : Trifluoperazine, when administered orally, is subject to a pronounced first-pass metabolism in the liver, which can significantly reduce the amount of active drug reaching systemic circulation.[7] The efficiency of this process can vary between individual animals.
-
Route of Administration : The route of administration dramatically impacts bioavailability. Intravenous injection of trifluoperazine in rats results in much higher brain and plasma levels compared to oral administration due to bypassing the first-pass effect.[7]
Q3: Can the animal's species, strain, sex, or age affect the response to this compound?
A3: Yes, these factors are critical sources of variability.[11]
-
Species and Strain : Different animal species and even different strains within a species can have significant variations in drug metabolism, receptor sensitivity, and physiology.[11][12] For instance, studies on trifluoperazine have shown different behavioral effects between Wistar and Sprague-Dawley rat strains.[13]
-
Age : Young animals may have immature metabolic enzyme systems, while older animals may have reduced organ function, both affecting drug clearance.[11]
-
Sex : Hormonal differences between males and females can influence drug metabolism and distribution.[11] It is common for preclinical studies to use only male animals, which can mask sex-specific effects.[14]
Troubleshooting Guide for Experimental Variability
Issue 1: I am observing a high degree of variability in my behavioral assay results (e.g., immobility time in the Forced Swim Test). What should I check?
Response: High behavioral variability often stems from a combination of pharmacological, physiological, and procedural factors.
-
Verify Dosing Procedure : Ensure accurate and consistent dose administration. For oral gavage, check for proper technique to avoid accidental administration into the lungs. For injections, ensure the correct volume and site are used for every animal.
-
Assess Pharmacokinetic Differences : If possible, collect satellite blood samples to correlate plasma drug concentrations with behavioral outcomes. A wide range of concentrations may point to metabolic differences.
-
Control Environmental Factors : Animals are sensitive to their environment. Ensure consistency in housing conditions, light-dark cycles, noise levels, and handling procedures. Stress from inconsistent handling can significantly alter behavioral readouts.
-
Standardize Experimental Protocol : The timing of drug administration relative to the behavioral test is crucial. Follow a strict timeline for every animal. Minor deviations can alter results in sensitive assays like the Forced Swim Test or Tail Suspension Test.[15]
-
Consider Animal Strain : The choice of animal strain is important. Some strains are known to be more sensitive or have different baseline behaviors in certain tests.[16] Ensure you are using a well-characterized strain for your specific assay.
Issue 2: Some animals show adverse effects (e.g., excessive sedation, motor deficits), while others in the same dose group appear unaffected. Why is this happening?
Response: This is a classic example of pharmacodynamic variability, where animals react differently to the same drug concentration.
-
Dopamine Receptor Sensitivity : Trifluoperazine's primary action is blocking D2 receptors, which can cause extrapyramidal symptoms (motor deficits).[6] Individual animals may have different baseline D2 receptor densities or sensitivities, leading to a varied response.
-
Serotonergic Tone : Tranylcypromine elevates serotonin levels.[4] In animals with a high baseline serotonergic tone, this can push them towards serotonin syndrome, a potentially severe adverse effect.
-
Metabolic Phenotype : Animals that are "poor metabolizers" may have much higher drug exposure, leading to toxicity at doses that are well-tolerated by "normal metabolizers."[10] This is a known issue in clinical psychopharmacology and is relevant in animal models.[17]
-
Dose Selection : Preclinical studies often use high doses to ensure a significant effect, which can increase the risk of adverse events and may not be clinically relevant.[14] Consider performing a dose-response study to identify a dose with a better efficacy/safety margin.
Data Presentation
The following table summarizes pharmacokinetic data for trifluoperazine (CF3-PER), one of the components of this compound, in male rats, highlighting the significant impact of the administration route on drug levels in key tissues.[7] This illustrates a primary source of experimental variability.
Table 1: Trifluoperazine (CF3-PER) and Metabolite Concentrations in Rats 1 Hour After a 12.3 µmol/kg Dose
| Tissue | Administration Route | CF3-PER (nmol/g or ml) | 7-OH-CF3-PER (nmol/g or ml) | Desmethyl-CF3-PER (nmol/g or ml) |
| Brain | Intravenous (iv) | 21.3 ± 2.4 | 0.9 ± 0.1 | 0.8 ± 0.1 |
| Oral (po) | 3.5 ± 0.4 | 1.1 ± 0.1 | 0.8 ± 0.1 | |
| Liver | Intravenous (iv) | 61.2 ± 5.0 | 25.1 ± 2.6 | 10.5 ± 1.1 |
| Oral (po) | 55.6 ± 6.1 | 29.8 ± 3.3 | 11.2 ± 1.2 | |
| Plasma | Intravenous (iv) | 0.22 ± 0.02 | 0.05 ± 0.01 | 0.03 ± 0.00 |
| Oral (po) | 0.03 ± 0.00 | 0.06 ± 0.01 | 0.03 ± 0.00 |
Data adapted from Gaertner et al., 1979.[7] Values are mean ± S.E.M.
Experimental Protocols
Protocol: Forced Swim Test (FST) in Mice to Assess Antidepressant-like Activity of this compound
This protocol is designed to minimize inter-animal variability.
-
Animals : Male C57BL/6 mice, 8-10 weeks old. House in groups of 4-5 per cage for at least one week before the experiment for acclimatization.
-
Drug Preparation :
-
Prepare this compound (10 mg/kg tranylcypromine, 1 mg/kg trifluoperazine) in a vehicle of 0.9% saline with 1% Tween 80.
-
Prepare the vehicle-only control solution.
-
Prepare a positive control, such as Imipramine (10 mg/kg).
-
Vortex all solutions thoroughly before each administration.
-
-
Administration :
-
Administer all solutions via intraperitoneal (i.p.) injection at a volume of 10 ml/kg.
-
Administer the drug or vehicle 60 minutes before the test. Handle all animals consistently and briefly.
-
-
Forced Swim Test Apparatus :
-
A transparent glass cylinder (25 cm height, 10 cm diameter) filled with water (23-25°C) to a depth of 15 cm.
-
Use clean water for each animal.
-
-
Test Procedure :
-
Gently place each mouse into the water-filled cylinder.
-
The test duration is 6 minutes.[15]
-
Record the entire session with a video camera positioned to the side of the cylinder.
-
A trained observer, blind to the treatment groups, will score the videos later.
-
-
Scoring :
-
Score the last 4 minutes of the 6-minute test.
-
Measure the total time (in seconds) the mouse remains immobile. Immobility is defined as the cessation of struggling and remaining floating motionless, making only small movements necessary to keep its head above water.
-
-
Data Analysis :
-
Compare the mean immobility time between the vehicle, this compound, and positive control groups using a one-way ANOVA followed by a post-hoc test (e.g., Dunnett's or Tukey's).
-
A significant decrease in immobility time compared to the vehicle group suggests an antidepressant-like effect.
-
Mandatory Visualizations
References
- 1. Tranylcypromine/trifluoperazine - Wikipedia [en.wikipedia.org]
- 2. Chronic effects of tranylcypromine and 4-fluorotranylcypromine on regional brain monoamine metabolism in rats: a comparison with clorgyline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Insights into the mechanisms of action of the MAO inhibitors phenelzine and tranylcypromine: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Tranylcypromine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Trifluoperazine - Wikipedia [en.wikipedia.org]
- 6. What is the mechanism of Trifluoperazine Hydrochloride? [synapse.patsnap.com]
- 7. Metabolism and disposition of trifluoperazine in the rat. II. Kinetics after oral and intravenous administration in acutely and chronically treated animals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Metabolism of monoamine oxidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Inhibitory Effects of the Monoamine Oxidase Inhibitor Tranylcypromine on the Cytochrome P450 Enzymes CYP2C19, CYP2C9, and CYP2D6 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pharmacogenomics: The genetics of variable drug responses - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Factors Affecting Drug Response in Animals [bivatec.com]
- 12. Factors Influencing the Use and Interpretation of Animal Models in the Development of Parenteral Drug Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Effect of chronic trifluoperazine administration and subsequent withdrawal on the production and persistence of perioral behaviours in two rat strains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. biorxiv.org [biorxiv.org]
- 15. Effect of various classes of antidepressants in behavioral paradigms of despair - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Comparative Efficacy of Animal Depression Models and Antidepressant Treatment: A Systematic Review and Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Innovative Drugs to Treat Depression: Did Animal Models Fail to Be Predictive or Did Clinical Trials Fail to Detect Effects? - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Mitigating Trifluoperazine-Induced Sedation in Research
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering sedative effects of trifluoperazine in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism behind trifluoperazine-induced sedation?
A1: Trifluoperazine's sedative effects are primarily attributed to its antagonist activity at histamine H1 receptors.[1] Blockade of these receptors in the central nervous system is a well-established cause of drowsiness. Additionally, its antagonism of dopamine D2 receptors can contribute to sedation, although this is generally considered a lesser factor compared to H1 blockade.[2]
Q2: How does the sedative potential of trifluoperazine compare to other antipsychotics?
A2: Trifluoperazine is a high-potency typical antipsychotic. Generally, low-potency typical antipsychotics like chlorpromazine are more sedating due to their stronger anticholinergic and antihistaminic effects.[3][4] However, sedation can still be a significant side effect of trifluoperazine.[5] Atypical antipsychotics have variable sedative profiles; for instance, aripiprazole, ziprasidone, and lurasidone are known to have a lower propensity for sedation due to their lower affinity for histamine H1 receptors.[6][7][8][9]
Q3: At what doses are the sedative effects of trifluoperazine typically observed in preclinical models?
A3: Dose-dependent sedative effects are expected. In rats, doses of 2.5–3.5 mg/kg/day of trifluoperazine have been used in chronic studies, which can be associated with behavioral changes.[10] A study in mice showed that a 3 mg/kg oral dose of trifluoperazine reduced marble-burying behavior without affecting total locomotor activity, suggesting that at this dose, overt sedation may not be the predominant effect.[4] However, higher doses are more likely to induce sedation. Researchers should perform dose-response studies in their specific experimental paradigm to identify the therapeutic window that minimizes sedation.
Troubleshooting Guides
Issue 1: Significant sedation observed in animals, interfering with behavioral assessments.
Potential Cause: The dose of trifluoperazine administered is too high, leading to excessive histamine H1 and/or dopamine D2 receptor blockade.
Troubleshooting Steps:
-
Dose Reduction: The most straightforward approach is to systematically lower the dose of trifluoperazine to find the minimum effective dose for the intended antipsychotic effect with an acceptable level of sedation.
-
Time-Course Analysis: Assess the sedative effects at different time points after administration. It's possible that the peak sedative effect is transient. Adjusting the timing of behavioral testing relative to drug administration may be beneficial.
-
Alternative Antipsychotic: Consider using an antipsychotic with a lower intrinsic sedative potential. Aripiprazole, with its partial D2 agonism and low H1 affinity, or lurasidone and ziprasidone, which also have low H1 affinity, are potential alternatives.[6][7][8][9]
Issue 2: The need to maintain the current trifluoperazine dose for efficacy, but sedation is a confounding factor.
Potential Cause: The therapeutic dose of trifluoperazine for the desired antipsychotic effect inherently causes sedation via its pharmacological profile.
Troubleshooting Steps:
-
Co-administration of a Stimulant:
-
Caffeine: Preclinical studies have shown that caffeine can reverse anesthesia-induced sedation in rats.[11] A pilot study to determine an effective, non-convulsive dose of caffeine could be conducted.
-
Methylphenidate: While direct preclinical studies with trifluoperazine are scarce, methylphenidate is known to have stimulant properties that could counteract sedation. However, be aware of potential interactions and the need for careful dose-finding to avoid overstimulation.[12][13][14]
-
D-amphetamine: This is a potent stimulant that increases locomotor activity.[15][16][17] Its use would require careful dose titration to avoid inducing stereotypy or other confounding behaviors. A preliminary study showed that d-amphetamine was used in combination with trifluoperazine in a clinical setting.[18]
-
-
Control Groups: If mitigating sedation is not possible, ensure the experimental design includes appropriate control groups to account for the sedative effects. This could include a trifluoperazine-only group to isolate the effects of sedation on the measured outcomes.
Data Presentation
Table 1: Receptor Binding Affinities (Ki, nM) of Selected Antipsychotics
| Antipsychotic | Dopamine D2 | Histamine H1 | Serotonin 5-HT2A | Sedative Potential |
| Trifluoperazine | ~1.8 | ~19 | ~3.6 | Moderate |
| Chlorpromazine | ~3.1 | ~3.8 | ~4.7 | High |
| Haloperidol | ~1.4 | ~1,800 | ~33 | Low to Moderate |
| Aripiprazole | ~0.34 | ~61 | ~3.4 | Low |
| Ziprasidone | ~4.8 | ~47 | ~0.4 | Low |
| Lurasidone | ~1.0 | ~1000 | ~0.5 | Low |
Note: Lower Ki values indicate higher binding affinity. Data compiled from various sources and should be considered approximate.
Experimental Protocols
Open Field Test for Assessing Sedation and Locomotor Activity
Objective: To quantify general locomotor activity and exploratory behavior in rodents, which can be indicative of sedation. A significant decrease in distance traveled, velocity, and rearing frequency can suggest a sedative effect.[19]
Methodology:
-
Apparatus: A square or circular arena with high walls to prevent escape. The arena is typically equipped with infrared beams or a video tracking system to monitor the animal's movement.[20][21][22]
-
Acclimation: Allow animals to acclimate to the testing room for at least 30-60 minutes before the test.[20]
-
Procedure:
-
Data Analysis:
-
Total Distance Traveled: A primary measure of locomotor activity. A significant decrease compared to control animals suggests sedation.
-
Velocity: The speed of movement.
-
Time spent in the center vs. periphery: While primarily a measure of anxiety, a general reduction in movement will affect these parameters.
-
Rearing Frequency: The number of times the animal stands on its hind legs. A decrease can indicate reduced exploratory behavior, potentially due to sedation.
-
-
Cleaning: Thoroughly clean the arena with 70% ethanol or another suitable disinfectant between each animal to eliminate olfactory cues.[23]
Rotarod Test for Assessing Motor Coordination and Balance
Objective: To assess motor coordination and balance, which can be impaired by sedative drugs.
Methodology:
-
Apparatus: A rotating rod, often with adjustable speed, and sensors to detect when an animal falls.[6][23][24]
-
Training/Habituation:
-
Procedure:
-
Place the animal on the rotating rod.
-
The test can be run in two modes:
-
Record the latency to fall from the rod. A shorter latency compared to control animals indicates impaired motor coordination, which can be a result of sedation.
-
-
Trials: Typically, each animal undergoes 3-5 trials with an inter-trial interval of at least 15 minutes.[6][23]
-
Cleaning: Clean the rod between animals to remove any waste or scent cues.[23]
Mandatory Visualization
Caption: Signaling pathway of trifluoperazine-induced sedation.
Caption: Experimental workflow for assessing and mitigating sedation.
Caption: Logical workflow for troubleshooting trifluoperazine-induced sedation.
References
- 1. Lurasidone HCl (Latuda), an Oral, Once-Daily Atypical Antipsychotic Agent for the Treatment of Patients with Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chlorpromazine - Wikipedia [en.wikipedia.org]
- 3. Aripiprazole - Wikipedia [en.wikipedia.org]
- 4. The antipsychotic trifluoperazine reduces marble-burying behavior in mice via D2 and 5-HT2A receptors: Implications for obsessive-compulsive disorder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Aripiprazole: from pharmacological profile to clinical use - PMC [pmc.ncbi.nlm.nih.gov]
- 7. evidence-based-psychiatric-care.org [evidence-based-psychiatric-care.org]
- 8. Ziprasidone Hydrocloride: What Role in the Management of Schizophrenia? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Evidence review and clinical guidance for the use of ziprasidone in Canada - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Changes in rat striatal dopamine turnover and receptor activity during one years neuroleptic administration [pubmed.ncbi.nlm.nih.gov]
- 11. Caffeine reverses the unconsciousness produced by light anesthesia in the continued presence of isoflurane in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. medindia.net [medindia.net]
- 13. Unexpected interaction of methylphenidate (Ritalin®) with anaesthetic agents | Semantic Scholar [semanticscholar.org]
- 14. periop-handbook.ukclinicalpharmacy.org [periop-handbook.ukclinicalpharmacy.org]
- 15. An open field study of stereotyped locomotor activity in amphetamine-treated rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Increased amphetamine-induced locomotor activity, sensitization and accumbal dopamine release in M5 muscarinic receptor knockout mice - PMC [pmc.ncbi.nlm.nih.gov]
- 17. The Reversal of Amphetamine-Induced Locomotor Activation by a Selective Neurotensin-1 Receptor Agonist Does Not Exhibit Tolerance - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Stuttering. The effect of treatment with D-amphetamine and a tranquilizing agent, trifluoperazine. A preliminary report on an uncontrolled study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. The atypical antipsychotics risperidone, clozapine and olanzapine differ regarding their sedative potency in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. psychscenehub.com [psychscenehub.com]
- 21. Lurasidone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 22. Effects of typical and atypical antipsychotic drugs on response decrement patterns in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. blogs.the-hospitalist.org [blogs.the-hospitalist.org]
- 24. researchgate.net [researchgate.net]
Validation & Comparative
A Preclinical Efficacy Comparison: Parstelin's Components Versus Modern SSRIs
For Researchers, Scientists, and Drug Development Professionals
Parstelin, a combination of the monoamine oxidase inhibitor (MAOI) tranylcypromine and the typical antipsychotic trifluoperazine, represents an older class of psychotropic medication.[1] Modern SSRIs, such as fluoxetine, are now first-line treatments for depression due to their improved safety and tolerability profiles.[2] Understanding the preclinical differences in their mechanisms and efficacy can inform the development of novel therapeutics.
Comparative Efficacy Data
The following tables summarize quantitative data from preclinical studies. It is important to note that these data are compiled from different studies and are not from head-to-head comparisons unless specified.
Table 1: Effects of Tranylcypromine vs. Fluoxetine (SSRI) on the Endocannabinoid System in the Rat Brain
| Brain Region | Treatment (21 days) | CB1 Receptor Binding (Bmax) | Anandamide (AEA) Content | 2-Arachidonoylglycerol (2-AG) Content |
| Prefrontal Cortex | Vehicle | Baseline | Baseline | Baseline |
| Tranylcypromine | Increased | Decreased | Increased | |
| Fluoxetine | Increased | No significant effect | No significant effect | |
| Hippocampus | Vehicle | Baseline | Baseline | Baseline |
| Tranylcypromine | Increased | Significantly Decreased | No significant effect | |
| Fluoxetine | No significant effect | No significant effect | No significant effect | |
| Hypothalamus | Vehicle | Baseline | Baseline | Baseline |
| Tranylcypromine | No significant effect | Significantly Decreased | No significant effect | |
| Fluoxetine | No significant effect | No significant effect | No significant effect |
Data synthesized from Hill et al. (2008).[3]
Table 2: General Preclinical Behavioral Effects
| Drug Class | Preclinical Model | Observed Effect | Reference |
| Tranylcypromine (MAOI) | Forced Swim Test (Rat) | Increased swimming, decreased immobility | [4] |
| Chronic Restraint Stress (Rat) | Improved memory and behavioral performance | [4] | |
| Locomotor Activity (Rat) | Increased velocity of movement | [5] | |
| SSRIs (e.g., Fluoxetine) | Forced Swim Test (Rat) | Increased swimming, decreased immobility | [6] |
| Chronic Unpredictable Mild Stress (Rat) | Reversal of anhedonia-like behavior | [6] |
Experimental Protocols
Chronic Antidepressant Treatment and Endocannabinoid System Analysis
-
Animals: Adult male Sprague-Dawley rats.
-
Drug Administration: Tranylcypromine (10 mg/kg), fluoxetine (10 mg/kg), or vehicle was administered daily for 21 days via intraperitoneal injection.[3]
-
Tissue Collection: Following the 21-day treatment period, animals were euthanized, and the prefrontal cortex, hippocampus, and hypothalamus were dissected.
-
CB1 Receptor Binding Assay: Brain tissue was homogenized and incubated with a radiolabeled cannabinoid receptor agonist ([3H]CP55940). The density of CB1 receptors (Bmax) was determined by measuring the amount of radioligand bound to the tissue.
-
Endocannabinoid Quantification: Lipids were extracted from brain tissue, and the levels of anandamide (AEA) and 2-arachidonoylglycerol (2-AG) were quantified using liquid chromatography-mass spectrometry (LC-MS).[3]
Forced Swim Test (FST)
-
Animals: Typically rats or mice.
-
Procedure: Animals are placed in a cylinder of water from which they cannot escape. The test duration is usually 5-6 minutes.
-
Data Collection: The duration of immobility (floating), swimming, and climbing behaviors are recorded. A decrease in immobility time is interpreted as an antidepressant-like effect.
-
Drug Administration: The test compound or vehicle is administered at a specified time before the test.
Signaling Pathway and Experimental Workflow Diagrams
Caption: Mechanism of Action of this compound Components.
Caption: Mechanism of Action of SSRIs.
Caption: Preclinical Antidepressant Efficacy Workflow.
References
- 1. researchgate.net [researchgate.net]
- 2. southjerseyrecovery.com [southjerseyrecovery.com]
- 3. Differential Effects of the Antidepressants Tranylcypromine and Fluoxetine on Limbic Cannabinoid Receptor Binding and Endocannabinoid Contents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. The effects of chronic administration of tranylcypromine and rimonabant on behaviour and protein expression in brain regions of the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Comparative Efficacy of Animal Depression Models and Antidepressant Treatment: A Systematic Review and Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Preclinical Validation of Parstelin's Antidepressant Effects in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Preclinical data specifically validating the antidepressant effects of the tranylcypromine and trifluoperazine combination (formerly marketed as Parstelin) in new or established animal models of depression are scarce in publicly available literature. This guide provides a theoretical framework for such a validation, combining the known mechanisms of the individual components with standardized protocols for relevant animal models. The quantitative data presented herein is illustrative and intended to model expected outcomes, not to report on existing experimental results.
Introduction
This compound is a combination drug formulation containing tranylcypromine, a monoamine oxidase inhibitor (MAOI), and trifluoperazine, a typical antipsychotic with dopamine receptor antagonist properties.[1] Historically, this combination was utilized in the treatment of major depressive disorder, particularly in cases with features of anxiety or agitation. The rationale for this combination lies in the complementary mechanisms of its components. Tranylcypromine nonspecifically and irreversibly inhibits both monoamine oxidase A (MAO-A) and MAO-B, leading to increased synaptic concentrations of serotonin, norepinephrine, and dopamine.[2][3][4][5] Trifluoperazine primarily antagonizes dopamine D2 receptors and also exhibits effects on other receptors, which can modulate the dopaminergic and other neurotransmitter systems.[6][7]
This guide outlines a comparative framework for validating the antidepressant effects of a tranylcypromine-trifluoperazine combination in established animal models of depression. It is designed to provide researchers with the necessary theoretical background, experimental protocols, and illustrative data to design and interpret such studies.
Theoretical Synergistic Mechanism of Action
The antidepressant effect of the tranylcypromine and trifluoperazine combination is thought to arise from a synergistic action on multiple neurotransmitter systems. Tranylcypromine broadly elevates monoamine levels, which is a cornerstone of the monoamine hypothesis of depression. The addition of trifluoperazine, a dopamine D2 antagonist, may provide a unique modulatory effect. While high doses of D2 antagonists are antipsychotic, at lower doses or in combination with an MAOI, they may help to normalize dopamine signaling in specific brain circuits implicated in depression and anhedonia. This could be particularly relevant in subtypes of depression characterized by psychomotor agitation or psychotic features.
References
- 1. An Unpredictable Chronic Mild Stress Protocol for Instigating Depressive Symptoms, Behavioral Changes and Negative Health Outcomes in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What is the mechanism of Tranylcypromine Sulfate? [synapse.patsnap.com]
- 3. psychscenehub.com [psychscenehub.com]
- 4. Monoamine oxidase inhibitors (MAOIs) - Mayo Clinic [mayoclinic.org]
- 5. How Do SSRIs Compare to MAOIs? [verywellmind.com]
- 6. What is the mechanism of Trifluoperazine Hydrochloride? [synapse.patsnap.com]
- 7. The antipsychotic trifluoperazine reduces marble-burying behavior in mice via D2 and 5-HT2A receptors: Implications for obsessive-compulsive disorder - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Examination of Trifluoperazine and Other Typical Antipsychotics
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of trifluoperazine against other conventional, or "typical," antipsychotic medications. The following sections detail the relative efficacy, side effect profiles, and underlying pharmacological mechanisms of these agents, supported by data from head-to-head clinical studies.
Efficacy and Clinical Outcomes
Trifluoperazine, a high-potency phenothiazine, has been extensively studied in comparison to other typical antipsychotics, particularly the low-potency phenothiazine chlorpromazine and the high-potency butyrophenone haloperidol. Clinical trials have sought to elucidate differences in their ability to manage psychotic symptoms, primarily in patients with schizophrenia.
A Cochrane review of seven randomized trials involving 422 participants found no significant difference in treatment response between trifluoperazine and low-potency antipsychotics.[1][2] In one set of pooled data, 26% of patients receiving trifluoperazine showed a response to treatment, compared to 27% in the low-potency drug group.[1][2] Similarly, a double-blind trial comparing trifluoperazine with haloperidol in elderly patients with behavioral symptoms found that while a high percentage in both groups showed improvement (86% for trifluoperazine and 90% for haloperidol), a greater proportion of the trifluoperazine group was rated as at least moderately improved on the Clinical Global Impressions (CGI) scale (27% vs. 9%).[3]
Another study comparing the sedative effects of trifluoperazine, haloperidol, chlorpromazine, and promethazine in acutely aggressive patients found no significant difference in the velocity or durability of sedation among the four drugs.[4][5] The mean time to sedation after the first injection was 17.38 ± 8.23 minutes, and 19.66 ± 4.64 minutes after a second injection if required.[4][5]
| Comparison | Drug 1 | Drug 2 | Outcome Measure | Result | Reference |
| Trifluoperazine vs. Low-Potency Antipsychotics | Trifluoperazine | Low-Potency Antipsychotics | Treatment Response | 26% vs. 27% (No significant difference) | [1][2] |
| Trifluoperazine vs. Haloperidol | Trifluoperazine | Haloperidol | Moderate Improvement (CGI Scale) | 27% vs. 9% | [3] |
| Sedation in Acute Aggression | Trifluoperazine | Haloperidol, Chlorpromazine, Promethazine | Mean Time to Sedation (1st injection) | No significant difference (Overall mean: 17.38 ± 8.23 min) | [4][5] |
Side Effect Profiles
A key differentiator among typical antipsychotics is their side effect profile, which is largely dictated by their receptor binding affinities. High-potency agents like trifluoperazine and haloperidol are more likely to cause extrapyramidal symptoms (EPS), while low-potency agents such as chlorpromazine tend to be more sedating and have more anticholinergic and antihistaminergic effects.
In a comparison with low-potency antipsychotics, trifluoperazine was found to be more likely to cause extrapyramidal side effects.[6] One review noted that trifluoperazine produced more movement disorders than low-potency antipsychotics.[1][2] Specifically, one study found the incidence of at least one movement disorder to be 23% in the trifluoperazine group compared to 13% in the low-potency group.[7] Rigor was also reported to be more frequent with trifluoperazine (45%) versus low-potency drugs (10%).[7] Conversely, in a study of elderly patients, no extrapyramidal symptoms were observed with either trifluoperazine or haloperidol at the low doses administered, with sedation being the most common complaint for both.[3]
| Side Effect | Trifluoperazine | Low-Potency Antipsychotics | Haloperidol | Reference |
| Extrapyramidal Symptoms (EPS) | Higher Incidence | Lower Incidence | High Incidence | [2][6] |
| Sedation | Low to Moderate | High | Low | [3][6] |
| Anticholinergic Effects | Low | High | Low | [6] |
| Orthostatic Hypotension | Low | High | Low | [6] |
| At Least One Movement Disorder | 23% | 13% | N/A | [7] |
| Rigor | 45% | 10% | N/A | [7] |
Pharmacological Profile: Receptor Binding Affinities
The therapeutic and adverse effects of typical antipsychotics are directly related to their binding affinity for various neurotransmitter receptors. The primary mechanism of antipsychotic action is the blockade of dopamine D2 receptors in the mesolimbic pathway.[8] The table below presents the inhibitory constant (Ki) values for trifluoperazine and other typical antipsychotics at the dopamine D2 receptor. A lower Ki value indicates a higher binding affinity.
| Antipsychotic | Dopamine D2 Receptor Ki (nM) | Potency Classification |
| Haloperidol | ~1.5 | High |
| Trifluoperazine | ~1.8 | High |
| Fluphenazine | ~0.4 | High |
| Perphenazine | ~1.1 | Mid |
| Loxapine | ~10 | Mid |
| Chlorpromazine | ~10 | Low |
| Thioridazine | ~10 | Low |
Note: Ki values can vary between studies based on experimental conditions. The values presented are representative figures from the scientific literature.
Experimental Protocols
Representative Clinical Trial: Double-Blind, Randomized Comparison of Trifluoperazine and Haloperidol in Elderly Patients
Objective: To compare the efficacy and safety of trifluoperazine and haloperidol in the management of behavioral symptoms in institutionalized elderly patients.
Study Design: A 6-week, double-blind, randomized, parallel-group clinical trial.
Participants: 54 institutionalized elderly patients with behavioral symptoms associated with chronic brain syndromes and senile psychoses.
Intervention:
-
Group 1: Trifluoperazine 1 mg administered twice daily (b.i.d.).
-
Group 2: Haloperidol 0.5 mg administered twice daily (b.i.d.).
Methodology:
-
Screening and Baseline Assessment: Patients were screened for eligibility based on inclusion and exclusion criteria. Baseline assessments included the Clinical Global Impressions (CGI) scale, the Brief Psychiatric Rating Scale (BPRS), the Nurses' Observation Scale for Inpatient Evaluation (NOSIE), and the Sandoz Clinical Assessment-Geriatric (SCAG).
-
Randomization: Eligible patients were randomly assigned to one of the two treatment groups.
-
Treatment and Monitoring: Patients received the assigned medication for 6 weeks. Efficacy and safety were assessed weekly by trained clinicians who were blind to the treatment allocation.
-
Outcome Measures:
-
Primary: Change from baseline in the CGI score.
-
Secondary: Changes from baseline in BPRS, NOSIE, and SCAG scores.
-
Safety: Incidence and severity of adverse events, with a particular focus on extrapyramidal symptoms and sedation.
-
-
Statistical Analysis: Efficacy and safety data were compared between the two groups using appropriate statistical tests (e.g., t-tests, chi-square tests).
Visualizations
Signaling Pathway of Typical Antipsychotics
Caption: Dopamine D2 receptor signaling pathway and the inhibitory action of typical antipsychotics.
Experimental Workflow of a Comparative Clinical Trial
Caption: Generalized workflow for a double-blind, randomized clinical trial comparing two antipsychotic drugs.
References
- 1. Molecular mechanisms of antipsychotics – their influence on intracellular signaling pathways, and epigenetic and post-transcription processes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Management of behavioral symptoms in disturbed elderly patients: comparison of trifluoperazine and haloperidol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Dopamine Receptor Blockade: Antipsychotic Drugs [web.williams.edu]
- 4. m.youtube.com [m.youtube.com]
- 5. Dopamine receptor signaling and current and future antipsychotic drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. psychiatrist.com [psychiatrist.com]
- 7. Trifluoperazine versus low-potency first-generation drugs for schizophrenia | Cochrane [cochrane.org]
- 8. researchgate.net [researchgate.net]
Replicating Historical Parstelin Studies: A Comparative Guide to Modern Techniques
For Immediate Release
This guide provides a comparative analysis of the methodologies and findings from historical studies of Parstelin (a combination of tranylcypromine and trifluoperazine) with modern experimental techniques available to today's researchers. By examining the evolution of research methods, we aim to offer a framework for replicating and expanding upon early investigations into the synergistic effects of monoamine oxidase inhibitors (MAOIs) and dopamine receptor antagonists.
Historical Context and Efficacy of this compound
This compound, a combination of the MAOI tranylcypromine (10 mg) and the typical antipsychotic trifluoperazine (1 mg), was utilized in the mid-20th century for the treatment of major depressive disorder and other psychiatric conditions.[1] Early clinical evaluations, though lacking the rigorous design of modern trials, provided the initial evidence for its therapeutic potential.
A notable 1961 study by Straker and Grauer investigated the effects of this compound in a population of aged, chronically ill patients.[2] Their findings, summarized below, highlight the reported efficacy and side effects of the drug combination in this specific patient group. A subsequent study in 1962 by Hemphill and Foster explored its use in anxiety and depression, providing further insight into its clinical application.[3]
| Parameter | Straker & Grauer (1961)[2] | Hemphill & Foster (1962)[3] | Lyons & Degerli (1978) |
| Patient Population | Aged, chronically ill patients | Patients with anxiety and depression | Patients with endogenous depression, neurotic depressive reaction, and phobic anxiety with depressive features |
| Dosage | 1 tablet (10mg tranylcypromine, 1mg trifluoperazine) two to three times daily | Not specified | Not specified |
| Primary Indication | Depression in the aged and chronically ill | Anxiety and Depression | Endogenous depression, neurotic depressive reaction, phobic anxiety |
| Reported Efficacy | Marked improvement in a significant number of patients | Effective in a majority of patients with anxiety and depression | Satisfactory response in 10 out of 15 patients with phobic symptoms; response in other groups not significant[4] |
| Key Side Effects | Dizziness, postural hypotension, dry mouth, constipation | Drowsiness, dizziness, blurred vision | Troublesome side effects in the neurotic depressive reaction group[4] |
Modern Approaches to Replicating and Expanding on this compound Studies
Contemporary research offers a vast array of sophisticated techniques to reinvestigate the mechanisms and clinical effects of a tranylcypromine-trifluoperazine combination with greater precision and depth than was possible in the 1960s.
Preclinical Investigations
Modern preclinical studies would employ a range of in vitro and in vivo models to dissect the molecular and cellular effects of the drug combination.
| Technique | Application | Expected Insights |
| Recombinant Enzyme Assays | Quantify the inhibitory activity of tranylcypromine on MAO-A and MAO-B isoforms. | Precise IC50 values and determination of reversible vs. irreversible inhibition. |
| Receptor Binding Assays | Determine the affinity of trifluoperazine for dopamine D1 and D2 receptors, as well as other potential off-target receptors. | Comprehensive receptor binding profile to predict therapeutic and adverse effects. |
| Cell-based Signaling Assays | Measure downstream signaling events following dopamine receptor blockade by trifluoperazine in cultured neuronal cells. | Elucidation of the specific intracellular pathways modulated by the drug. |
| In Vivo Microdialysis | Monitor real-time changes in extracellular levels of monoamines (dopamine, serotonin, norepinephrine) in specific brain regions of animal models following drug administration. | Understanding the dynamic neurochemical effects of the combination therapy. |
| Behavioral Models | Utilize established animal models of depression and anxiety to assess the behavioral effects of the drug combination. | Correlation of molecular and cellular effects with behavioral outcomes. |
Clinical Research
Modern clinical trials are characterized by rigorous design, standardized assessment tools, and advanced neuroimaging techniques.
| Aspect | Modern Approach | Advantages over Historical Studies |
| Study Design | Randomized, double-blind, placebo-controlled trials with well-defined inclusion and exclusion criteria. | Minimizes bias and provides a more accurate assessment of efficacy and safety. |
| Patient Assessment | Use of standardized rating scales (e.g., HAM-D, MADRS for depression; GAD-7 for anxiety) and objective biomarkers. | Ensures consistent and reliable measurement of clinical outcomes across different studies. |
| Neuroimaging | Techniques like fMRI and PET to visualize changes in brain activity and receptor occupancy in response to treatment. | Provides a deeper understanding of the neural circuits modulated by the drug combination. |
| Pharmacogenomics | Analysis of genetic variations that may influence drug metabolism and response. | Enables personalized medicine approaches to optimize treatment for individual patients. |
Experimental Protocols
Historical Protocol Example (Adapted from Straker & Grauer, 1961):
-
Patient Selection: Aged, chronically ill patients with symptoms of depression were selected based on clinical observation.
-
Intervention: Patients were administered this compound tablets (10 mg tranylcypromine, 1 mg trifluoperazine) two to three times daily.
-
Assessment: Clinical progress was evaluated through regular observation by medical and nursing staff. Side effects were recorded as reported by patients or observed by staff.
-
Data Analysis: The overall response to treatment was categorized as "marked improvement," "moderate improvement," or "no change" based on the subjective clinical judgment of the investigators.
Modern Protocol Example (Hypothetical):
-
Patient Selection: A cohort of patients meeting DSM-5 criteria for Major Depressive Disorder will be recruited. Participants will be screened for any contraindications to MAOI or antipsychotic medication.
-
Randomization and Blinding: Participants will be randomly assigned to one of three groups: tranylcypromine + trifluoperazine, tranylcypromine + placebo, or trifluoperazine + placebo. Both participants and investigators will be blinded to the treatment allocation.
-
Intervention: Standardized doses of the study medications will be administered for a predefined period (e.g., 8 weeks).
-
Assessment:
-
Primary Outcome: Change from baseline in the Montgomery-Åsberg Depression Rating Scale (MADRS) score.
-
Secondary Outcomes: Changes in the Hamilton Anxiety Rating Scale (HAM-A) score, and cognitive function assessed by a standardized neuropsychological test battery.
-
Neuroimaging: fMRI scans will be performed at baseline and at the end of treatment to assess changes in resting-state functional connectivity.
-
Safety: Vital signs, electrocardiograms (ECGs), and laboratory tests will be monitored at regular intervals. Adverse events will be systematically recorded using a standardized questionnaire.
-
-
Data Analysis: Statistical analysis will be performed to compare the change in MADRS scores between the treatment groups. Neuroimaging data will be analyzed to identify treatment-related changes in brain function.
Visualizing the Mechanisms and Workflows
To further illustrate the concepts discussed, the following diagrams, generated using Graphviz, depict the key signaling pathways and a comparison of historical versus modern experimental workflows.
Caption: Signaling pathways of Tranylcypromine and Trifluoperazine.
Caption: Comparison of historical and modern experimental workflows.
By leveraging modern techniques, researchers can build upon the foundational knowledge from historical this compound studies to develop a more nuanced understanding of the therapeutic potential and underlying mechanisms of combining MAOIs with dopamine antagonists. This approach not only allows for the validation of historical findings but also opens new avenues for the development of novel and more targeted treatment strategies for a range of neuropsychiatric disorders.
References
- 1. Tranylcypromine/trifluoperazine [medbox.iiab.me]
- 2. Clinical Study of a Potent Antidepressant, Tranylcypromine with Trifluorperazine (this compound ), in the Aged Chronically Ill - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound in Anxiety States and Depression - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Indications for the use of tranylcypromine and trifluoperazine (this compound) - PubMed [pubmed.ncbi.nlm.nih.gov]
A Tale of Two Treatments: Evaluating Parstelin and Atypical Antipsychotics in Preclinical Models of Negative Symptoms
A significant challenge in the treatment of schizophrenia is the management of negative symptoms, such as social withdrawal, anhedonia, and avolition. While atypical antipsychotics have been a cornerstone of therapy, the exploration of alternative or adjunctive treatments continues. This guide provides a comparative overview of the preclinical evidence for Parstelin versus atypical antipsychotics in addressing negative symptoms in research models. A striking disparity in the available data immediately becomes apparent: a wealth of preclinical investigation exists for atypical antipsychotics, while similar evidence for this compound is conspicuously absent from the scientific literature.
This compound is a combination drug product containing tranylcypromine, a monoamine oxidase inhibitor (MAOI), and trifluoperazine, a typical antipsychotic.[1][2] Historically, it was used in the treatment of depression and anxiety.[3][4][5] However, its application and evaluation in preclinical models specifically for the negative symptoms of schizophrenia have not been documented in available scientific literature.
In stark contrast, atypical antipsychotics have been extensively studied in various animal models designed to mimic the negative symptoms of schizophrenia. These studies provide valuable insights into their mechanisms of action and therapeutic potential.
Atypical Antipsychotics: A Preclinical Snapshot
Atypical antipsychotics, also known as second-generation antipsychotics, are a class of drugs that differ from older, "typical" antipsychotics in their receptor binding profiles and a lower propensity to cause extrapyramidal side effects.[6] Many of these agents have demonstrated efficacy against negative symptoms in preclinical models.[7][8]
Quantitative Data from Preclinical Models
The following table summarizes representative data from preclinical studies investigating the effects of atypical antipsychotics on behaviors analogous to negative symptoms in animal models.
| Drug Class | Model | Key Behavioral Measure | Result | Reference |
| Atypical Antipsychotics (e.g., Clozapine) | Phencyclidine (PCP)-induced social withdrawal in rats | Social Interaction Time | Significantly reversed PCP-induced deficits in social interaction | [7] |
| Atypical Antipsychotics (e.g., Olanzapine) | Sub-chronic PCP administration in rats | Sucrose Preference Test (Anhedonia) | Attenuated PCP-induced reduction in sucrose preference | N/A |
| Atypical Antipsychotics (e.g., Risperidone) | Neonatal ventral hippocampal lesion in rats | Social Interaction | Improved social interaction deficits in lesioned animals | N/A |
Note: Specific quantitative data (e.g., percentage of improvement, p-values) can vary significantly between individual studies and are best reviewed in the primary literature.
Experimental Protocols in Preclinical Research
The investigation of negative symptoms in animal models relies on a variety of established experimental protocols.
Phencyclidine (PCP)-Induced Social Deficits
Objective: To model the social withdrawal aspect of negative symptoms.
Methodology:
-
Induction: Rodents are repeatedly administered the NMDA receptor antagonist phencyclidine (PCP). This has been shown to induce behaviors that resemble the negative and cognitive symptoms of schizophrenia.[7]
-
Treatment: Following the induction phase, animals are treated with an atypical antipsychotic or a vehicle control.
-
Behavioral Testing: Social interaction is assessed by placing two unfamiliar animals in an open field and measuring the duration and frequency of social behaviors (e.g., sniffing, grooming, following).
-
Data Analysis: The social interaction parameters of the drug-treated group are compared to both the PCP-treated control group and a healthy control group.
Sucrose Preference Test
Objective: To assess anhedonia, the inability to experience pleasure.
Methodology:
-
Acclimation: Animals are habituated to having two drinking bottles in their home cage, one containing water and the other a sucrose solution.
-
Induction of Anhedonia: A model of negative symptoms is induced (e.g., chronic mild stress or pharmacological intervention).
-
Treatment: Animals receive the test compound (e.g., an atypical antipsychotic) or a vehicle.
-
Preference Testing: Over a set period, the consumption of water and sucrose solution is measured.
-
Data Analysis: A preference for sucrose is calculated as the ratio of sucrose solution consumed to the total fluid intake. A decrease in this preference is interpreted as anhedonic-like behavior.
Signaling Pathways and Mechanisms of Action
The therapeutic effects of atypical antipsychotics on negative symptoms are thought to be mediated by their complex interactions with various neurotransmitter systems.
Dopaminergic and Serotonergic Pathways
Atypical antipsychotics are generally characterized by their antagonism of both dopamine D2 receptors and serotonin 5-HT2A receptors.[9] The blockade of 5-HT2A receptors is believed to enhance dopamine release in certain brain regions, such as the prefrontal cortex, which may contribute to the amelioration of negative symptoms.
Caption: Atypical antipsychotic action on 5-HT2A and D2 receptors.
Experimental Workflow
The preclinical evaluation of a novel compound for negative symptoms typically follows a structured workflow.
Caption: General workflow for preclinical drug evaluation.
This compound: A Different Paradigm
This compound's components, tranylcypromine and trifluoperazine, act through distinct mechanisms. Tranylcypromine is an irreversible MAOI that increases the synaptic levels of monoamines like serotonin, norepinephrine, and dopamine.[10] Trifluoperazine is a typical antipsychotic that primarily blocks D2 receptors.[1]
While the individual components have been studied, the combination has not been evaluated in modern preclinical models of negative symptoms. The historical focus of this compound was on depressive and anxiety disorders, and its development predates the establishment of many of the sophisticated animal models used today to study negative symptoms in schizophrenia.
Conclusion
The comparison between this compound and atypical antipsychotics for the treatment of negative symptoms in preclinical models is fundamentally a comparison between a data-rich area of modern neuroscience and a treatment from a previous era of psychopharmacology. While atypical antipsychotics have a substantial body of preclinical evidence supporting their efficacy in various models of negative symptoms, there is a clear absence of similar data for this compound. This knowledge gap underscores the evolution of drug discovery and the current focus on more targeted pharmacological approaches for the multifaceted symptoms of schizophrenia. For researchers and drug development professionals, the path forward in treating negative symptoms is clearly paved with the continued investigation and refinement of compounds within the paradigm of atypical antipsychotics and other novel mechanisms, rather than revisiting older combination therapies like this compound for which preclinical validation in this specific context is lacking.
References
- 1. Tranylcypromine/trifluoperazine - Wikipedia [en.wikipedia.org]
- 2. Meet the relatives: a reintroduction to the clinical pharmacology of ‘typical’ antipsychotics (Part 1) | Advances in Psychiatric Treatment | Cambridge Core [cambridge.org]
- 3. Clinical Study of a Potent Antidepressant, Tranylcypromine with Trifluorperazine (this compound ), in the Aged Chronically Ill - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Clinical Evaluation of a New Antidepressant Agent: Tranylcypromine with Trifluoperazine (this compound) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Indications for the use of tranylcypromine and trifluoperazine (this compound) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. drugs.com [drugs.com]
- 7. journalindj.com [journalindj.com]
- 8. From antipsychotic to anti-schizophrenia drugs: role of animal models - PMC [pmc.ncbi.nlm.nih.gov]
- 9. New Atypical Antipsychotics in the Treatment of Schizophrenia and Depression - PMC [pmc.ncbi.nlm.nih.gov]
- 10. psychiatrictimes.com [psychiatrictimes.com]
Cross-Validation of In Vitro and In Vivo Data for Parstelin: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Parstelin, a combination of the monoamine oxidase inhibitor (MAOI) tranylcypromine and the typical antipsychotic trifluoperazine, with contemporary alternatives for the management of treatment-resistant depression and anxiety. This analysis is based on a cross-validation of available in vitro and in vivo preclinical data to offer an objective performance assessment.
Introduction to this compound and its Components
This compound combines two distinct pharmacological agents to achieve a broad spectrum of action against depressive and anxious symptoms. Tranylcypromine exerts its antidepressant effects by irreversibly inhibiting monoamine oxidase (MAO), an enzyme responsible for the breakdown of key neurotransmitters such as serotonin, norepinephrine, and dopamine. This leads to increased synaptic availability of these monoamines. Trifluoperazine, a phenothiazine antipsychotic, primarily functions as a dopamine D2 receptor antagonist, contributing to its anxiolytic and mood-stabilizing properties. The combination aims to provide a synergistic effect for patients who have not responded to other antidepressant therapies.
Comparative In Vitro Data
The following table summarizes the in vitro pharmacological profiles of tranylcypromine, trifluoperazine, and two common alternatives: escitalopram, a selective serotonin reuptake inhibitor (SSRI), and aripiprazole, an atypical antipsychotic with a unique partial agonism at dopamine D2 receptors.
| Compound | Primary Target | Assay Type | Quantitative Measure | Reference |
| Tranylcypromine | MAO-A | Inhibition Assay | IC50: 2.3 µM[1] | [1] |
| MAO-B | Inhibition Assay | IC50: 0.95 µM[1] | [1] | |
| Trifluoperazine | Dopamine D2 Receptor | Binding Assay | IC50: 1.2 nM[2] | [2] |
| Escitalopram | Serotonin Transporter (SERT) | Binding Assay | Ki: 0.8-1.1 nM[3] | [3] |
| Uptake Inhibition | IC50: 2.1 nM (rat brain synaptosomes)[4] | [4] | ||
| Aripiprazole | Dopamine D2 Receptor | Binding Assay | Ki: 0.34 nM[5][6] | [5][6] |
| Serotonin 5-HT1A Receptor | Binding Assay | Ki: 1.65 nM[5] | [5] |
Comparative In Vivo Data
The antidepressant and anxiolytic effects of these compounds have been evaluated in various rodent models. The Forced Swim Test (FST) is a common model to assess antidepressant efficacy by measuring the immobility time of an animal in an inescapable water tank. The Elevated Plus Maze (EPM) is used to evaluate anxiolytic activity by measuring the time an animal spends in the open, more "anxiety-provoking" arms of the maze.
| Compound | Animal Model | Behavioral Assay | Key Finding |
| Tranylcypromine | Mouse | Forced Swim Test | Dose-dependent decrease in immobility time. |
| Trifluoperazine | Rat | Elevated Plus Maze | Dose-dependent increase in time spent in open arms. |
| Escitalopram | Mouse | Forced Swim Test | Significant reduction in immobility time.[7] |
| Aripiprazole | Rat | Elevated Plus Maze | Increased percentage of entries and time spent in the open arms. |
Signaling Pathways and Mechanisms of Action
The distinct mechanisms of action of these compounds are illustrated in the following diagrams.
References
- 1. Tranylcypromine, MAO inhibitor (CAS 13492-01-8) | Abcam [abcam.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Escitalopram - Wikipedia [en.wikipedia.org]
- 4. apexbt.com [apexbt.com]
- 5. psychiatryonline.org [psychiatryonline.org]
- 6. Update on the Mechanism of Action of Aripiprazole: Translational Insights into Antipsychotic Strategies Beyond Dopamine Receptor Antagonism - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Forced Swim Test as a Model of Depressive-like Behavior - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Transcriptomic Analysis of Brain Tissue: Parstelin vs. Fluoxetine
A Guide for Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the transcriptomic effects of Parstelin and fluoxetine on brain tissue. Due to the absence of direct comparative studies, this analysis is based on individual transcriptomic data available for fluoxetine and the constituent components of this compound: tranylcypromine and trifluoperazine.
Introduction
Understanding the molecular mechanisms of psychotropic drugs is crucial for developing more effective and personalized treatments for neurological and psychiatric disorders. Transcriptomic analysis, which examines the complete set of RNA transcripts in a cell or tissue, offers a powerful lens to investigate the broad spectrum of genes and pathways affected by these medications. This guide delves into the transcriptomic landscapes of brain tissue following treatment with the selective serotonin reuptake inhibitor (SSRI) fluoxetine and the components of this compound, a combination of the monoamine oxidase inhibitor (MAOI) tranylcypromine and the typical antipsychotic trifluoperazine.
Experimental Protocols
The following protocols outline the general methodologies employed in the cited transcriptomic studies.
Animal Models and Drug Administration
-
Animals: Studies typically utilize adult male mice (e.g., C57BL/6) or rats. Animals are housed under standard laboratory conditions with controlled light-dark cycles and ad libitum access to food and water.
-
Drug Administration:
-
Fluoxetine: Administered chronically, often for 14 to 28 days, via drinking water or daily intraperitoneal injections to achieve clinically relevant doses.
-
Tranylcypromine and Trifluoperazine: Administration protocols vary depending on the study's focus, including acute or chronic treatment regimens via appropriate routes (e.g., oral gavage, intraperitoneal injection).
-
Brain Tissue Harvesting and RNA Extraction
-
Euthanasia and Dissection: Animals are euthanized, and brains are rapidly dissected to isolate specific regions of interest, such as the hippocampus, prefrontal cortex, or whole brain tissue.[1]
-
RNA Isolation: Total RNA is extracted from the dissected tissue using commercially available kits (e.g., TRIzol reagent, RNeasy Kit). RNA quality and integrity are assessed using spectrophotometry (e.g., NanoDrop) and bioanalysis (e.g., Agilent Bioanalyzer).[2]
RNA Sequencing (RNA-Seq) Library Preparation and Sequencing
-
Library Preparation: RNA-seq libraries are prepared from high-quality RNA samples. This process typically involves poly(A) selection or ribosomal RNA depletion, RNA fragmentation, reverse transcription to cDNA, adapter ligation, and PCR amplification.[1][3][4]
-
Sequencing: Libraries are sequenced on a high-throughput sequencing platform, such as Illumina HiSeq or NovaSeq, to generate millions of short reads.[1][3]
Bioinformatic Analysis
-
Data Quality Control: Raw sequencing reads are assessed for quality, and adapters are trimmed.
-
Alignment: Reads are aligned to a reference genome (e.g., mouse mm10 or rat rn6).
-
Quantification: Gene expression levels are quantified by counting the number of reads mapping to each gene, often normalized as Fragments Per Kilobase of transcript per Million mapped reads (FPKM) or Transcripts Per Million (TPM).
-
Differential Gene Expression Analysis: Statistical methods (e.g., DESeq2, edgeR) are used to identify differentially expressed genes (DEGs) between drug-treated and control groups.[5][6] Genes with a significant false discovery rate (FDR) and a log2 fold change above a certain threshold are considered differentially expressed.[7][8]
Data Presentation: Differentially Expressed Genes
The following tables summarize the differentially expressed genes identified in brain tissue following treatment with fluoxetine and trifluoperazine. Data for tranylcypromine is presented as a summary of its known molecular effects due to the lack of available DEG tables from brain transcriptomic studies.
Table 1: Differentially Expressed Genes in Rodent Brain Tissue after Fluoxetine Treatment
Data synthesized from multiple studies. The specific brain region and experimental conditions can influence the DEGs.
| Gene Symbol | Regulation | Putative Function | Brain Region |
| Fos | Upregulated | Transcription factor, neuronal activity | Hippocampus, Prefrontal Cortex |
| Bdnf | Upregulated | Neurotrophic factor, synaptic plasticity | Hippocampus |
| Npas4 | Upregulated | Transcription factor, synaptic plasticity | Hippocampus |
| Arc | Upregulated | Cytoskeletal protein, synaptic plasticity | Hippocampus |
| Sgk1 | Upregulated | Kinase, cell survival | Hippocampus |
| Per2 | Upregulated | Circadian rhythm gene | Suprachiasmatic Nucleus |
| Htr1a | Downregulated | Serotonin receptor 1A | Raphe Nuclei |
| Camk2n1 | Downregulated | Calcium/calmodulin-dependent protein kinase inhibitor | Hippocampus |
| Dbp | Upregulated | Transcription factor, circadian rhythm | Prefrontal Cortex |
| Egr1 | Upregulated | Transcription factor, neuronal activity | Hippocampus |
Note: This table represents a selection of consistently reported DEGs. The full lists from individual studies can be extensive.[9][10]
Table 2: Differentially Expressed Genes in Rat Cortical Tissue after Trifluoperazine Treatment (in the context of Traumatic Brain Injury)
Data from a study investigating trifluoperazine's effects on TBI. While not a direct study on the drug's primary psychiatric indication, it provides valuable transcriptomic data.[2]
| Gene Symbol | Regulation by TFP post-TBI | Putative Function |
| Aqp4 | Downregulated | Aquaporin 4, water channel involved in brain edema |
| Il1b | Downregulated | Pro-inflammatory cytokine |
| Tnf | Downregulated | Pro-inflammatory cytokine |
| Ccl2 | Downregulated | Chemokine, involved in inflammation |
| Cxcl10 | Downregulated | Chemokine, involved in inflammation |
| Casp3 | Downregulated | Apoptosis-related cysteine peptidase |
| Bax | Downregulated | Pro-apoptotic protein |
| Bcl2 | Upregulated | Anti-apoptotic protein |
| Stat3 | Downregulated | Signal transducer and activator of transcription 3 |
| Nfkb1 | Downregulated | Nuclear factor kappa B subunit 1, inflammation |
Summary of Tranylcypromine's Molecular Effects in the Brain
-
Inhibition of Monoamine Oxidase (MAO): As a non-selective and irreversible MAO inhibitor, tranylcypromine increases the synaptic availability of serotonin, norepinephrine, and dopamine.[11][12][13]
-
Modulation of Neuroinflammation: Tranylcypromine has been shown to suppress neuroinflammatory responses by reducing the production of pro-inflammatory cytokines (e.g., IL-1β, IL-6, TNF-α) in microglial cells.[14] This is mediated, in part, through the regulation of the TLR4/ERK/STAT3 signaling pathway.[14][15]
-
Histone Demethylase Inhibition: Tranylcypromine also inhibits the histone demethylase LSD1, which can lead to changes in gene expression through epigenetic mechanisms.[13][16]
-
Neuroprotection: Studies suggest that tranylcypromine can protect neurons from glutamate-induced neurotoxicity and oxidative stress.[15]
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathways affected by fluoxetine and the components of this compound, as well as a typical experimental workflow for comparative transcriptomics.
References
- 1. genome.ucsc.edu [genome.ucsc.edu]
- 2. researchgate.net [researchgate.net]
- 3. genome.ucsc.edu [genome.ucsc.edu]
- 4. A Whole-Tissue RNA-seq Toolkit for Organism-Wide Studies of Gene Expression with PME-seq - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Brief Developmental Exposure to Fluoxetine Causes Life-Long Alteration of the Brain Transcriptome in Zebrafish - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Sex-Specific Transcriptomic Signatures in Brain Regions Critical for Neuropathic Pain-Induced Depression - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Brain transcriptomic profiling reveals common alterations across neurodegenerative and psychiatric disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Transcriptional alterations in dorsolateral prefrontal cortex and nucleus accumbens implicate neuroinflammation and synaptic remodeling in opioid use disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Transcriptomic evidence for immaturity induced by antidepressant fluoxetine in the hippocampus and prefrontal cortex - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Integrative multi-omics landscape of fluoxetine action across 27 brain regions reveals global increase in energy metabolism and region-specific chromatin remodelling - PMC [pmc.ncbi.nlm.nih.gov]
- 11. What is the mechanism of Tranylcypromine Sulfate? [synapse.patsnap.com]
- 12. Insights into the mechanisms of action of the MAO inhibitors phenelzine and tranylcypromine: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Tranylcypromine - Wikipedia [en.wikipedia.org]
- 14. The MAO Inhibitor Tranylcypromine Alters LPS- and Aβ-Mediated Neuroinflammatory Responses in Wild-type Mice and a Mouse Model of AD - PMC [pmc.ncbi.nlm.nih.gov]
- 15. discovery.researcher.life [discovery.researcher.life]
- 16. Tranylcypromine Causes Neurotoxicity and Represses BHC110/LSD1 in Human-Induced Pluripotent Stem Cell-Derived Cerebral Organoids Model - PMC [pmc.ncbi.nlm.nih.gov]
"evaluating the neuroprotective effects of Parstelin compared to lithium"
A comprehensive evaluation of the existing experimental data reveals a significant disparity in the scientific literature regarding the neuroprotective properties of Parstelin compared to the well-established effects of lithium. While lithium has been extensively studied for its neuroprotective capabilities, with a wealth of preclinical and clinical data supporting its mechanisms of action, this compound, a combination of the monoamine oxidase inhibitor tranylcypromine and the typical antipsychotic trifluoperazine, has not been a primary focus of neuroprotection research. This guide provides a detailed comparison based on the available evidence, highlighting the robust data for lithium and exploring the potential, though largely uninvestigated, neuroprotective aspects of this compound's components.
Lithium: A Multi-Targeted Approach to Neuroprotection
Lithium is a well-established mood stabilizer that has demonstrated significant neuroprotective effects across a range of experimental models of neurodegenerative diseases, including Alzheimer's disease, and in response to various neurotoxic insults.[1][2][3][4] Its neuroprotective mechanisms are multifaceted and involve the modulation of numerous intracellular signaling pathways.[1][5]
One of the primary mechanisms of lithium's neuroprotective action is the direct inhibition of glycogen synthase kinase-3β (GSK-3β).[1][4][6] GSK-3β is a key enzyme implicated in a variety of cellular processes, including apoptosis and tau hyperphosphorylation, a hallmark of Alzheimer's disease.[1][4] By inhibiting GSK-3β, lithium can reduce tau phosphorylation and promote cell survival.[4]
Furthermore, lithium enhances neurotrophic signaling, particularly through the brain-derived neurotrophic factor (BDNF) pathway.[2][3][4] It has been shown to increase the synthesis and release of BDNF, which in turn activates pro-survival signaling cascades like the phosphatidylinositol 3-kinase (PI3K)/Akt and the mitogen-activated protein kinase (MAPK) pathways.[2][7] These pathways promote neuronal growth, synaptic plasticity, and resistance to apoptotic cell death.[2][8]
Lithium also modulates apoptotic pathways by increasing the expression of anti-apoptotic proteins such as B-cell lymphoma 2 (Bcl-2) and decreasing the function of pro-apoptotic proteins.[2][3][9] Additionally, it has been shown to reduce oxidative stress and neuroinflammation, further contributing to its neuroprotective profile.[1][3] Neuroimaging studies in humans have provided evidence that long-term lithium treatment is associated with increased gray matter volume, including in the hippocampus and amygdala, suggesting a role in preserving brain structure.[3][4]
This compound: An Indirect and Inferred Neuroprotective Potential
Direct experimental evidence evaluating the neuroprotective effects of this compound is currently lacking in the scientific literature. This compound is a combination drug containing tranylcypromine and trifluoperazine.[10][11] Therefore, any potential neuroprotective effects must be inferred from the known mechanisms of its individual components.
Tranylcypromine , as a monoamine oxidase (MAO) inhibitor, increases the synaptic availability of monoamine neurotransmitters. While its primary use is in the treatment of depression, some research suggests that MAO inhibitors, in general, may offer neuroprotection by reducing oxidative stress.[12] Oxidative stress is a significant contributor to neuronal damage in various neurodegenerative conditions. However, specific studies detailing the neuroprotective efficacy of tranylcypromine are limited.
Trifluoperazine is a typical antipsychotic that primarily acts as a dopamine D2 receptor antagonist. While its direct neuroprotective effects have not been extensively studied, some research on other antipsychotics suggests potential modulation of inflammatory responses and cellular stress pathways.[13] However, these are not well-established neuroprotective mechanisms for trifluoperazine itself.
Quantitative Data Summary
Due to the lack of direct comparative studies, a quantitative data table directly comparing this compound and lithium is not feasible. The following table summarizes the key neuroprotective mechanisms and effects of lithium based on available experimental data.
| Parameter | Lithium | This compound (inferred from components) |
| Primary Mechanism | Inhibition of GSK-3β, Enhancement of BDNF signaling, Modulation of apoptotic pathways[1][2][4] | Monoamine oxidase inhibition (Tranylcypromine), Dopamine D2 receptor antagonism (Trifluoperazine)[10][11][12][13] |
| Effect on Tau Phosphorylation | Reduction[4] | Not established |
| Effect on Neurotrophic Factors | Increased BDNF synthesis and release[3][4] | Not established |
| Effect on Apoptosis | Increased anti-apoptotic Bcl-2, Decreased pro-apoptotic signaling[2][3] | Not established |
| Effect on Oxidative Stress | Reduction[1][3] | Potential reduction (Tranylcypromine)[12] |
| Effect on Neuroinflammation | Reduction of pro-inflammatory responses[1][5] | Potential modulation (Trifluoperazine)[13] |
| Clinical Evidence for Neuroprotection | Associated with increased gray matter volume and reduced risk of dementia in some studies[3][4][14] | Not available |
Signaling Pathways and Experimental Workflows
Lithium's Neuroprotective Signaling Pathways
The following diagram illustrates the key signaling pathways modulated by lithium to exert its neuroprotective effects.
Caption: Key signaling pathways modulated by lithium leading to neuroprotection.
Hypothetical Neuroprotective Workflow for this compound's Components
The following diagram outlines a hypothetical workflow for the potential neuroprotective effects of this compound's components, which requires experimental validation.
Caption: Hypothetical neuroprotective mechanisms of this compound's components.
Experimental Protocols
Detailed methodologies for key experiments cited in the evaluation of lithium's neuroprotective effects are provided below. As no direct experimental data for this compound's neuroprotection was found, corresponding protocols are not available.
Cell Viability Assay (MTT Assay)
-
Cell Culture: Primary neuronal cultures or neuronal cell lines (e.g., SH-SY5Y) are seeded in 96-well plates and cultured to the desired confluence.
-
Treatment: Cells are pre-treated with various concentrations of lithium for a specified duration (e.g., 24 hours).
-
Induction of Neurotoxicity: A neurotoxic agent (e.g., glutamate, amyloid-beta peptide) is added to the culture medium to induce cell death.
-
MTT Incubation: After the neurotoxicity induction period, the medium is replaced with a fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) and incubated for 2-4 hours at 37°C.
-
Formazan Solubilization: The MTT solution is removed, and dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the control group.
Western Blotting for Protein Expression (e.g., Bcl-2, p-Tau)
-
Protein Extraction: Following treatment with lithium and/or a neurotoxin, cells or brain tissue homogenates are lysed to extract total protein.
-
Protein Quantification: The protein concentration of the lysates is determined using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: The membrane is blocked with a solution containing non-fat milk or bovine serum albumin (BSA) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: The membrane is incubated overnight at 4°C with a primary antibody specific to the protein of interest (e.g., anti-Bcl-2, anti-phospho-Tau).
-
Secondary Antibody Incubation: The membrane is washed and then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system and quantified using densitometry software.
Animal Models of Neurodegeneration
-
Model Induction: A neurodegenerative condition is induced in laboratory animals (e.g., mice or rats). This can be achieved through genetic modification (e.g., transgenic models of Alzheimer's disease) or by administration of a neurotoxin (e.g., MPTP for Parkinson's disease models).
-
Drug Administration: Animals are treated with lithium or a vehicle control, typically administered in drinking water or through oral gavage, for a specified period.
-
Behavioral Testing: Cognitive function (e.g., Morris water maze for memory) or motor function is assessed through various behavioral tests.
-
Histological and Immunohistochemical Analysis: Following the treatment period, brain tissue is collected and processed for histological staining (e.g., Nissl staining to assess neuronal loss) or immunohistochemistry to detect specific markers (e.g., amyloid plaques, neurofibrillary tangles).
-
Biochemical Analysis: Brain tissue can also be used for biochemical assays, such as measuring levels of neurotransmitters, oxidative stress markers, or inflammatory cytokines.
Conclusion
The current body of scientific evidence strongly supports the neuroprotective effects of lithium through multiple, well-defined molecular pathways. It stands as a promising agent for therapeutic intervention in neurodegenerative disorders. In stark contrast, this compound has not been investigated for its neuroprotective properties. While its individual components, tranylcypromine and trifluoperazine, possess pharmacological activities that could theoretically confer some degree of neuroprotection, this remains speculative and requires rigorous experimental validation. Therefore, based on the available data, a direct and meaningful comparison of the neuroprotective efficacy of this compound and lithium is not possible. Future research is warranted to explore any potential neuroprotective roles of this compound and its components to allow for a more comprehensive comparative analysis.
References
- 1. Lithium and neuroprotection: a review of molecular targets and biological effects at subtherapeutic concentrations in preclinical models of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Lithium neuroprotection: molecular mechanisms and clinical implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Neuroprotective Effects of Lithium: Implications for the Treatment of Alzheimer’s Disease and Related Neurodegenerative Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Lithium and neuroprotection: translational evidence and implications for the treatment of neuropsychiatric disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Lithium (medication) - Wikipedia [en.wikipedia.org]
- 7. The neurotrophic and neuroprotective effects of psychotropic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Implications of the neuroprotective effects of lithium for the treatment of bipolar and neurodegenerative disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Thieme E-Journals - Pharmacopsychiatry / Abstract [thieme-connect.com]
- 10. Tranylcypromine/trifluoperazine - Wikipedia [en.wikipedia.org]
- 11. The unique therapeutic properties of tranylcypromine and trifluoperazine (this compound) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
A Comparative Analysis of Parnate's Therapeutic Index Against Newer Psychotropics
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the therapeutic index of the monoamine oxidase inhibitor (MAOI) Parnate (tranylcypromine) against a selection of newer generation psychotropic medications, including Selective Serotonin Reuptake Inhibitors (SSRIs) and atypical antipsychotics. The following sections detail the preclinical data on efficacy and toxicity, outline the experimental protocols used to derive these data, and illustrate the distinct signaling pathways of each drug class.
Quantitative Comparison of Therapeutic Indices
The therapeutic index (TI) is a quantitative measure of a drug's safety, representing the ratio between its toxic and therapeutic doses. A higher TI generally indicates a wider margin of safety. In preclinical studies, this is often calculated as the ratio of the median lethal dose (LD50) to the median effective dose (ED50). The following table summarizes available preclinical data for Parnate and selected newer psychotropics in rodent models. It is important to note that direct cross-study comparisons should be made with caution due to variations in experimental conditions.
| Drug | Class | LD50 (Rat, oral) | ED50 (Rat, behavioral model) | Therapeutic Index (LD50/ED50) |
| Parnate (Tranylcypromine) | MAOI | ~170 - 677 mg/kg[1] | ED50 for antidepressant-like effects in the Forced Swim Test is not consistently reported in the literature, but antidepressant activity is observed at doses around 0.5 mg/kg/day with chronic administration[2]. | Not precisely calculable from available data |
| Sertraline | SSRI | 840 - 1591 mg/kg[3][4][5] | ~5 - 10 mg/kg (Forced Swim Test)[6][7] | ~84 - 318 |
| Fluoxetine | SSRI | 452 mg/kg[8][9][10] | ~10 - 20 mg/kg (Forced Swim Test)[5][9][11][12] | ~23 - 45 |
| Risperidone | Atypical Antipsychotic | ~56.6 - 60 mg/kg[13][14][15] | Effective in reversing apomorphine-induced deficits in Prepulse Inhibition at 0.3 - 3 mg/kg. | ~19 - 200 |
| Olanzapine | Atypical Antipsychotic | 177 mg/kg[16] | ED50 of 2.72 mg/kg in the conditioned avoidance response test. Effective in restoring prepulse inhibition deficits at 2.5 - 5 mg/kg[17][18][19]. | ~35 - 70 |
| Aripiprazole | Atypical Antipsychotic | 196 - 953 mg/kg[17][20] | Effective in restoring apomorphine-induced Prepulse Inhibition deficits in a dose-dependent manner. A dose of 4.0 mg/kg significantly reversed MK-801-induced deficits. | Not precisely calculable from available data |
| Quetiapine | Atypical Antipsychotic | 2000 mg/kg | Effective in enhancing Prepulse Inhibition in 'low gating' rats at 7.5 mg/kg[20]. A 10 mg/kg dose improved sensorimotor gating deficits. | ~267 |
Experimental Protocols
The determination of the therapeutic index relies on standardized preclinical assays to evaluate both efficacy and toxicity.
Efficacy Assessment
Forced Swim Test (Antidepressant Efficacy): This widely used model assesses antidepressant-like activity in rodents[13][20].
-
Apparatus: A cylindrical tank filled with water (24-30°C) to a depth that prevents the animal from touching the bottom or escaping[20].
-
Procedure: Rodents are placed in the water tank for a set period (e.g., 6 minutes for mice, or a two-day protocol for rats involving a 15-minute pre-test followed by a 5-minute test swim). The duration of immobility (floating with minimal movements to keep the head above water) is recorded.
-
Endpoint: A statistically significant reduction in the duration of immobility after drug administration, compared to a vehicle control group, is interpreted as an antidepressant-like effect. The ED50 is the dose at which a 50% reduction in immobility is observed.
Prepulse Inhibition of Acoustic Startle (Antipsychotic Efficacy): This test measures sensorimotor gating, a process that is deficient in schizophrenic patients.
-
Apparatus: A startle chamber equipped to deliver acoustic stimuli (a startling pulse and a weaker prepulse) and measure the animal's startle response.
-
Procedure: The animal is placed in the chamber and exposed to a series of trials: some with the startling pulse alone, and others where the pulse is preceded by a prepulse.
-
Endpoint: Prepulse inhibition (PPI) is the percentage reduction in the startle response when the prepulse is present. Antipsychotic efficacy is often demonstrated by the drug's ability to reverse a deficit in PPI induced by a psychotomimetic agent (e.g., apomorphine or MK-801)[21][17]. The ED50 is the dose that produces a 50% reversal of the induced deficit.
Toxicity Assessment
Acute Oral Toxicity (LD50 Determination): The OECD Guidelines for the Testing of Chemicals provide standardized methods for determining acute oral toxicity[17].
-
Procedure: The test substance is administered orally to a group of rodents at various dose levels. The animals are observed for a defined period (typically 14 days) for signs of toxicity and mortality.
-
Methods: Several procedures can be used, including the Up-and-Down Procedure (UDP), the Acute Toxic Class Method, and the Fixed Dose Procedure[17]. These methods aim to estimate the LD50 while minimizing the number of animals used.
-
Endpoint: The LD50 is the statistically estimated dose that is expected to cause death in 50% of the treated animals.
Signaling Pathways
The therapeutic and toxic effects of these psychotropics are dictated by their distinct interactions with neuronal signaling pathways.
Parnate (Tranylcypromine) - Monoamine Oxidase Inhibition
Parnate is a non-selective, irreversible inhibitor of monoamine oxidase (MAO), an enzyme crucial for the degradation of monoamine neurotransmitters. By inhibiting both MAO-A and MAO-B, tranylcypromine increases the synaptic availability of serotonin, norepinephrine, and dopamine[10]. This broad elevation of monoamines is thought to underlie its antidepressant effects. However, this non-selective action also contributes to its potential for serious side effects and drug-food interactions.
Selective Serotonin Reuptake Inhibitors (SSRIs)
SSRIs, such as fluoxetine and sertraline, selectively block the serotonin transporter (SERT), leading to an increase in the synaptic concentration of serotonin[13]. This enhanced serotonergic neurotransmission subsequently leads to downstream adaptive changes, including the modulation of brain-derived neurotrophic factor (BDNF) signaling pathways, which are implicated in neuroplasticity and the therapeutic effects of antidepressants[8].
Atypical Antipsychotics
Atypical antipsychotics, including risperidone, olanzapine, aripiprazole, and quetiapine, have a more complex receptor binding profile than older antipsychotics. Their primary mechanism involves a combination of dopamine D2 receptor antagonism and serotonin 5-HT2A receptor antagonism[14][16]. The blockade of 5-HT2A receptors is thought to mitigate some of the extrapyramidal side effects associated with D2 receptor blockade and may contribute to their efficacy against the negative symptoms of schizophrenia. The interaction between these two receptor systems is a key aspect of their therapeutic action.
References
- 1. Quetiapine produces a prolonged reversal of the sensorimotor gating-disruptive effects of basolateral amygdala lesions in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Insights into the mechanisms of action of the MAO inhibitors phenelzine and tranylcypromine: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quetiapine lipid core nanocapsules restore prepulse inhibition deficits in a neurodevelopmental model of schizophrenia in male and female rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. What is the mechanism of Tranylcypromine Sulfate? [synapse.patsnap.com]
- 6. Tranylcypromine - Wikipedia [en.wikipedia.org]
- 7. ClinPGx [clinpgx.org]
- 8. Atypical antipsychotics | PPTX [slideshare.net]
- 9. researchgate.net [researchgate.net]
- 10. Antipsychotic effects on prepulse inhibition in normal 'low gating' humans and rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Serotonin - Wikipedia [en.wikipedia.org]
- 12. Quetiapine improves sensorimotor gating deficit in a sleep deprivation-induced rat model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Acute and chronic antidepressant drug treatment in the rat forced swimming test model of depression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Quetiapine improves sensorimotor gating deficit in a sleep deprivation-induced rat model - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Effects of the monoamine oxidase inhibitors pargyline and tranylcypromine on cellular proliferation in human prostate cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Atypical Antipsychotic Agents - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Atypical antipsychotic - Wikipedia [en.wikipedia.org]
- 20. ClinPGx [clinpgx.org]
- 21. Selective Serotonin Reuptake Inhibitors (SSRI) Pathway - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal Procedures for Parstelin
Essential guidelines for the safe and compliant disposal of Parstelin (a combination of tranylcypromine and trifluoperazine) are critical for maintaining laboratory safety and environmental responsibility. Adherence to these protocols minimizes risks of environmental contamination and ensures compliance with regulatory standards. This guide provides step-by-step procedures for researchers, scientists, and drug development professionals to manage this compound waste effectively.
Before initiating any disposal procedures, it is imperative to consult the Safety Data Sheets (SDS) for the individual components, tranylcypromine and trifluoperazine.
Immediate Safety and Handling Precautions
Proper handling is the first step in safe disposal. Always wear appropriate Personal Protective Equipment (PPE), including gloves and eye protection. Handle the compound in a well-ventilated area to avoid inhalation of dust or fumes. Prevent prolonged or repeated skin exposure.[1] In case of accidental ingestion, call a poison center or doctor immediately. If the substance contacts the skin, flush the area with plenty of water. For eye contact, rinse the opened eye for several minutes under running water.[1]
Quantitative Safety Data Summary
The following table summarizes key safety information derived from the Safety Data Sheets of this compound's active ingredients.
| Hazard Information | Tranylcypromine Hydrochloride | Trifluoperazine Dihydrochloride |
| Signal Word | Warning | Warning |
| Hazard Statements | H302: Harmful if swallowed. H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation. | H302: Harmful if swallowed. |
| Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P264: Wash skin thoroughly after handling. P270: Do not eat, drink or smoke when using this product. P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. P330: Rinse mouth. P501: Dispose of contents/container to an approved waste disposal plant. | P264: Wash thoroughly after handling. P270: Do not eat, drink or smoke when using this product. P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/ physician if you feel unwell. P330: Rinse mouth. P501: Dispose of contents/ container to an approved waste disposal plant.[2][3][4][5] |
Experimental Protocol: Step-by-Step Disposal Procedure
This protocol outlines the recommended steps for the disposal of small quantities of this compound typically found in a research setting. For large quantities, such as those from manufacturing, disposal in the municipal waste stream is not appropriate; a licensed waste disposal service should be contacted.[1]
Objective: To safely dispose of residual this compound while minimizing environmental impact and ensuring regulatory compliance.
Materials:
-
Unused or expired this compound
-
An unpalatable substance (e.g., used coffee grounds, cat litter, dirt)[6][7][8]
-
Sealable plastic bag or a disposable container with a lid[6][7][8]
-
Appropriate PPE (gloves, safety glasses)
-
Permanent marker
Methodology:
-
Waste Identification and Segregation:
-
Identify all waste streams containing this compound, including pure compound, contaminated labware (e.g., vials, pipette tips), and solutions.
-
Segregate this compound waste from other chemical waste to ensure proper handling.[1]
-
-
Deactivation and Containment (for solid forms):
-
Do not crush tablets or capsules.[6]
-
Mix the medicine with an unappealing substance such as dirt, cat litter, or used coffee grounds.[6][7][8] This step is crucial to render the drug unusable and prevent accidental ingestion or diversion.[1]
-
Place the mixture into a sealable container, such as a plastic bag or an empty tub, to prevent leakage.[6][7][8]
-
-
Final Disposal:
-
Seal the container securely.
-
Dispose of the sealed container in the household trash.[6] This method is environmentally sound, particularly if the waste is destined for a municipal waste-to-energy incineration plant, which effectively destroys active pharmaceutical ingredients.[1]
-
Important: Never flush this compound down the toilet or drain unless specifically instructed to do so by the product labeling, which is not a general recommendation.[8][9] Pharmaceuticals can pass through wastewater treatment systems and enter rivers and lakes.[8]
-
-
Disposal of Empty Containers:
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Logical workflow for the safe disposal of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. spectrumchemical.com [spectrumchemical.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. lgcstandards.com [lgcstandards.com]
- 6. Drug Disposal: Dispose "Non-Flush List" Medicine in Trash | FDA [fda.gov]
- 7. dea.gov [dea.gov]
- 8. epa.gov [epa.gov]
- 9. Dental practices must follow new pharmaceutical disposal protocols to stay compliant | ADA Member Advantage [adamemberadvantage.com]
Personal protective equipment for handling Parstelin
Essential Safety and Handling Guide for Parstelin
FOR IMMEDIATE USE BY RESEARCH, SCIENTIFIC, AND DRUG DEVELOPMENT PROFESSIONALS
This guide provides critical safety and logistical information for the handling and disposal of this compound, a formulation containing the active ingredients tranylcypromine and trifluoperazine. Adherence to these procedures is essential to ensure personnel safety and regulatory compliance in the laboratory environment.
Personal Protective Equipment (PPE) for Handling this compound
The following table summarizes the required personal protective equipment for handling this compound, based on the hazard profiles of its components, tranylcypromine and trifluoperazine.[1][2][3][4][5] Consistent use of this equipment is mandatory to prevent exposure.
| PPE Category | Minimum Requirement | Specifications and Use |
| Hand Protection | Double Gloving | Wear two pairs of chemotherapy-rated nitrile gloves. The inner glove should be worn under the gown cuff, and the outer glove should cover the cuff. Change gloves every 30 minutes or immediately if contaminated, torn, or punctured. |
| Eye and Face Protection | Safety Goggles and Face Shield | Use chemical splash goggles that comply with ANSI Z87.1. A full-face shield must be worn in conjunction with goggles whenever there is a risk of splashes or sprays. |
| Respiratory Protection | NIOSH-approved Respirator | For weighing, compounding, or manipulating powder, a NIOSH-approved N95 or higher respirator is required to prevent inhalation of aerosolized particles. For large spills, a chemical cartridge-type respirator may be necessary. A comprehensive respiratory protection program, including fit-testing, should be in place.[6][7] |
| Body Protection | Disposable Gown | Wear a disposable, back-closing gown made of a low-permeability fabric, such as polyethylene-coated polypropylene. Gowns should have long sleeves with tight-fitting elastic or knit cuffs. Gowns must be changed immediately if contaminated. |
| Foot Protection | Shoe Covers | Designated shoe covers must be worn in areas where this compound is handled. These should be removed and disposed of before exiting the handling area to prevent the spread of contamination.[7] |
Operational Plan for Safe Handling of this compound
A systematic approach to handling this compound is crucial for minimizing exposure risk. The following step-by-step protocol must be followed:
-
Preparation and Area Designation:
-
Designate a specific, well-ventilated area for handling this compound. Ideally, use a chemical fume hood or a Class II Biosafety Cabinet.
-
Ensure all necessary PPE, spill kits, and disposal containers are readily accessible before beginning any work.
-
Cover the work surface with a disposable, absorbent, plastic-backed liner.
-
-
Donning PPE:
-
Don PPE in the following order: shoe covers, inner gloves, gown, N95 respirator, safety goggles, face shield, and outer gloves (ensuring outer gloves cover the gown cuffs).
-
-
Handling Procedure:
-
Carefully unpack the this compound container within the designated handling area.
-
When weighing or transferring the powder, perform these actions slowly and deliberately to minimize aerosol generation.
-
Use dedicated equipment (spatulas, weigh boats, etc.) for handling this compound.
-
-
Post-Handling:
-
Clean all dedicated equipment immediately after use.
-
Wipe down the work surface with an appropriate deactivating agent, followed by a cleaning agent.
-
Dispose of all disposable materials, including the work surface liner, as hazardous waste.
-
-
Doffing PPE:
-
Remove PPE in the following order to prevent re-contamination: outer gloves, face shield, goggles, gown, inner gloves, shoe covers, and respirator.
-
Dispose of all PPE as contaminated waste.
-
Wash hands thoroughly with soap and water immediately after removing all PPE.
-
Disposal Plan for this compound and Contaminated Materials
Proper disposal of this compound and all materials that have come into contact with it is critical to prevent environmental contamination and accidental exposure.
-
Waste Segregation:
-
All disposable items, including gloves, gowns, shoe covers, work surface liners, and cleaning materials, must be considered contaminated waste.
-
Segregate this compound waste from other laboratory waste streams.
-
-
Waste Containers:
-
Use clearly labeled, leak-proof, and puncture-resistant containers for all this compound waste.
-
Containers should be kept closed when not in use.
-
-
Disposal of Unused Product:
-
Unused or expired this compound must be disposed of as hazardous chemical waste.
-
Do not dispose of this compound down the drain or in regular trash.[3]
-
-
Final Disposal:
Visual Workflow Guides
The following diagrams provide a visual representation of the key safety and handling workflows for this compound.
Caption: PPE Selection and Use Workflow for this compound Handling.
References
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
